2-Phenylcyclopentan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPELEPAOYMNNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302716 | |
| Record name | 2-phenylcyclopentanone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-34-1 | |
| Record name | 2-Phenylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenylcyclopentanone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1198-34-1 | |
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| Record name | 2-phenylcyclopentanone | |
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| Record name | 2-phenylcyclopentan-1-one | |
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Foundational & Exploratory
2-Phenylcyclopentan-1-one chemical properties
An In-depth Technical Guide to 2-Phenylcyclopentan-1-one: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 1198-34-1) is a significant organic compound featuring a five-membered carbocyclic ring bearing a phenyl substituent adjacent to a carbonyl group.[1] This unique structural arrangement imparts a combination of aromatic and aliphatic ketone characteristics, making it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.[1] Its physical form can be a colorless to pale yellow liquid or a low-melting powder with a distinct aromatic odor.[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its core chemical properties, synthesis methodologies, reactivity, and applications, with a focus on the underlying principles that govern its behavior.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. The juxtaposition of a chiral center at the α-carbon and the electronic influence of the phenyl group and ketone functionality defines the character of this compound.
Core Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1198-34-1 | [2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₁H₁₂O | [2][3] |
| Molecular Weight | 160.21 g/mol | [2] |
| InChI | 1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | [2] |
| InChIKey | NPELEPAOYMNNRW-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1CC(C(=O)C1)C2=CC=CC=C2 | [2] |
Physicochemical Properties
The physical properties of this compound dictate its handling, purification, and reaction conditions. It is generally soluble in organic solvents while having limited solubility in water, a direct consequence of its predominantly hydrophobic carbon-based structure.[1]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or powder | [1] |
| Melting Point | 37-39 °C | |
| Boiling Point | 276.1 °C (at 760 mmHg) | [4] |
| Density | 1.072 g/cm³ | [4] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| XLogP3-AA | 2.1 | [2] |
Spectroscopic Signature Analysis
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The key features in the IR, NMR, and Mass Spectra of this compound are directly correlated to its functional groups and overall architecture.[5]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the carbonyl (C=O) stretch of a five-membered ring ketone, typically found around 1740-1750 cm⁻¹. This is slightly higher than the ~1715 cm⁻¹ observed for acyclic ketones, a result of increased ring strain. Additional significant peaks include those for aromatic C=C stretching (~1600 and ~1495 cm⁻¹) and sp² C-H stretching from the phenyl group (>3000 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show multiplets in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the five protons of the phenyl ring. The single proton at the chiral α-carbon (next to both the phenyl and carbonyl groups) will appear as a multiplet, likely shifted downfield. The remaining six protons on the cyclopentanone ring will appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon is the most deshielded, appearing significantly downfield (~200-220 ppm). The carbons of the phenyl ring will resonate in the ~125-140 ppm range. The chiral α-carbon will also be downfield due to its proximity to both electron-withdrawing groups. The remaining aliphatic carbons of the cyclopentanone ring will appear upfield.[5]
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 160. Key fragmentation patterns would likely involve the loss of CO (m/z = 132) and fragmentation at the α-position, leading to characteristic phenyl-containing cations.
Synthesis Methodologies
The synthesis of this compound can be approached through various strategies, ranging from classical multi-step sequences to modern catalytic methods that offer greater efficiency and control.
Modern Catalytic Approaches: Photocatalytic α-Arylation
A state-of-the-art method for forging the α-aryl ketone linkage is through photocatalysis. This approach offers mild reaction conditions and avoids the use of stoichiometric organometallic reagents. The causality behind this choice is the ability to generate a radical at the α-position of the ketone under visible light, which can then be coupled with an aryl partner.
Sources
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- 4. Cyclopentanone,2-phenyl | CAS#:1198-34-1 | Chemsrc [chemsrc.com]
- 5. spectrabase.com [spectrabase.com]
2-Phenylcyclopentan-1-one physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenylcyclopentan-1-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, and handling of this compound (CAS No: 1198-34-1). As a chiral ketone, this compound serves as a valuable building block and synthetic intermediate in diverse fields, including the development of pharmaceuticals, fine chemicals, and novel materials.[1] This document consolidates critical data on its physical state, spectroscopic signatures for structural verification, established synthetic routes, and essential safety protocols. The information is tailored for researchers, chemists, and drug development professionals who require a detailed and authoritative understanding of this versatile molecule for laboratory applications.
Introduction and Chemical Identity
This compound is an organic compound featuring a five-membered cyclopentanone ring substituted at the alpha-position with a phenyl group.[1] This structure imparts specific reactivity and chirality, making it a subject of interest in advanced organic synthesis. Its utility is highlighted in contemporary research, including photocatalytic α-arylation of cyclic ketones and transition-metal-free cross-coupling reactions, underscoring its role as a versatile research chemical.[2] It is an important intermediate in the synthesis of various high-value molecules and has potential applications in the formulation of fragrances.[1]
Key Identifiers:
Core Physicochemical Properties
The physical properties of this compound are fundamental to its handling, reaction setup, and purification. There is some variation in reported data regarding its physical state at room temperature, which is likely attributable to differences in sample purity or the specific stereoisomer being described. The data presented below is consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 160.21 - 160.22 g/mol | [1][2][5][6] |
| Appearance | White to Off-White Solid/Powder or Colorless to Pale Yellow Liquid | [1][5] |
| Melting Point | 37-39 °C | |
| Note: A higher melting point of 126-127 °C is also reported but may correspond to a different isomer or be an outlier. | [4][5] | |
| Boiling Point | 276.1 °C at 760 mmHg (1 atm) | [6] |
| 145 °C at 25 Torr | [4][5] | |
| Density | 1.072 g/cm³ (Predicted) | [5][6] |
| Solubility | Limited solubility in water. Soluble in organic solvents; slightly soluble in Chloroform and Methanol. | [1][4][5] |
| Flash Point | 114.9 °C | [6] |
| Vapor Pressure | 0.0049 mmHg at 25 °C | [6] |
Spectroscopic Profile for Structural Elucidation
Unequivocal structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for this compound, which are critical for identity verification post-synthesis or prior to use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. Signals in the aromatic region (δ 7.2-7.4 ppm) correspond to the five protons of the phenyl group. The single proton at the chiral center (alpha to the carbonyl) would appear as a multiplet. The remaining six protons on the cyclopentanone ring would appear as complex multiplets in the aliphatic region (δ 1.8-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum is a key identifier, with public spectra available for reference.[2][7] Expected signals include the carbonyl carbon (C=O) downfield (around δ 215-220 ppm), several signals in the aromatic region (δ 125-140 ppm), the chiral methine carbon (α-carbon), and the aliphatic methylene carbons of the cyclopentanone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Publicly available vapor-phase IR spectra can be used for comparison.[2][8][9]
-
Strong Carbonyl (C=O) Stretch: A prominent, sharp absorption band is expected around 1740-1750 cm⁻¹ , characteristic of a five-membered cyclic ketone.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹ .
-
Aromatic C=C Bending: Overtone and combination bands will be present in the 1600-2000 cm⁻¹ region, and out-of-plane bending will appear in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at an m/z ratio corresponding to the molecular weight (~160.21 Da).[2]
-
Fragmentation: Common fragmentation pathways would involve the loss of the phenyl group (C₆H₅•) or cleavage of the cyclopentanone ring, leading to characteristic daughter ions. GC-MS data for this compound is available in spectral databases.[2][7]
Synthesis and Characterization Workflows
The synthesis of this compound can be approached through several established methodologies. The choice of method often depends on the available starting materials and desired scale.
Common Synthetic Pathways
-
Multi-step Synthesis from Cyclopentanol: A classical approach involves the dehydration of cyclopentanol to cyclopentene, followed by epoxidation. The subsequent ring-opening of the epoxide with a phenyl Grignard reagent (phenylmagnesium bromide) yields 2-phenylcyclopentanol, which is then oxidized to the target ketone.[10] This method is illustrative of fundamental organic transformations.
-
Palladium-Catalyzed α-Arylation: A more modern and efficient method involves the direct coupling of cyclopentanone with an aryl halide, such as bromobenzene.[11] This reaction, an analogue of the Hartwig-Buchwald amination, uses a palladium catalyst with a suitable phosphine ligand and a strong base to form the C-C bond at the α-position.[11]
Experimental Protocol: Synthesis via α-Arylation
This protocol is a representative procedure based on established palladium-catalyzed α-arylation methodologies. The causality behind the choice of reagents is critical: the palladium catalyst facilitates the oxidative addition/reductive elimination cycle, the phosphine ligand stabilizes the catalyst and promotes the reaction, and the hindered base is required to deprotonate the ketone to form the enolate nucleophile without competing side reactions.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., DPPF or a biarylphosphine).
-
Reagent Addition: Add a hindered base (e.g., sodium tert-butoxide).
-
Solvent and Substrates: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous toluene, followed by cyclopentanone and bromobenzene via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.
Visualization of Synthetic and Analytical Workflows
The following diagrams illustrate the logical flow of synthesis and subsequent characterization, ensuring a self-validating system where the final product's identity and purity are rigorously confirmed.
Caption: Multi-step synthesis of this compound from cyclopentanol.
Caption: Post-synthesis purification and characterization workflow.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with GHS07 for being an irritant.
| Hazard Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store locked up. Dispose of contents/container to an approved waste disposal plant.[2] |
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[4][5] Some suppliers recommend storage at -10°C.
Conclusion
This compound is a well-characterized ketone with defined physicochemical properties. Its value as a synthetic intermediate is supported by a robust body of literature and the availability of modern synthetic protocols for its preparation. A thorough understanding of its properties, spectroscopic profile, and safety requirements, as detailed in this guide, is crucial for its effective and safe application in research and development environments. The provided workflows for synthesis and characterization serve as a reliable framework for obtaining and validating this important chemical building block.
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Chemsrc. (n.d.). Cyclopentanone,2-phenyl- | CAS#:1198-34-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290154, 2-Phenylcyclopentanone. Retrieved from [Link]
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Molbase. (n.d.). 2-phenylcyclopentanone - 1198-34-1. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Phenylcyclopentanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). 2-phenylcyclopentanone (C11H12O). Retrieved from [Link]
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2-Phenylcyclopentan-1-one CAS number 1198-34-1
An In-Depth Technical Guide to 2-Phenylcyclopentan-1-one (CAS 1198-34-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Gemini Division
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 1198-34-1), a versatile cyclic ketone of significant interest in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, explores established and innovative synthetic methodologies, details its key chemical reactivities, and highlights its applications as a strategic building block in the development of complex molecular architectures, including novel kinase inhibitors. Emphasis is placed on the causality behind experimental choices and the mechanistic underpinnings of its reactivity. Detailed protocols and safety guidelines are provided to ensure both efficacy and operational safety in a laboratory setting.
Introduction: The Strategic Importance of a Phenyl-Substituted Ketone
This compound is an organic compound featuring a five-membered cyclopentanone ring substituted with a phenyl group at the alpha-position to the carbonyl.[1] This structural arrangement, consisting of a chiral center adjacent to a reactive carbonyl group, makes it a valuable intermediate and research chemical.[1][2] Its utility spans from being a foundational precursor in the synthesis of complex polycyclic systems to serving as a key component in the development of pharmacologically active molecules.[3] The presence of both aromatic and aliphatic ketone features allows for a diverse range of chemical transformations, making it a subject of interest for mechanistic studies and the exploration of new synthetic pathways.
Core Physicochemical and Spectroscopic Profile
The precise characterization of this compound is fundamental for its application. The following data, compiled from authoritative sources, provides its key physical and identifying properties.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1198-34-1 | [1][2][4] |
| Molecular Formula | C₁₁H₁₂O | [1][4][5] |
| Molecular Weight | 160.21 - 160.22 g/mol | [1][4][5][6] |
| Appearance | White to Off-White Solid or Colorless to pale yellow liquid | [1][2][] |
| Melting Point | 35-37 °C / 126-127 °C | [2][] |
| Boiling Point | 145 °C @ 25 Torr / 276.1 °C @ 760 mmHg | [2][4] |
| Density | ~1.072 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in organic solvents like Chloroform and Methanol; limited solubility in water. | [1][2][] |
| SMILES | C1CC(C(=O)C1)C2=CC=CC=C2 | [1][5] |
| InChIKey | NPELEPAOYMNNRW-UHFFFAOYSA-N | [1][5] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm region) and a series of multiplets in the aliphatic region (δ 1.8-3.6 ppm) corresponding to the diastereotopic protons of the cyclopentanone ring. The methine proton alpha to both the phenyl and carbonyl groups will appear as a distinct multiplet.
-
¹³C NMR : The spectrum will show a signal for the carbonyl carbon at a downfield chemical shift (typically >200 ppm), multiple signals in the aromatic region (δ 125-140 ppm), and signals for the aliphatic carbons of the cyclopentanone ring.[5]
-
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch of a five-membered ring ketone is expected around 1740-1750 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches will also be present.[5]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will typically involve cleavage of the cyclopentanone ring and loss of fragments related to the phenyl group.[5]
Synthesis of this compound
The synthesis of 2-phenylcyclopentanone can be achieved through various routes. A notable method for producing enantiomerically enriched versions, which is of high importance in drug development, involves asymmetric epoxidation followed by a rearrangement.[8]
Caption: Enantioselective synthesis workflow for 2-Aryl Cyclopentanones.
Protocol: Enantioselective Synthesis via Epoxide Rearrangement
This protocol is based on the principles of asymmetric epoxidation and subsequent Lewis acid-catalyzed rearrangement.[8]
-
Step 1: Asymmetric Epoxidation.
-
To a solution of the corresponding 1-phenylcyclopentene in a suitable solvent (e.g., acetonitrile/water), add a chiral ketone catalyst (e.g., a fructose-derived Shi catalyst).
-
Cool the mixture and add a buffered solution of an oxidant, such as Oxone (potassium peroxymonosulfate), portion-wise while maintaining the temperature.
-
Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.
-
Work up the reaction by quenching the excess oxidant and extracting the chiral epoxide product into an organic solvent.
-
-
Step 2: Lewis Acid-Catalyzed Rearrangement.
-
Dissolve the purified chiral epoxide in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution (e.g., to -78 °C) and add a Lewis acid (e.g., BF₃·OEt₂ or SnCl₄) dropwise. Causality: The Lewis acid coordinates to the epoxide oxygen, facilitating a stereospecific 1,2-hydride or aryl shift to form the ketone with high enantiomeric excess.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution (e.g., NaHCO₃) and extract the product.
-
Purify the resulting this compound by column chromatography.
-
Key Chemical Reactions and Mechanistic Insights
The reactivity of this compound is dominated by its carbonyl group and the adjacent acidic alpha-protons, making it a versatile substrate for several cornerstone reactions in organic synthesis.
Catalytic Hydrogenation: Reduction to 2-Phenylcyclopentanol
The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 2-phenylcyclopentanol, via catalytic hydrogenation.[9][10]
-
Reaction: this compound + H₂ (in the presence of a metal catalyst like Pd/C, PtO₂, or Raney Nickel) → 2-Phenylcyclopentan-1-ol[11]
-
Experimental Insight: The choice of catalyst and reaction conditions (pressure, temperature) is critical.[9] Palladium on carbon (Pd/C) is often effective for this transformation under mild conditions, typically leaving the phenyl ring intact. More aggressive catalysts like Rhodium or high-pressure conditions could lead to the reduction of the aromatic ring as well. The reaction proceeds via syn-addition of hydrogen to the carbonyl group, leading to a mixture of cis and trans diastereomers of the alcohol product.
Robinson Annulation: Building Fused Ring Systems
This compound can serve as the nucleophilic component in a Robinson annulation, a powerful method for forming a new six-membered ring.[12][13] This reaction is a cornerstone for the synthesis of steroids and other polycyclic natural products.[12][14]
-
Mechanism: The process involves a tandem Michael addition followed by an intramolecular aldol condensation.[12][15]
-
Michael Addition: An enolate is formed from this compound by deprotonation at the C5 position. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK).
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate is then treated with a base to induce an intramolecular aldol reaction, where a new enolate attacks one of the carbonyl groups, forming a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone product.
-
Caption: Logical workflow of the Robinson Annulation reaction.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable scaffold and intermediate in several areas of chemical research.
-
Pharmaceutical Intermediate: It is a documented building block for compounds designed to inhibit RIP1 kinase, an enzyme implicated in inflammatory diseases, cancer, and neurodegeneration.[3] This highlights its potential in the synthesis of targeted therapeutics.
-
Precursor for Novel Compounds: It is used as a starting material for the green preparation of fluoroalkanones, demonstrating its role in developing new synthetic methodologies.[2][]
-
Tumor Research: Derivatives of this compound have shown antitumor properties by inducing apoptosis in cancer cells, making them promising candidates for further investigation in oncology.[3]
-
Material Science: The compound has been explored as a monomer or building block in polymer chemistry to enhance the thermal and mechanical properties of materials.[3]
Safety, Handling, and Hazard Management
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols when handling this compound is mandatory.
GHS Hazard Information
The compound is classified with the following hazards.[5][16]
| Hazard Code | Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Recommended Handling and PPE
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[16] Avoid breathing dust, fumes, or vapors.[16]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs, get medical advice.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[16]
Conclusion
This compound (CAS 1198-34-1) is more than a simple cyclic ketone; it is a strategic precursor with significant utility in advanced organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity in key transformations like catalytic hydrogenation and Robinson annulation, underscore its importance. For researchers and drug development professionals, a thorough understanding of its synthesis, handling, and chemical behavior is essential to fully exploit its potential in creating novel, high-value molecules.
References
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Cyclopentanone,2-phenyl- | CAS#:1198-34-1. Chemsrc. [Link]
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2-Phenylcyclopentanone | C11H12O | CID 290154. PubChem, National Institutes of Health. [Link]
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2-Phenylcyclopentan-1-ol | C11H14O | CID 316766. PubChem, National Institutes of Health. [Link]
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Robinson annulation. Wikipedia. [Link]
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2-Cyclopenten-1-one, 2-phenyl- | C11H10O | CID 10866606. PubChem, National Institutes of Health. [Link]
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Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]
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2-phenylcyclopentanone - 1198-34-1. Mol-Instincts. [Link]
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The Robinson Annulation. Master Organic Chemistry. [Link]
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2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]
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Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Chemistry Stack Exchange. [Link]
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Elimination reaction of 1-bromo-2-phenylcyclopentane. Chemistry Stack Exchange. [Link]
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Cyclopentanone synthesis. Organic Chemistry Portal. [Link]
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The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
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The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
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Robinson Annulation. ResearchGate. [Link]
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Enantioconvergent synthesis of (–)-3-methyl-3-phenylcyclopentanone. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
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Catalytic Hydrogenation. Science Mania. [Link]
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Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylcyclopentan-1-one
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylcyclopentan-1-one (CAS No: 1198-34-1), a versatile ketone in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. The information presented herein is synthesized from established spectral databases and scientific literature to ensure technical accuracy and reliability.
Introduction to this compound
This compound is a cyclic ketone featuring a cyclopentanone ring substituted with a phenyl group at the alpha-position to the carbonyl group.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of approximately 160.21 g/mol .[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules and is of significant interest in the development of novel chemical entities. Accurate and thorough spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The ¹H NMR spectrum of this compound is complex due to the presence of a chiral center and the conformational flexibility of the cyclopentanone ring.
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| Methine-H (α to C=O and Ph) | 3.50 - 3.70 | Multiplet | 1H |
| Methylene-H (α to C=O) | 2.30 - 2.60 | Multiplet | 2H |
| Methylene-H (β to C=O) | 1.90 - 2.20 | Multiplet | 2H |
| Methylene-H (γ to C=O) | 1.70 - 1.90 | Multiplet | 2H |
Interpretation and Causality:
-
Phenyl Protons (7.20 - 7.40 ppm): The protons on the aromatic ring appear in the characteristic downfield region due to the deshielding effect of the ring current. Their complex multiplet structure arises from small differences in their chemical environments and spin-spin coupling.
-
Methine Proton (3.50 - 3.70 ppm): The single proton at the C2 position is significantly deshielded due to its proximity to both the electron-withdrawing carbonyl group and the phenyl ring. Its multiplicity will be complex, appearing as a multiplet due to coupling with the adjacent methylene protons.
-
Cyclopentanone Ring Protons (1.70 - 2.60 ppm): The six protons on the cyclopentanone ring are diastereotopic and exhibit complex splitting patterns. The protons on the carbon adjacent to the carbonyl group (C5) are expected to be the most deshielded of the methylene groups. The overlapping multiplets in this region are a hallmark of the flexible cyclopentane ring system.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Homogenization: Gently vortex the mixture until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).
-
Process the free induction decay (FID) with a Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and multiplicities.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum.
¹³C NMR Spectral Data
The following table summarizes the assigned chemical shifts for the carbon atoms of this compound in CDCl₃.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (C1) | ~218 |
| Phenyl C (quaternary) | ~140 |
| Phenyl CH | ~129, ~128, ~127 |
| CH (C2) | ~55 |
| CH₂ (C5) | ~38 |
| CH₂ (C3) | ~30 |
| CH₂ (C4) | ~22 |
Data sourced from spectral databases.
Interpretation and Causality:
-
Carbonyl Carbon (~218 ppm): The carbonyl carbon is highly deshielded and appears at a characteristic low-field chemical shift.
-
Phenyl Carbons (~127-140 ppm): The aromatic carbons resonate in the typical range of 120-140 ppm. The quaternary carbon to which the cyclopentyl ring is attached is the most downfield of this group.
-
Methine Carbon (~55 ppm): The C2 carbon, bonded to the phenyl group and alpha to the carbonyl, is found at a moderate chemical shift.
-
Cyclopentanone Methylene Carbons (~22-38 ppm): The three methylene carbons of the cyclopentanone ring have distinct chemical shifts, with the C5 carbon, being alpha to the carbonyl, appearing at the lowest field among them.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Key Differences from ¹H NMR Protocol:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required.
-
Acquisition Parameters: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance the signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The key IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3030 | Medium | Aromatic C-H stretch |
| ~2960 - 2870 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | C=O stretch (ketone) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |
| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Data sourced from spectral databases.
Interpretation and Causality:
-
C=O Stretch (~1745 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption corresponding to the carbonyl group stretch. Its position is characteristic of a five-membered cyclic ketone.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of the C-H bonds in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the cyclopentanone ring.
-
Aromatic C=C Stretches: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl group.
-
C-H Bending: The strong absorptions around 700 and 750 cm⁻¹ are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of liquid this compound or a small amount of the solid onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectral Data (Electron Ionization - EI)
The mass spectrum of this compound obtained by electron ionization will show a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 160 | Moderate | [M]⁺ (Molecular Ion) |
| 131 | Moderate | [M - C₂H₅]⁺ |
| 117 | High | [M - C₃H₅O]⁺ or [C₉H₉]⁺ |
| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from spectral databases.
Interpretation and Fragmentation Pathways:
-
Molecular Ion (m/z 160): The peak at m/z 160 corresponds to the intact molecule with one electron removed.
-
Key Fragmentations: The fragmentation of this compound is driven by the stability of the resulting carbocations. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements. The formation of the stable tropylium ion (m/z 91) and benzoyl cation (m/z 105) are characteristic fragmentation patterns for compounds containing a phenyl group attached to a carbonyl system.
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying components of a mixture. For a pure sample, it provides the mass spectrum.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the unambiguous identification and structural verification of this compound. This guide has detailed the characteristic spectral features and provided standardized protocols for data acquisition. By understanding the principles behind these techniques and their application to this specific molecule, researchers can confidently characterize their samples, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
PubChem. 2-Phenylcyclopentanone. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-Phenylcyclopentanone. [Link]
-
Chem-Space. 2-phenylcyclopentanone. [Link]
-
Hossain, M. L., et al. (2022). Photocatalytic alpha-arylation of cyclic ketones. Nature Synthesis. DOI: 10.1038/s41557-021-00021-0. [Link]
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A Comprehensive Guide to the NMR Spectral Analysis of 2-Phenylcyclopentan-1-one: From 1D Interpretation to 2D Structural Elucidation
Abstract
This in-depth technical guide provides a comprehensive walkthrough of the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Phenylcyclopentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It offers a detailed, logic-driven narrative that explains the causality behind experimental choices and the interpretation of complex spectral features. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a self-validating system for the unambiguous structural elucidation and spectral assignment of this chiral ketone. This guide is grounded in authoritative references and provides detailed experimental protocols, data tables, and visual diagrams to ensure both technical accuracy and practical applicability.
Foundational Principles: Understanding the Molecule
This compound is a chiral ketone featuring a phenyl group substituted at the C2 position, adjacent to the carbonyl group. This substitution creates a stereocenter at C2, making a thorough understanding of its three-dimensional structure crucial. The molecule's key structural features—the aromatic ring, the electron-withdrawing carbonyl group, the flexible five-membered aliphatic ring, and the chiral methine center—all produce distinct and predictable effects in an NMR spectrum.
-
Chemical Shift (δ): The local electronic environment of each nucleus dictates its resonance frequency. The carbonyl group (C1) strongly deshields adjacent nuclei, shifting the α-proton (H2) and α-carbons (C2, C5) downfield. The phenyl group introduces further deshielding and anisotropic effects.[1]
-
Spin-Spin Coupling (J): The interaction between non-equivalent nuclei, transmitted through chemical bonds, causes signal splitting. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), provides critical information about the dihedral angle between protons, which is essential for conformational and stereochemical analysis.[2]
The primary objective of this guide is to assemble these individual pieces of information into a coherent and unambiguous structural assignment.
Molecular Structure and Numbering
For clarity, the following atom numbering scheme will be used throughout this guide.
Caption: Structure and numbering of this compound.
The Integrated Analytical Workflow
A robust structural elucidation relies not on a single experiment, but on an integrated workflow where each step logically informs the next. The process begins with simple 1D experiments to provide an overview of the proton and carbon environments, followed by more complex 2D experiments to establish connectivity and finalize assignments.
Caption: Logical workflow for the NMR analysis of this compound.
Experimental Protocol: Sample Preparation and Data Acquisition
Trustworthy data begins with meticulous sample preparation. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility and relatively clean spectral window.
Protocol 1: Sample Preparation
-
Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
The sample is now ready for analysis.
Protocol 2: NMR Data Acquisition All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the less sensitive HMBC experiment.
1D NMR Spectral Interpretation: The First Pass
¹H NMR Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments. We can predict three distinct regions for the signals: the aromatic region, the deshielded α-methine proton, and the aliphatic methylene protons.
-
Aromatic Protons (δ 7.20-7.40 ppm): The five protons of the phenyl ring will appear in this region. Due to similar electronic environments, they often present as a complex, overlapping multiplet.
-
α-Methine Proton (H2, ~δ 3.6 ppm): This single proton is attached to the chiral center (C2). It is deshielded by both the adjacent carbonyl group and the phenyl ring, shifting it significantly downfield. It is coupled to the two diastereotopic protons on C3, appearing as a multiplet (often a doublet of doublets or triplet).
-
Aliphatic Methylene Protons (H3, H4, H5, ~δ 1.9-2.6 ppm): These six protons make up the rest of the cyclopentanone ring. Due to the ring's flexibility and the influence of the substituents, these signals are often complex and overlapping multiplets. The protons on C5, being α to the carbonyl, are expected to be the most downfield of this group. The protons on C3 are adjacent to the chiral center, making them diastereotopic and thus chemically non-equivalent, which can lead to complex splitting patterns.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale for Assignment |
|---|---|---|---|---|
| H-Ar | 7.20 - 7.40 | m | - | Standard aromatic region. |
| H2 | ~ 3.6 | m (dd or t) | Vicinal | Deshielded by C=O and Phenyl group. Coupled to H3 protons. |
| H5 | 2.4 - 2.6 | m | Geminal, Vicinal | α to C=O. Coupled to H4 protons and its geminal partner. |
| H3, H4 | 1.9 - 2.4 | m | Geminal, Vicinal | Aliphatic protons; complex overlapping region. |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. With proton decoupling, each unique carbon appears as a single line. The DEPT-135 experiment is invaluable for distinguishing between carbon types.
-
Carbonyl Carbon (C1, ~δ 215-220 ppm): The carbonyl carbon is highly deshielded and appears far downfield, making it easily identifiable.[3]
-
Aromatic Carbons (δ 125-140 ppm): The six carbons of the phenyl ring appear in this region. The ipso-carbon (attached to the cyclopentanone ring) is quaternary and often has a lower intensity.
-
α-Methine Carbon (C2, ~δ 55-60 ppm): This carbon, bearing the phenyl group, is significantly deshielded compared to other aliphatic carbons.
-
Aliphatic Methylene Carbons (C3, C4, C5, δ 20-40 ppm): These carbons appear in the typical aliphatic region. C5, being α to the carbonyl, will be the most downfield of the three.
Table 2: Reported ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ) ppm[3][4] | DEPT-135 | Assignment |
|---|---|---|---|
| C1 | 218.4 | Absent | Carbonyl (C=O) |
| C-ipso | 139.5 | Absent | Aromatic Quaternary |
| C-para | 128.8 | Positive | Aromatic CH |
| C-meta | 128.0 | Positive | Aromatic CH |
| C-ortho | 127.0 | Positive | Aromatic CH |
| C2 | 56.1 | Positive | Methine (CH) |
| C5 | 38.6 | Negative | Methylene (CH₂) |
| C3 | 31.0 | Negative | Methylene (CH₂) |
| C4 | 21.2 | Negative | Methylene (CH₂) |
2D NMR Correlation: Unambiguous Assignment
While 1D spectra provide a foundational map, 2D correlation experiments are essential to connect the signals and build a definitive structural picture.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] It is the primary tool for tracing out the proton spin systems within the molecule. For this compound, this experiment will clearly delineate the connectivity of the aliphatic ring protons.
A cross-peak between two proton signals in the COSY spectrum indicates that those protons are spin-coupled. We expect to trace a path from H2 ↔ H3 ↔ H4 ↔ H5. The aromatic protons will also show correlations amongst themselves. Crucially, there will be no COSY correlation between the aromatic protons and the aliphatic protons, as they are separated by more than three bonds.
Caption: Expected ¹H-¹H COSY correlations in the aliphatic spin system.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7] This is an exceptionally powerful experiment for definitively assigning carbons that have attached protons.
Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. By overlaying the ¹H and ¹³C assignments from the 1D spectra, the HSQC data validates or corrects those initial hypotheses. For example, the proton signal at ~3.6 ppm will show a correlation to the carbon signal at 56.1 ppm, confirming their assignment as H2 and C2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds. This is critical for identifying connectivity across quaternary carbons (like C1 and C-ipso) and for linking different spin systems together.
Key HMBC correlations to look for in this compound include:
-
H2 to C1 (Carbonyl): A three-bond correlation that confirms the position of the methine proton alpha to the carbonyl.
-
H5 to C1 (Carbonyl): A two-bond correlation that confirms the position of the other alpha-methylene group.
-
H2 to C-ipso, C-ortho: Correlations that unambiguously link the cyclopentanone ring to the phenyl ring at the C2 position.
-
H-ortho to C2: A three-bond correlation further confirming the link between the two ring systems.
Caption: Key HMBC correlations for structural elucidation.
Conclusion: A Self-Validating Approach
By systematically applying a suite of NMR experiments, the structure of this compound can be determined with a high degree of confidence. The 1D spectra provide the initial chemical shift and multiplicity data. COSY connects the proton framework of the aliphatic ring. HSQC then maps each proton to its corresponding carbon atom. Finally, HMBC provides the long-range correlations that piece the entire molecular puzzle together, linking the aliphatic ring, the carbonyl group, and the phenyl substituent into a single, validated structure. This integrated, multi-technique approach represents a robust and self-validating system for the structural elucidation of small molecules in any research or development setting.
References
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SpectraBase. (n.d.). 2-Phenylcyclopentanone. John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 2-Phenylcyclopentanone. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Gruber, J., & Camilo, F. F. (1999). Synthesis of novel diaryloxocyclopentanethiocarboxylates by electrochemical reduction of cinnamic acid thioesters. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Organic Spectroscopy International. (2014). 1H-1H COSY NMR. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved January 8, 2026, from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 8, 2026, from [Link]
-
Cloarec, O., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Retrieved January 8, 2026, from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Phenylcyclopentan-1-one
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Phenylcyclopentan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into its structural elucidation.
Introduction: The Structural Significance of this compound
This compound is a ketone featuring a five-membered cyclopentanone ring substituted with a phenyl group at the alpha position to the carbonyl. This structural motif is of interest in synthetic organic chemistry and is a potential building block in the development of novel pharmaceutical agents. The conformational flexibility of the cyclopentane ring, existing in a dynamic equilibrium of envelope and half-chair forms, presents a unique challenge and opportunity for structural analysis using ¹H NMR spectroscopy.[1] A precise understanding of its spectral features is paramount for confirming its identity, assessing its purity, and understanding its chemical environment.
Fundamental Principles of ¹H NMR Spectroscopy in the Context of this compound
The ¹H NMR spectrum of this compound is governed by three primary parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.
-
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. In this compound, the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the phenyl ring are the dominant factors influencing the chemical shifts of the cyclopentane protons. Protons alpha to the carbonyl group are significantly deshielded and appear at a higher chemical shift (downfield). The phenyl protons themselves will resonate in the aromatic region of the spectrum.
-
Spin-Spin Coupling (J-coupling): J-coupling, or scalar coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent protons, leading to the splitting of NMR signals. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons and provides crucial information about the connectivity of the molecule. For the cyclopentane ring, the vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, which is in turn influenced by the ring's conformation.
-
Integration: The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This allows for a quantitative determination of the relative number of protons in different chemical environments within the molecule.
Predicted ¹H NMR Spectrum of this compound
Based on established principles of ¹H NMR spectroscopy, a prediction of the spectrum for this compound can be made. The protons are labeled as follows for clarity:
Caption: Structure of this compound with proton labeling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H_a | 3.5 - 3.8 | Doublet of Doublets (dd) | 1H | Methine proton at C2, deshielded by both the carbonyl group and the adjacent phenyl ring. Coupled to the two diastereotopic protons on C3. |
| H_b, H_c | 1.9 - 2.5 | Multiplet (m) | 2H | Methylene protons at C3. Diastereotopic due to the chiral center at C2. Deshielded by proximity to the phenyl group. Complex splitting due to coupling with H_a and the C4 protons. |
| H_d, H_e | 1.7 - 2.1 | Multiplet (m) | 2H | Methylene protons at C4. Less deshielded than C3 and C5 protons. Complex splitting from coupling with protons on C3 and C5. |
| H_f, H_g | 2.2 - 2.8 | Multiplet (m) | 2H | Methylene protons at C5, alpha to the carbonyl group. Significantly deshielded. Complex splitting from coupling with protons on C4. |
| Phenyl-H | 7.2 - 7.5 | Multiplet (m) | 5H | Aromatic protons of the phenyl ring. |
Analysis of an Experimental ¹H NMR Spectrum
While a publicly available, fully assigned spectrum of this compound is not readily found in spectral databases, data from the synthesis of this compound can be found in the supporting information of scientific publications. For instance, the photocatalytic α-arylation of cyclopentanone to yield 2-phenylcyclopentanone has been reported, and the characterization data would include its ¹H NMR spectrum.[2][3]
A representative ¹H NMR spectrum of 2-phenylcyclopentanone in CDCl₃ would be expected to show the following key features, which can be compared against the predictions in Table 1:
-
Aromatic Region (7.2 - 7.5 ppm): A complex multiplet integrating to 5 protons, corresponding to the phenyl ring.
-
Downfield Aliphatic Region (3.5 - 3.8 ppm): A signal corresponding to the single proton at the C2 position (H_a), likely a doublet of doublets, confirming its coupling to the two non-equivalent protons on the adjacent carbon.
-
Upfield Aliphatic Region (1.7 - 2.8 ppm): A series of complex, overlapping multiplets integrating to 6 protons. These signals correspond to the three sets of methylene protons on the cyclopentanone ring. The significant overlap is a consequence of the conformational flexibility of the five-membered ring and the similar electronic environments of these protons.
The protons on the cyclopentanone ring are all non-equivalent and will show complex splitting patterns due to both geminal and vicinal coupling. A high-field NMR instrument (e.g., 400 MHz or higher) would be necessary to resolve these multiplets to the greatest extent possible.
Experimental Protocol for Acquiring the ¹H NMR Spectrum
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
5.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
5.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
5.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
Caption: Experimental workflow for ¹H NMR analysis.
Safety Precautions
This compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and the deuterated solvent should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 2-phenylcyclopentanone.[5]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The distinct signals for the aromatic protons, the deshielded methine proton at the chiral center, and the complex multiplets of the cyclopentane ring protons are all characteristic features. A thorough analysis of the chemical shifts, coupling patterns, and integrations allows for an unambiguous identification of the molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chemical entity.
References
-
PubChem. (n.d.). 2-Phenylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Hossain, M. M., Shaikh, A. C., Moutet, J., & Gianetti, T. L. (2022). Photocatalytic α-arylation of cyclic ketones. Nature Synthesis, 1(2), 147–157. [Link]
-
Hossain, M. M., Shaikh, A., Moutet, J., & Gianetti, T. (2022, January 24). Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]
Sources
An In-depth Technical Guide to the 13C NMR of 2-Phenylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The precise structural elucidation of organic molecules is a cornerstone of modern chemical and pharmaceutical research. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers a comprehensive exploration of the 13C NMR spectrum of 2-phenylcyclopentan-1-one, a compound of interest in organic synthesis and medicinal chemistry. As Senior Application Scientists, our goal is to not only present the spectral data but to also provide the underlying principles and practical considerations necessary for its accurate interpretation and application.
Introduction to this compound and the Significance of 13C NMR
This compound (CAS No. 1198-34-1) is a cyclic ketone featuring a phenyl group substituent at the alpha-position to the carbonyl group.[1] Its molecular formula is C11H12O.[1] The presence of both aliphatic and aromatic moieties, along with a carbonyl group, results in a rich and informative 13C NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its chemical transformations.
13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons. The chemical shift of each signal is highly sensitive to the local electronic environment, providing valuable information about the functional groups and connectivity of the carbon skeleton.[2]
Theoretical Principles of 13C NMR Spectroscopy
The fundamental principle of 13C NMR lies in the magnetic properties of the 13C isotope. When placed in a strong external magnetic field, the nuclear spins of 13C atoms align either with or against the field. Irradiation with radiofrequency energy can cause these spins to "flip" to the higher energy state. The precise frequency required for this transition is known as the resonance frequency, which is influenced by the electron density around the carbon nucleus.
Electronegative atoms, such as the oxygen in the carbonyl group, withdraw electron density, "deshielding" the adjacent carbon nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting the signal to a lower chemical shift (upfield). The chemical shifts in 13C NMR are typically reported in parts per million (ppm) relative to a standard reference compound, tetramethylsilane (TMS).[2]
Experimental Protocol for 13C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
3.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. It offers good solubility and its residual solvent peak (a triplet around 77 ppm) serves as a convenient internal reference.
-
Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, with its 13C signal defined as 0.0 ppm.
3.2. Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Mode: The spectrum is typically acquired using a proton-decoupled sequence, which simplifies the spectrum by removing C-H coupling and collapsing each carbon signal into a singlet.
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as the 13C isotope has a low natural abundance (1.1%).
-
3.3. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.
Analysis and Interpretation of the 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.
4.1. Predicted Chemical Shifts and Rationale
The prediction of the 13C NMR chemical shifts is based on established empirical data and the known effects of substituents.
-
Carbonyl Carbon (C1): Ketone carbonyl carbons are significantly deshielded and typically appear in the range of 205-220 ppm.[3]
-
Aromatic Carbons (C1' - C6'): Aromatic carbons resonate in the region of 125-150 ppm.[3]
-
C1' (ipso-carbon): The carbon directly attached to the cyclopentanone ring. Its chemical shift will be influenced by the alkyl substituent.
-
C2'/C6' (ortho-carbons): These carbons are equivalent due to free rotation around the C2-C1' bond.
-
C3'/C5' (meta-carbons): These carbons are also equivalent.
-
C4' (para-carbon): The chemical shift of the para-carbon is sensitive to the electronic nature of the substituent.
-
-
Aliphatic Carbons (C2 - C5):
-
C2 (methine carbon): This carbon is attached to the electron-withdrawing phenyl group, which will cause a downfield shift compared to a simple cyclopentane.
-
C3, C4, C5 (methylene carbons): These carbons will appear in the typical aliphatic region, with their specific chemical shifts influenced by their proximity to the carbonyl and phenyl groups. C5 will be deshielded by the adjacent carbonyl group.
-
4.2. Spectral Data and Assignments
Based on a spectrum available from SpectraBase (provided by W. Robien, Inst. of Org. Chem., Univ. of Vienna), and the principles outlined above, the following assignments can be proposed:
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| C1 (C=O) | ~218 | Singlet | Characteristic downfield shift for a ketone carbonyl carbon. |
| C1' (ipso) | ~142 | Singlet | Quaternary aromatic carbon attached to the cyclopentyl ring. |
| C4' (para) | ~129 | Singlet | Aromatic CH, influenced by the alkyl substituent. |
| C2'/C6' (ortho) | ~128 | Singlet | Equivalent aromatic CH carbons. |
| C3'/C5' (meta) | ~127 | Singlet | Equivalent aromatic CH carbons. |
| C2 (CH) | ~55 | Singlet | Methine carbon alpha to the phenyl group, deshielded. |
| C5 (CH2) | ~38 | Singlet | Methylene carbon alpha to the carbonyl group, deshielded. |
| C3 (CH2) | ~31 | Singlet | Methylene carbon in the cyclopentyl ring. |
| C4 (CH2) | ~21 | Singlet | Methylene carbon in the cyclopentyl ring, furthest from the substituents. |
Workflow for Spectral Assignment:
Caption: A logical workflow for the assignment of the 13C NMR spectrum of this compound.
Conclusion
The 13C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. Through a systematic approach combining experimental data acquisition and theoretical prediction, each of the nine unique carbon signals can be confidently assigned. This in-depth analysis serves as a valuable reference for researchers working with this compound, facilitating its identification, characterization, and use in further synthetic applications. The principles and methodologies outlined in this guide can be broadly applied to the structural elucidation of other complex organic molecules.
References
-
SpectraBase. 2-Phenylcyclopentanone. [Link]
-
Canadian Science Publishing. Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. [Link]
-
PubChem. 2-Phenylcyclopentanone. [Link]
-
Chemical Review and Letters. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. [Link]
-
PubMed. 2D 1H and 13C NMR evidences of the [2 + 2] autodimerization of 2-benzyl-5-benzylidene cyclopentanone yielding two different diphenyl, dispiro cyclobutane derivatives. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]
-
Chemical Review and Letters. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
PubChem. 2-Phenylcyclopentan-1-ol. [Link]
-
UCLA – Chemistry and Biochemistry. 1H NMR—The Spectrum. [Link]
-
ResearchGate. (PDF) Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. [Link]
-
UCLA – Chemistry and Biochemistry. Tetrahedron Letters,Vo1.22,No.46,pp 4607-4610,1981. [Link]
-
PubChem. 2-Phenylcyclopentane-1-carboxylic acid. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
SciSpace. Top 210 Magnetic Resonance in Chemistry papers published in 1989. [Link]
-
PubChem. trans-(1R,2S)-2-methyl-1-phenylcyclopentan-1-ol. [Link]
-
PubChem. 2-Phenylpentan-1-ol. [Link]
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- 1. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-phenylcyclopentan-1-one. Understanding these fragmentation patterns is crucial for the unequivocal identification of this compound and its analogues in complex matrices, a common challenge in pharmaceutical research and development. This document moves beyond a simple cataloguing of fragments to explain the underlying chemical principles that govern the molecule's behavior under electron ionization, thereby offering a predictive framework for related structures.
Introduction: The Significance of Fragmentation Analysis
In the landscape of drug discovery and development, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation of a molecule under electron ionization is not a random process but a cascade of predictable bond cleavages and rearrangements governed by the principles of physical organic chemistry. For a molecule such as this compound, which possesses a rigid cyclic ketone structure and an aromatic moiety, the fragmentation pattern is a unique fingerprint. A thorough understanding of how and why this molecule fragments is paramount for its identification in metabolic studies, impurity profiling, and synthetic chemistry.
This compound, with a molecular formula of C₁₁H₁₂O and a molecular weight of approximately 160.21 g/mol , presents an interesting case for fragmentation analysis due to the interplay between the cyclopentanone ring and the phenyl group.[1]
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a reproducible and high-quality mass spectrum of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system, providing clear and interpretable results.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Method Parameters:
| Parameter | Value | Rationale |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the column. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium | Provides good chromatographic resolution and is inert. |
| Constant Flow | 1.0 mL/min | Ensures reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 100 °C | Allows for good initial focusing of the analyte on the column. |
| Hold Time | 1 min | |
| Ramp Rate | 15 °C/min | Provides a good balance between analysis time and chromatographic separation. |
| Final Temperature | 280 °C | Ensures that the analyte and any potential higher-boiling impurities are eluted. |
| Final Hold Time | 5 min | |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Scan Range | 40-450 amu | Covers the molecular ion and all expected fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Analysis of the Mass Spectrum: Key Fragmentation Pathways
The electron ionization mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage events. The following table summarizes the major ions observed in a typical mass spectrum.
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Relative Intensity |
| 160 | [C₁₁H₁₂O]⁺• | Molecular Ion (M⁺•) | Moderate |
| 131 | [M - CHO]⁺ | Loss of a formyl radical | Low |
| 117 | [M - C₂H₃O]⁺ | α-cleavage followed by rearrangement | Moderate |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation | High |
| 104 | [C₈H₈]⁺• | Rearrangement and loss of CO and H₂ | High (often the base peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | High |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Cleavage of the cyclopentanone ring | Moderate |
The Molecular Ion
The molecular ion peak at m/z 160 is of moderate intensity, which is typical for a compound with a relatively stable cyclic and aromatic structure. The presence of this peak is the first piece of evidence for the compound's identity.
Alpha-Cleavage: The Dominant Initial Fragmentation
For cyclic ketones, the most favorable initial fragmentation is typically alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbonyl group. In this compound, there are two possible alpha-cleavage pathways.
Pathway A: Cleavage between C1 and C2
This cleavage leads to the expulsion of the phenyl group and the formation of a radical cation. However, the more dominant fragmentation pathway involves the formation of a stable acylium ion.
Pathway B: Cleavage between C1 and C5
This pathway is more complex and can lead to a variety of fragments after initial ring-opening.
The most significant fragmentation arising from alpha-cleavage is the formation of the benzoyl cation (m/z 105) . This highly stable, resonance-stabilized cation is a common feature in the mass spectra of compounds containing a benzoyl moiety.
Rearrangement and Elimination Reactions
A prominent peak is often observed at m/z 104 . This fragment is proposed to arise from a rearrangement of the molecular ion followed by the loss of a neutral carbon monoxide molecule and a hydrogen molecule. This type of rearrangement is common in cyclic ketones and is driven by the formation of a stable radical cation.
The presence of a tropylium ion (m/z 91) is a classic indicator of a benzyl group in the molecule. It is formed through rearrangement of the benzyl cation, which can be generated through various fragmentation pathways.
The phenyl cation (m/z 77) is another characteristic fragment, resulting from the cleavage of the bond connecting the phenyl group to the cyclopentanone ring.
Fragments at lower mass-to-charge ratios, such as m/z 55 , are indicative of the fragmentation of the cyclopentanone ring itself after the initial cleavages.
The McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a gamma-hydrogen available for transfer to the carbonyl oxygen via a six-membered transition state. In this compound, the hydrogens on the C4 position of the cyclopentanone ring are gamma to the carbonyl oxygen. Therefore, a McLafferty-type rearrangement is possible and can contribute to the overall fragmentation pattern, although it is often less pronounced in cyclic systems compared to their acyclic counterparts.
Fragmentation Pathway Diagram
Caption: Major fragmentation pathways of this compound in EI-MS.
Conclusion: A Framework for Identification
The mass spectrometry fragmentation of this compound is a well-defined process dominated by alpha-cleavage and subsequent rearrangements leading to the formation of characteristic, stable ions. The presence of a molecular ion at m/z 160, coupled with intense peaks at m/z 105 (benzoyl cation), 104, and 77 (phenyl cation), provides a robust signature for the identification of this compound. This in-depth understanding of its fragmentation behavior not only allows for its confident identification but also provides a logical framework for interpreting the mass spectra of structurally related compounds encountered in pharmaceutical and chemical research.
References
-
PubChem. 2-Phenylcyclopentanone. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-Phenylcyclopentanone. Wiley-VCH. [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Phenylcyclopentan-1-one
Foreword
Infrared (IR) spectroscopy remains an indispensable tool in the arsenal of the modern chemist, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structure. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to interpret the IR spectrum of a molecule with multiple structural features. We will move beyond simple peak identification to a more nuanced analysis, exploring the interplay of electronic and steric effects. Our subject, 2-Phenylcyclopentan-1-one, serves as an excellent case study, presenting a combination of a strained cyclic ketone and an aromatic system. By dissecting its spectrum, we will illustrate the core principles of vibrational spectroscopy and demonstrate how to extract maximum structural information from the data.
The Structural and Vibrational Landscape of this compound
This compound is a molecule that elegantly combines three key structural motifs, each with its own characteristic infrared signature:
-
A Carbonyl (C=O) Group: The cornerstone of ketones, this group provides one of the most intense and diagnostic peaks in an IR spectrum.
-
A Five-Membered Aliphatic Ring (Cyclopentanone): The ring strain inherent in a five-membered ring significantly influences the vibrational frequency of the embedded carbonyl group.
-
A Monosubstituted Phenyl Group: This aromatic moiety introduces a series of distinct absorptions corresponding to aromatic C-H and C=C bonds.
The power of IR spectroscopy lies in its ability to resolve the vibrational modes associated with each of these features. However, a truly expert analysis requires understanding how these features influence one another. The α-position of the phenyl group relative to the carbonyl creates a conjugated system, which modulates the electronic environment and, consequently, the vibrational frequencies of both the carbonyl and the aromatic ring.
The Carbonyl Stretch: A Tale of Two Competing Effects
The C=O stretching vibration in a ketone is exceptionally sensitive to its molecular environment. For this compound, its frequency is determined by a balance between two opposing factors: ring strain and conjugation.
-
Ring Strain (Hypsochromic Shift): Incorporating a carbonyl group into a small ring, such as a five-membered ring, increases the vibrational frequency. A typical acyclic or six-membered ring ketone (e.g., cyclohexanone) absorbs near 1715 cm⁻¹. The bond angle compression in cyclopentanone (from the ideal sp² angle of 120° to approximately 108°) leads to an increase in the s-character of the C-O sigma bond, strengthening the double bond and shifting the absorption to a higher wavenumber. For cyclopentanone itself, this peak is found near 1750 cm⁻¹.
-
Conjugation (Bathochromic Shift): When the carbonyl group is conjugated with a phenyl ring, the π-electrons are delocalized over the C=O and the aromatic system. This delocalization imparts more single-bond character to the carbonyl bond, weakening it slightly. A weaker bond has a lower force constant and thus vibrates at a lower frequency. This effect typically lowers the stretching frequency by 25-40 cm⁻¹ compared to a non-conjugated equivalent.
For this compound, the frequency-increasing effect of the five-membered ring and the frequency-decreasing effect of phenyl conjugation are both at play. The final observed C=O stretching frequency will therefore fall in a region between that of a simple cyclopentanone (~1750 cm⁻¹) and a simple α,β-unsaturated ketone (~1685 cm⁻¹). We predict a strong, sharp absorption in the 1725-1740 cm⁻¹ range.
The Aromatic and Aliphatic C-H and C=C Vibrations
Beyond the dominant carbonyl peak, the spectrum is rich with information from the hydrocarbon framework.
-
Aromatic C-H Stretch: The sp² C-H bonds of the phenyl group will produce one or more weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.
-
Aliphatic C-H Stretch: The sp³ C-H bonds of the cyclopentanone ring will give rise to multiple strong absorptions just below 3000 cm⁻¹, generally in the 2850-2990 cm⁻¹ range.
-
Aromatic C=C Stretch: The phenyl ring exhibits characteristic skeletal vibrations, or "ring modes," which appear as a series of sharp, medium-intensity peaks in the 1450-1610 cm⁻¹ region. Often, two distinct peaks are visible near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong C-H "wagging" vibrations in the fingerprint region. For a monosubstituted ring, two strong bands are expected: one between 730-770 cm⁻¹ and another between 690-710 cm⁻¹ . The presence of both peaks is a reliable indicator of this substitution pattern.
Summary of Predicted IR Absorptions
The following table summarizes the expected key vibrational frequencies for this compound, providing a quick reference for spectral interpretation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3030 - 3100 | C-H Stretch | Aromatic (sp²) | Medium to Weak |
| 2850 - 2990 | C-H Stretch | Aliphatic (sp³) | Strong |
| 1725 - 1740 | C=O Stretch | α-Phenyl Cyclopentanone | Strong, Sharp |
| ~1600, ~1500 | C=C Stretch (Ring Modes) | Aromatic | Medium, Sharp |
| 1450 - 1470 | CH₂ Scissoring | Aliphatic | Medium |
| 730 - 770 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |
| 690 - 710 | C-H Out-of-Plane Bend / Ring Bend | Monosubstituted Phenyl | Strong |
Visualizing the Vibrational Landscape
A diagrammatic representation can help correlate the molecular structure with its principal vibrational modes. The following Graphviz diagram illustrates the key bonds in this compound and their corresponding IR absorption regions.
An In-depth Technical Guide to the Solubility of 2-Phenylcyclopentan-1-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Phenylcyclopentan-1-one, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recognizing the limited availability of specific quantitative solubility data in public literature, this document delivers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a thorough examination of the molecule's physicochemical properties with a qualitative solubility assessment based on analogous compounds and theoretical predictive models. Crucially, this guide presents a detailed, field-proven experimental protocol for the precise quantitative determination of this compound's solubility in a range of organic solvents, thereby empowering researchers to generate the specific data required for their applications.
Introduction: The Significance of Solubility in a Research and Development Context
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of the drug development and chemical manufacturing processes. From reaction kinetics and purification to formulation and bioavailability, understanding and quantifying solubility is paramount for process optimization, ensuring product quality, and achieving desired therapeutic outcomes. This compound, with its unique molecular architecture combining a cyclopentanone ring and a phenyl group, presents an interesting case study in solubility. Its utility as a building block in organic synthesis necessitates a clear understanding of its solubility profile in a variety of organic solvents. This guide aims to bridge the current knowledge gap by providing a foundational understanding of this compound's solubility and a practical framework for its empirical determination.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of these characteristics dictates its interaction with different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 37-39 °C / 126-127 °C (Note: a significant discrepancy exists in reported values, suggesting potential polymorphism or impurities) | |
| Boiling Point | 145 °C at 25 Torr | |
| Density (Predicted) | 1.072 ± 0.06 g/cm³ |
The structure of this compound, featuring a non-polar phenyl group and a moderately
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Chirality of 2-Phenylcyclopentan-1-one for Pharmaceutical Development
Foreword: The Imperative of Chirality in Modern Drug Design
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The seemingly subtle distinction between a "left-handed" and a "right-handed" molecule can be the difference between a potent therapeutic and an inert or even harmful compound. It is within this context that we delve into the stereochemical intricacies of this compound, a molecule whose chiral scaffold is a cornerstone in the synthesis of advanced bioactive compounds.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, analysis, and application of chiral this compound, grounded in field-proven insights and methodologies.
The Stereochemical Landscape of this compound
This compound possesses two contiguous stereogenic centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The phenyl and carbonyl groups' relative orientation defines them as either cis or trans diastereomers.
The selective synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. Control over both relative (diastereo-) and absolute (enantio-) stereochemistry is paramount, as the specific configuration of these centers dictates the molecule's interaction with chiral biological targets like enzymes and receptors. For instance, the synthesis of the Estrogen Receptor β (ERβ) agonist, Erteberel, relies on a specific stereoisomer derived from a 2-arylcyclopentyl aryl ketone precursor, underscoring the critical need for precise stereocontrol.[2]
Asymmetric Synthesis: The Gateway to Enantiopure this compound
Achieving high enantiomeric purity is the primary goal in synthesizing chiral molecules for pharmaceutical use. Several advanced strategies have been developed to this end, with catalytic asymmetric hydrogenation being a particularly robust and efficient method.
Core Methodology: Iridium-Catalyzed Asymmetric Hydrogenation
The transition-metal-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones provides a direct and powerful route to chiral ketones like this compound.[2] This method is particularly effective for tetrasubstituted alkenes, which are notoriously challenging substrates.[2] An iridium-based catalyst system is often employed due to its high efficiency and selectivity.
Causality of Experimental Design: The choice of an Iridium catalyst, often paired with a chiral phosphine ligand, is deliberate. Iridium's catalytic cycle is highly efficient for hydrogenation, while the chiral ligand creates a three-dimensional asymmetric environment around the metal center. This chiral pocket forces the substrate (2-phenylcyclopenten-1-one) to bind in a specific orientation, leading to the preferential addition of hydrogen to one face of the double bond, thus yielding one enantiomer in excess.[3] The result is a product with high diastereomeric ratio (dr) and high enantiomeric excess (ee).[2]
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylcyclopenten-1-one
This protocol is a representative example and must be optimized for specific laboratory conditions and substrate derivatives.
Self-Validating System: The protocol's integrity is maintained by rigorous in-process controls. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The final product's identity is confirmed by NMR and Mass Spectrometry, while the crucial stereochemical outcome (dr and ee) is quantified using Chiral HPLC analysis.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the iridium precursor and the chosen chiral ligand (e.g., a derivative of DuanPhos) is prepared in a degassed solvent like dichloromethane (DCM).
-
Reaction Setup: A high-pressure reactor is charged with the substrate, 2-phenylcyclopenten-1-one, and a suitable solvent (e.g., methanol).
-
Catalyst Introduction: The prepared catalyst solution is transferred to the reactor under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged several times with high-purity hydrogen gas, and then pressurized to the target pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 12-24 hours).
-
Workup: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified using flash column chromatography on silica gel to isolate the desired this compound.
-
Analysis: The purified product is analyzed to determine yield, diastereomeric ratio, and enantiomeric excess.
Workflow Visualization: Asymmetric Hydrogenation
Sources
A Theoretical and Computational Guide to the Properties of 2-Phenylcyclopentan-1-one
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-Phenylcyclopentan-1-one, a chiral ketone with significant potential as a building block in pharmaceutical and fine chemical synthesis. Due to the limited availability of dedicated computational studies on the 2-phenyl isomer, this document leverages in-depth theoretical and spectroscopic analysis of its close analogue, 3-Phenylcyclopentanone, as a scientifically robust proxy. We explore the critical interplay between molecular structure, stereochemistry, and conformational dynamics, grounding these concepts in the principles of computational chemistry. This guide details the stereochemical landscape, the puckered conformations of the cyclopentanone ring, and the resulting spectroscopic signatures. Furthermore, we delve into the electronic properties, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses, to predict reactivity. Methodologies for computational investigation are outlined to provide a framework for researchers. This document is intended for scientists in organic chemistry, drug development, and computational chemistry, offering insights into the prediction and interpretation of the molecular properties of substituted cyclopentanones.
Introduction to this compound
This compound is an organic compound featuring a five-membered cyclopentanone ring substituted with a phenyl group at the alpha-position to the carbonyl group.[1] Its molecular formula is C₁₁H₁₂O, and its molecular weight is approximately 160.21 g/mol .[1] The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-2-phenylcyclopentan-1-one. This chirality is of paramount importance in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles.
The theoretical properties of this molecule—its three-dimensional shape, conformational flexibility, and electronic landscape—dictate its reactivity and how it interacts with other molecules, including biological targets. Understanding these properties is crucial for its application in asymmetric synthesis and as a scaffold for more complex pharmaceutical agents.
Molecular Structure and Stereochemistry
The defining structural feature of this compound is the stereocenter at the C2 carbon. The R/S designation is determined by the Cahn-Ingold-Prelog priority rules. The presence of this single stereocenter gives rise to two non-superimposable mirror images, or enantiomers.
Caption: Enantiomers of this compound.
Distinguishing between these enantiomers and understanding their distinct properties requires chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are highly sensitive to molecular stereochemistry.[2]
Conformational Landscape: A Study of the 3-Phenyl Isomer
The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. The two primary conformations are the Envelope (Cₛ symmetry) and the Twist (C₂ symmetry) . The position of the substituent influences the relative stability of these conformers.
For (S)-3-phenylcyclopentanone, Density Functional Theory (DFT) calculations have identified two primary conformers: one with the phenyl group in an equatorial-like position and another with it in an axial-like position.[3] The equatorial conformer is generally found to be more stable.[3]
Caption: Equilibrium between equatorial and axial conformers.
The energy difference between these conformers is small, meaning that at room temperature, the molecule exists as a dynamic equilibrium of multiple conformations. This is a critical consideration, as the experimentally observed properties are a Boltzmann-weighted average of the properties of all contributing conformers.
It is reasonable to extrapolate that this compound will also exhibit a similar equilibrium between equatorial and axial conformers. The primary difference will be the steric and electronic interactions between the phenyl group and the adjacent carbonyl group. This proximity in the 2-isomer could lead to a different rotational preference of the phenyl ring and potentially a different energy gap (ΔE) between the conformers compared to the 3-isomer.
Theoretical Spectroscopic Properties
Computational chemistry allows for the prediction of various spectra, which can be compared against experimental data to confirm structure and conformation.
Vibrational Spectroscopy (IR)
Theoretical frequency calculations using DFT can predict the infrared spectrum. A key vibration for this compound is the carbonyl (C=O) stretch. For cyclopentanone, this stretch typically appears at a higher frequency than in acyclic ketones due to ring strain. The position of this peak is sensitive to the electronic environment; conjugation with the phenyl ring in certain conformations could potentially lower its frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR spectra computationally is a powerful tool for structural elucidation.[4][5] The chemical shifts of the protons and carbons in this compound are highly dependent on their spatial environment, which is determined by the ring's conformation and the orientation of the phenyl group.
Protocol for Theoretical NMR Chemical Shift Prediction:
-
Conformational Search: Perform a thorough search for all low-energy conformers of the molecule using a method like molecular mechanics.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-31G(d)).[6]
-
NMR Calculation: For each optimized conformer, calculate the NMR shielding tensors using a functional optimized for NMR predictions (e.g., WP04) and a larger basis set (e.g., 6-311++G(2d,p)) with a solvent model (e.g., PCM for chloroform).[4]
-
Boltzmann Averaging: Calculate the relative energies of the conformers to determine their Boltzmann populations. The final predicted spectrum is the weighted average of the spectra of the individual conformers.
This process, when applied to diastereomers, can be invaluable for assigning relative stereochemistry.
Chiroptical Spectroscopy (ECD/VCD)
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of chiral molecules.[2][7] These techniques measure the differential absorption of left- and right-circularly polarized light.
The study on (S)-3-phenylcyclopentanone demonstrated that DFT calculations can reliably predict ECD and VCD spectra.[3] By comparing the computationally predicted spectrum for a chosen enantiomer (e.g., the S-enantiomer) with the experimental spectrum, the absolute configuration of the sample can be unambiguously assigned.[8] A positive match confirms the configuration, while a mirror-image match indicates the opposite enantiomer.
Caption: Workflow for absolute configuration assignment using chiroptical spectroscopy.
Electronic Properties and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity.[9][10][11] It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
-
HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor.
-
LUMO: The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile.
For this compound, the HOMO is expected to have significant density on the enolizable alpha-protons and potentially the phenyl ring, while the LUMO is expected to be centered on the carbonyl carbon, predicting the site of nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[5]
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is calculated by placing a positive test charge at various points on the electron density surface and mapping the potential energy.
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, this region is strongly localized on the carbonyl oxygen.
-
Blue Regions: Indicate positive electrostatic potential, electron-poor regions. These are sites prone to nucleophilic attack. This region would be found near the carbonyl carbon and the acidic alpha-protons.
The MEP map provides a more intuitive picture of reactivity than FMO analysis alone and is invaluable for understanding non-covalent interactions, which are crucial in drug-receptor binding.[12]
Conclusion
This compound is a molecule whose chemical and biological properties are intrinsically linked to its three-dimensional structure and electronic character. This guide has outlined the key theoretical concepts necessary for its comprehensive understanding. Through the lens of its close analogue, 3-phenylcyclopentanone, we have demonstrated how computational methods like DFT can elucidate the complex conformational landscape governed by the puckering of the cyclopentanone ring and the orientation of the phenyl substituent.
The synergy between theoretical predictions of spectroscopic data (NMR, IR, ECD, VCD) and experimental results provides a powerful, self-validating system for unambiguous structural and stereochemical assignment. Furthermore, analyses of the molecule's electronic properties via FMO and MEP maps offer predictive power regarding its reactivity and interaction potential. The methodologies and principles detailed herein serve as a robust framework for researchers and drug development professionals to investigate and harness the properties of this compound and related chiral scaffolds.
References
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Chemical Data Collections. [Link]
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Scafato, P., Caprioli, F., Pisani, L., & Longhi, G. (2013). Combined use of three forms of chiroptical spectroscopies in the study of the absolute configuration and conformational properties of 3-phenylcyclopentanone, 3-phenylcyclohexanone, and 3-phenylcycloheptanone. Tetrahedron. [Link]
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Computed ECD spectral data for over 10,000 chiral organic small molecules. (2024). Scientific Data. [Link]
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Molecular electrostatic potential (MEP) maps of compounds 1–6 mapped on the total electron density surface in aqueous solution at an isovalue of 0.0004 au. (n.d.). ResearchGate. [Link]
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(R)-3-Phenylcyclopentanone | C11H12O | CID 11030117. (n.d.). PubChem. [Link]
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Zhang, H., et al. (n.d.). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. National Institutes of Health. [Link]
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Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2024). ScienceDirect. [Link]
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frontier molecular orbital analysis. (2020, April 18). YouTube. [Link]
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Bergonzini, G., et al. (2018). The ECD exciton chirality method today: a modern tool for determining absolute configurations. Chemistry – A European Journal. [Link]
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Jonas, E., Kuhn, S., & Schlörer, N. (2021). Prediction of NMR shifts: a review. Magnetic Resonance in Chemistry. [Link]
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Methodological & Application
Methodology 1: Aldol Condensation and Subsequent Reduction
Application Note: A Comparative Guide to the Synthesis of 2-Phenylcyclopentan-1-one from Cyclopentanone
Introduction
This compound is a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals. Its structural motif, featuring a phenyl group adjacent to a cyclopentanone ring, is a key component in a variety of biologically active molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two primary synthetic routes from the readily available starting material, cyclopentanone. The methodologies discussed are the classic Aldol Condensation followed by catalytic hydrogenation, and the more modern Palladium-Catalyzed α-Arylation. This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer insights into the selection of the appropriate method based on laboratory capabilities and desired outcomes.
This traditional two-step approach first involves the formation of an α,β-unsaturated ketone, 2-phenylidenecyclopentan-1-one, through a base- or acid-catalyzed aldol condensation of cyclopentanone with benzaldehyde.[1] The subsequent step involves the selective reduction of the carbon-carbon double bond of the enone to yield the target saturated ketone, this compound.
Theoretical Framework: The Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation in organic synthesis.[1] In this reaction, an enolate ion, formed by the deprotonation of an α-hydrogen of a carbonyl compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule.[2] The resulting β-hydroxy carbonyl compound can then undergo dehydration to form a conjugated enone.[3] Both acid and base catalysis can be employed, each proceeding through a distinct mechanism.[1][4]
In the base-catalyzed mechanism, a hydroxide ion deprotonates the α-carbon of cyclopentanone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of benzaldehyde. The subsequent alkoxide intermediate is protonated to give a β-hydroxy ketone, which then undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone.[2]
The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen of cyclopentanone, which enhances its electrophilicity and facilitates tautomerization to the enol form.[4][5] The enol then acts as a nucleophile, attacking the protonated carbonyl of benzaldehyde. Dehydration of the resulting β-hydroxy ketone intermediate occurs readily under acidic conditions, as the hydroxyl group is protonated to form a good leaving group (water).[3][4]
Visualizing the Aldol Condensation Mechanism
Sources
Application Note: Palladium-Catalyzed α-Arylation of Cyclopentanone
Abstract
The α-arylation of ketones is a cornerstone transformation in modern organic synthesis, enabling the construction of carbon-carbon bonds that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive guide to the palladium-catalyzed α-arylation of cyclopentanone with phenyl bromide, a model reaction for the widely utilized Buchwald-Hartwig cross-coupling methodology. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert rationale for the selection of catalysts, ligands, and bases, and present a detailed, field-proven laboratory protocol. This guide is designed for researchers, scientists, and drug development professionals seeking to implement this powerful synthetic tool.
Introduction: The Significance of α-Arylated Ketones
α-Aryl ketones are a ubiquitous structural motif found in a vast array of biologically active molecules and functional materials. The direct and selective formation of a C(sp³)–C(sp²) bond at the α-position of a carbonyl group has historically been a significant challenge in organic synthesis. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-C bond-forming analogues, has revolutionized this field.[1][2] These methods provide a reliable and versatile route for synthesizing aryl amines and, in this context, α-aryl carbonyl compounds, often with high functional group tolerance and under relatively mild conditions.[1][3]
The arylation of simple cyclic ketones like cyclopentanone is particularly challenging due to side reactions such as competitive self-aldol condensation under basic conditions.[4][5] The development of sophisticated palladium catalyst systems, however, has enabled this transformation with high efficiency and selectivity, making it an indispensable tool for synthetic chemists.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The α-arylation of ketones is a variation of the Buchwald-Hartwig cross-coupling reaction.[1][7] The process is facilitated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (phenyl bromide), cleaving the C-Br bond and inserting the palladium to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand.[8]
-
Enolate Formation & Transmetalation: A strong, non-nucleophilic base deprotonates the cyclopentanone at the α-carbon to form a ketone enolate. This enolate then displaces the halide on the Pd(II) center.
-
Reductive Elimination: The aryl and enolate groups on the Pd(II) center couple, forming the desired C-C bond and the 2-phenylcyclopentanone product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Optimizing the Reaction: Rationale for Component Selection
The success of the α-arylation reaction hinges on the judicious selection of each component. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, selectivity, and substrate scope.
| Component | Recommended Choice | Rationale & Expert Insights |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Pd(OAc)₂ is an air-stable, commercially available, and relatively inexpensive Pd(II) source.[10][11][12][13] It is readily reduced in situ by the phosphine ligand or other species to the active Pd(0) catalyst required to initiate the cycle.[14] |
| Ligand | (rac)-BINAP | The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential.[8][15] (rac)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a bidentate phosphine ligand that provides a good balance of steric bulk and electron-donating character.[16] This combination accelerates both the oxidative addition and the crucial reductive elimination step while stabilizing the palladium intermediates.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to generate the cyclopentanone enolate in sufficient concentration.[17] NaOtBu is ideal because its steric bulk minimizes undesired nucleophilic attack on the palladium center or the phenyl bromide.[18][19][20] It is strong enough to deprotonate the ketone without promoting excessive self-aldol condensation.[4] |
| Solvent | Anhydrous Toluene | The reaction must be conducted under anhydrous and anaerobic conditions. Toluene is an excellent choice as it is an aprotic solvent with a suitable boiling point for this transformation and effectively dissolves the organic reagents and catalyst complex. |
Detailed Experimental Protocol
This protocol details a representative procedure for the α-arylation of cyclopentanone on a 10 mmol scale.
Reagent & Equipment List
-
Reagents:
-
(rac)-BINAP (CAS: 98327-87-8)[21]
-
Cyclopentanone (CAS: 120-92-3), freshly distilled[22][23][24]
-
Phenyl Bromide (Bromobenzene) (CAS: 108-86-1), freshly distilled[25]
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Eluent: Hexanes/Ethyl Acetate mixture
-
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or glovebox for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
-
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium(II) Acetate: May cause skin and serious eye irritation.[10][12] Avoid inhalation of dust.
-
Sodium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.[18][19][26] Causes severe skin burns and eye damage.[19] Handle under an inert atmosphere.
-
Cyclopentanone: Flammable liquid and vapor. Causes skin and serious eye irritation.[22][23][27][28]
-
Phenyl Bromide: Flammable liquid. Irritating to the skin and toxic to aquatic life.[25]
-
Toluene: Flammable liquid. Can cause skin irritation and drowsiness.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Solids: In a quick stream of inert gas, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), (rac)-BINAP (187 mg, 0.3 mmol, 3 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv) to the flask. The base is added in excess to drive the enolate formation.
-
Adding Liquids: Add 40 mL of anhydrous toluene via cannula or syringe. Begin stirring the suspension. Sequentially add cyclopentanone (0.88 mL, 10.0 mmol, 1.0 equiv) and phenyl bromide (1.26 mL, 12.0 mmol, 1.2 equiv) via syringe. The aryl halide is used in slight excess to ensure complete consumption of the ketone.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford 2-phenylcyclopentanone as a clear oil.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Wet reagents or solvent.3. Insufficiently strong base. | 1. Ensure high-quality reagents. Use a pre-catalyst if issues persist.2. Use freshly distilled solvents and reagents. Ensure glassware is scrupulously dry.3. Confirm the activity and purity of the base. |
| Significant Side Products (e.g., biphenyl, aldol products) | 1. Reaction temperature is too high.2. Incorrect stoichiometry or rate of addition. | 1. Lower the reaction temperature to 80-90 °C and monitor.2. Ensure the ketone is the limiting reagent. Slow addition of the ketone could mitigate aldol condensation. |
| Diarylation Product Observed | The mono-arylated product is deprotonated and reacts a second time. | Use a larger excess of cyclopentanone (e.g., 1.5-2.0 equiv) relative to phenyl bromide to favor mono-arylation statistically. |
| Reaction Stalls | Ligand degradation or catalyst deactivation. | Increase ligand loading slightly (e.g., to 4 mol%). Ensure the inert atmosphere is maintained throughout the reaction. |
Conclusion
The palladium-catalyzed α-arylation of cyclopentanone is a robust and highly valuable transformation for constructing C(sp³)–C(sp²) bonds. By understanding the underlying catalytic mechanism and the specific roles of the palladium precursor, ligand, and base, researchers can reliably execute this protocol. This method provides a powerful platform for accessing complex molecular architectures relevant to medicinal chemistry and materials science, demonstrating the profound impact of modern cross-coupling chemistry on the field of organic synthesis.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylcyclopentan-1-one
Abstract
This comprehensive guide details the palladium-catalyzed synthesis of 2-phenylcyclopentan-1-one, a valuable synthetic intermediate in medicinal chemistry and materials science. We will explore the underlying principles of palladium-catalyzed α-arylation of ketones, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful carbon-carbon bond-forming reaction.
Introduction: The Power of Palladium in C-C Bond Formation
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, enable the efficient formation of C-C bonds between various carbon centers, often with high functional group tolerance and stereoselectivity.[2][3]
The synthesis of this compound via the α-arylation of cyclopentanone is a prime example of the utility of palladium catalysis. This transformation involves the coupling of an enolate, generated from cyclopentanone, with an aryl halide in the presence of a palladium catalyst.[4] The development of specialized ligands, particularly those that are sterically hindered and electron-rich, has been instrumental in expanding the scope and efficiency of this reaction to include a wide range of ketones and aryl halides.[4][5]
This application note will provide a detailed examination of the palladium-catalyzed synthesis of this compound, offering both a theoretical framework and a practical, step-by-step guide for its implementation in the laboratory.
Mechanistic Insights: The Catalytic Cycle of α-Arylation
The palladium-catalyzed α-arylation of ketones proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, enolate binding (transmetalation), and reductive elimination.[4][6] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., bromobenzene) to a low-valent palladium(0) species.[2][7] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. The choice of ligand is critical here, as electron-rich and sterically bulky phosphine ligands can facilitate this otherwise challenging step, especially with less reactive aryl chlorides.[5]
-
Enolate Formation and Binding: In the presence of a base, the ketone (cyclopentanone) is deprotonated to form an enolate. This enolate then coordinates to the palladium(II) center, displacing the halide ion in a process akin to transmetalation. The nature of the base and the reaction conditions can significantly influence the rate and equilibrium of enolate formation.
-
Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The aryl and enolate moieties on the palladium(II) center couple, forming the new carbon-carbon bond of this compound.[4] The palladium catalyst is simultaneously reduced back to its catalytically active palladium(0) state, ready to begin a new cycle. Bulky ligands are known to accelerate this step.
Below is a visual representation of the catalytic cycle for the synthesis of this compound.
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of cyclopentanone.
Experimental Protocol
This protocol is adapted from a general, robust procedure for the α-arylation of cyclopentanones and is tailored for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Cyclopentanone | Reagent | Major Chemical Supplier | Purify by distillation if necessary. |
| Bromobenzene | Reagent | Major Chemical Supplier | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major Chemical Supplier | |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Reagent | Major Chemical Supplier | Air-sensitive, handle under inert atmosphere. |
| Sodium t-butoxide (NaOtBu) | Reagent | Major Chemical Supplier | Highly hygroscopic, store in a desiccator. |
| Toluene | Anhydrous | Major Chemical Supplier | Use dry, oxygen-free solvent. |
| Diethyl ether | Reagent | Major Chemical Supplier | For extraction. |
| Saturated aq. NH₄Cl | For quenching. | ||
| Brine | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying. |
Equipment
-
Oven-dried glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 2 mol%).
-
Add sodium t-butoxide (2.8 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add cyclopentanone (2.0 mmol, 1.0 equiv) via syringe.
-
Add bromobenzene (2.2 mmol, 1.1 equiv) via syringe.
-
Seal the flask or tube and place it in a preheated oil bath at 100 °C.
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 100 °C. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Expected Yield and Characterization
Yields for this reaction are typically in the range of 70-90%, depending on the purity of reagents and the strictness of the inert atmosphere conditions. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for catalytic activity.
-
Dryness of Reagents and Solvents: Water can interfere with the formation of the enolate and can also affect the catalyst. The use of anhydrous solvents and dry reagents is highly recommended.
-
Choice of Base: Sodium t-butoxide is a strong, non-nucleophilic base that is effective for generating the cyclopentanone enolate. Other bases such as LHMDS or K₃PO₄ can also be used, but may require optimization.
-
Ligand Selection: Tri(o-tolyl)phosphine is a good starting point. However, for more challenging substrates or to improve yields, other bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be screened.[7]
-
Reaction Temperature: While 100 °C is a common starting point, the optimal temperature may vary depending on the specific substrates and catalyst system.
-
Troubleshooting Low Yields: If low yields are observed, consider the following:
-
Ensure all reagents and solvents are pure and dry.
-
Verify the integrity of the inert atmosphere.
-
Increase the catalyst and/or ligand loading slightly.
-
Screen different ligands or bases.
-
Increase the reaction time or temperature.
-
Conclusion
The palladium-catalyzed α-arylation of cyclopentanone is a robust and reliable method for the synthesis of this compound. By understanding the underlying catalytic cycle and adhering to the detailed experimental protocol, researchers can successfully implement this valuable transformation in their synthetic endeavors. The versatility of palladium catalysis offers ample opportunities for further optimization and adaptation to a wide range of substrates, making it an indispensable tool in modern organic chemistry.
References
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Dong, G., et al. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559-2563. Available at: [Link]
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Arora, R., et al. (2024). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. Available at: [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476. Available at: [Link]
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Myers, A. G. (n.d.). Palladium Coupling Reactions in Organic Synthesis. Harvard University. Available at: [Link]
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Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549-1552. Available at: [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]
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Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]
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Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis, 6(11), 7537-7552. Available at: [Link]
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Vechorkin, O., & Hu, X. (2023). We Already Know Everything about Oxidative Addition to Pd(0): Do We?. ACS Catalysis, 13(17), 11451-11470. Available at: [Link]
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Al-Azzawi, A. G. S., & Hameed, A. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1128. Available at: [Link]
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Sharma, A., & Kumar, V. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]
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Braun, M. G., et al. (2012). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 134(3), 1634-1642. Available at: [Link]
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Liu, Y., et al. (2022). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. Available at: [Link]
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Organometallics Group. (2025, October 16). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available at: [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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Sharma, A., & Kumar, V. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7034-7066. Available at: [Link]
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Mondal, S., & Ghorai, P. (2025, August 6). Sonogashira coupling in natural product synthesis. ResearchGate. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ACS Catalysis, 7(5), 3684-3689. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Heck Reaction—State of the Art. Topics in Organometallic Chemistry, 9, 45-105. Available at: [Link]
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Zhang, W., et al. (2021). Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. Organic Chemistry Frontiers, 8(21), 6046-6063. Available at: [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]
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Procter, D. J., et al. (2017). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 15(3), 548-552. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
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Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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LibreTexts. (2023, June 30). Stille Coupling. Available at: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Choy, P. Y., & So, C. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Catalysis Science & Technology, 11(5), 1634-1657. Available at: [Link]
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LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
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Nicolaou, K. C., et al. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition, 44(29), 4490-4527. Available at: [Link]
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Slideshare. (n.d.). Kumada cross coupling reaction. Available at: [Link]
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LibreTexts. (n.d.). Stille Coupling. OpenOChem Learn. Available at: [Link]
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LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
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Dong, G., et al. (2017). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Accounts of Chemical Research, 50(3), 557-567. Available at: [Link]
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Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Zhang, H., & Buchwald, S. L. (2011). Palladium-Catalyzed Enantioselective Arylation of Racemic Ketones to Form Bridged Bicycles via Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 50(41), 9674-9676. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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de Armas, J., & Garcia-Tellado, F. (2003). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. European Journal of Organic Chemistry, 2003(21), 4213-4218. Available at: [Link]
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Application Note: Synthesis of 2-Phenylcyclopentan-1-one via Intramolecular Aldol Condensation
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Aldol Condensation in Cyclopentanone Synthesis
The aldol condensation stands as a cornerstone reaction in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] This powerful transformation involves the reaction of an enolate with a carbonyl compound to yield a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound.[1][3][4] Its intramolecular variant is particularly valuable for the construction of cyclic systems, offering a direct pathway to five- and six-membered rings, which are prevalent structural motifs in pharmaceuticals and natural products.[5][6][7]
This application note provides a comprehensive guide to the synthesis of 2-phenylcyclopentan-1-one, a valuable synthetic intermediate[8], through a base-catalyzed intramolecular aldol condensation of a 1,5-dicarbonyl precursor. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The synthesis of this compound via this method hinges on the strategic cyclization of a 1,5-dicarbonyl compound. The intramolecular nature of the reaction is favored due to the close proximity of the reacting functional groups, which facilitates a higher reaction rate compared to intermolecular condensations.[7] The formation of a stable five-membered ring is thermodynamically preferred over more strained ring systems, ensuring high product selectivity.[6][7]
Mechanistic Overview: A Stepwise Look at Ring Formation
The base-catalyzed intramolecular aldol condensation proceeds through a well-defined sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Enolate Formation
The reaction is initiated by the abstraction of an acidic α-hydrogen from one of the carbonyl groups by a base (e.g., hydroxide ion), forming a resonance-stabilized enolate.[9][10][11] The choice of base is critical; it must be strong enough to deprotonate the α-carbon but not so strong as to cause unwanted side reactions.
Intramolecular Nucleophilic Attack
The newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of the second ketone within the same molecule.[9][12] This intramolecular cyclization step forms a new carbon-carbon bond and results in a five-membered ring intermediate with an alkoxide.
Protonation
The alkoxide intermediate is then protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone, the initial aldol addition product.[11]
Dehydration to the α,β-Unsaturated Ketone
Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration.[4] A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond in conjugation with the carbonyl group.[11] This final product, an α,β-unsaturated ketone, is thermodynamically favored due to the extended conjugation.[3][4]
Figure 1. Mechanism of Intramolecular Aldol Condensation.
Note: The initial product of the condensation is the α,β-unsaturated ketone. A subsequent reduction step is required to obtain the saturated this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the precursor 1-phenylhexane-1,5-dione and its subsequent cyclization to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetophenone | Reagent | Sigma-Aldrich | --- |
| Anhydrous Diethyl Ether | ACS | Fisher Scientific | --- |
| Aluminum Trichloride (Anhydrous) | 99.99% | Acros Organics | Handle in a fume hood. |
| Bromine | Reagent | VWR | Handle with extreme caution. |
| Triethylamine | ≥99.5% | Alfa Aesar | --- |
| Ionic Liquid [BMIM]PF₆ | ≥97% | IoLiTec | --- |
| Lithium Tetrafluoroborate | 98% | Strem Chemicals | --- |
| Sodium Hydroxide | Pellets, ACS | J.T. Baker | --- |
| Ethanol | 200 Proof | Decon Labs | --- |
| Diethyl Ether | ACS | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | --- | Lab Prepared | --- |
| Brine Solution | --- | Lab Prepared | --- |
| Anhydrous Magnesium Sulfate | ≥97% | EMD Millipore | --- |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes | HPLC Grade | Honeywell | For chromatography. |
| Ethyl Acetate | HPLC Grade | Avantor | For chromatography. |
Synthesis of the 1,5-Dicarbonyl Precursor
A variety of methods exist for the synthesis of 1,5-dicarbonyl compounds.[13] One approach involves the reaction of acetophenone derivatives.[14]
Intramolecular Aldol Condensation Protocol
Safety First: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Potassium hydroxide is corrosive and should be handled with care.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,5-dicarbonyl precursor (e.g., 1-phenylhexane-1,5-dione) (1.0 eq) in ethanol (20 mL).
-
Base Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (1.5 eq) dropwise to the flask.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the α,β-unsaturated ketone product indicates the reaction is proceeding.
-
Heating: After the initial reaction at room temperature, heat the mixture to reflux for 1-2 hours to ensure complete dehydration to the α,β-unsaturated product.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by the slow addition of 1 M hydrochloric acid until the solution is pH ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified α,β-unsaturated ketone.
Reduction to this compound
The purified 2-phenylcyclopent-2-en-1-one can be reduced to the saturated ketone, this compound, using standard catalytic hydrogenation methods (e.g., H₂, Pd/C in ethanol).
Figure 2. Experimental Workflow for Synthesis.
Characterization of this compound
The identity and purity of the final product, this compound (CAS No: 1198-34-1)[8][15], should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the phenyl and cyclopentanone protons in the expected integration ratios.[16] |
| ¹³C NMR | A peak corresponding to the carbonyl carbon, along with signals for the phenyl and cyclopentanone carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O, MW: 160.21 g/mol ).[8] |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ketone carbonyl group (C=O) around 1740 cm⁻¹. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions. | Increase reaction time or temperature. Ensure the base is fresh and of the correct concentration. |
| Multiple Products | Intermolecular aldol reaction; other side reactions. | Use more dilute conditions to favor the intramolecular pathway. Carefully control the temperature. |
| Starting Material Remains | Insufficient base or reaction time. | Add additional base or prolong the reaction time. Monitor closely by TLC. |
Conclusion
The intramolecular aldol condensation is a robust and efficient method for the synthesis of this compound from a suitable 1,5-dicarbonyl precursor. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable synthetic intermediate. This protocol provides a solid foundation for the successful application of this important carbon-carbon bond-forming reaction in a research and development setting.
References
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- SATHEE.
- Experiment 19 — Aldol Condens
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- Master Organic Chemistry.
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- Química Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds.
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- YouTube.
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- Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condens
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- 2-phenylcyclopentanone - 1198-34-1, C11H12O, density, melting point, boiling point, structural formula, synthesis.
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Catalytic Methods for 2-Arylcyclopentanone Synthesis: A Detailed Guide for Researchers
The 2-arylcyclopentanone structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a wide array of biologically active molecules and functional materials necessitates robust and efficient synthetic strategies. This application note provides an in-depth guide to the principal catalytic methods for constructing 2-arylcyclopentanones, with a focus on transition-metal and organocatalytic approaches. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying catalytic principles, empowering researchers to adapt and innovate.
I. Palladium-Catalyzed α-Arylation of Cyclopentanones
Palladium catalysis stands as a powerful and versatile tool for the direct α-arylation of ketones, including cyclopentanones. This approach circumvents the often harsh conditions and limited scope of classical methods. The direct use of readily available aryl halides or their equivalents makes this a highly attractive strategy in drug discovery and development.
A. Mechanistic Insights: The Power of Cooperative Catalysis
The direct α-arylation of cyclopentanone presents a significant challenge due to competitive side reactions such as self-aldol condensation and multiple arylations. A breakthrough in this area has been the development of palladium/amine cooperative catalysis.[1] This system leverages the synergy between a palladium catalyst and a secondary amine co-catalyst to achieve controlled mono-α-arylation.
The catalytic cycle, illustrated below, is believed to proceed through the formation of an enamine from cyclopentanone and the secondary amine. This enamine is sufficiently nucleophilic to participate in the palladium-catalyzed cross-coupling cycle with an aryl halide. The palladium(0) active catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) species. Transmetalation with the enamine, or a related process, followed by reductive elimination, furnishes the 2-arylcyclopentanone and regenerates the palladium(0) catalyst.
Sources
Application Notes & Protocols: Synthesis of 2-Phenylcyclopentan-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-phenylcyclopentan-1-one scaffold is a privileged structural motif found in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis. Its rigid, three-dimensional structure makes it an attractive replacement for planar phenyl rings in drug design, a strategy often employed to "escape from flatland" and improve physicochemical properties.[1] This guide provides an in-depth exploration of key synthetic strategies for accessing this compound and its derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will cover classical cyclization methods and modern catalytic asymmetric approaches to empower researchers in medicinal chemistry and synthetic methodology development.
Introduction: The Significance of the this compound Core
The cyclopentanone ring is a fundamental building block in organic chemistry, appearing in a vast array of natural products and pharmaceuticals, including prostaglandins and anti-cancer agents.[2][3] The introduction of a phenyl group at the C2 position imparts specific conformational constraints and lipophilicity, creating a unique chemical space for molecular design. Derivatives of this core structure have been investigated for a range of pharmacological activities, including potent and selective sigma-1 ligand binding, which has implications for treating neurological disorders and ischemia.[4]
The synthesis of these derivatives, particularly in an enantiomerically pure form, is of paramount importance as the stereochemistry often dictates biological activity.[5] This document details robust and reproducible methods for their synthesis, from gram-scale production using classical reactions to the fine-tuned synthesis of chiral targets via modern organocatalysis.
Synthetic Strategy I: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a powerful and direct method for forming cyclic ketones where an aromatic ring acts as the nucleophile to intercept an electrophilic acylium ion generated in situ.[6] This strategy is highly effective for the formation of 5- and 6-membered rings fused to an aromatic system.[7]
Scientific Principle & Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from a carboxylic acid derivative (typically an acyl chloride or the acid itself) in the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[7][8] The tethered phenyl group then performs an intramolecular electrophilic aromatic substitution (EAS) to close the ring. The choice of acid is critical; while AlCl₃ is highly effective, it can be harsh.[9] PPA or methanesulfonic acid (MSA) are often used as slightly milder, easier-to-handle alternatives for cyclizing carboxylic acids.[7] The key to a successful intramolecular reaction is that the nucleophile (the phenyl ring) and the electrophile (the acylium ion) are held in close proximity, effectively increasing the local concentration and favoring the ring-closing event over intermolecular polymerization.[7]
Workflow Diagram: Intramolecular Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.
Detailed Protocol: Synthesis of this compound
This two-step protocol involves the initial conversion of 5-phenylvaleric acid to its acyl chloride, followed by Lewis acid-mediated cyclization.
Step A: Synthesis of 5-Phenylvaleryl Chloride
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 5-phenylvaleric acid (10.0 g, 56.1 mmol).
-
Reaction: Add thionyl chloride (SOCl₂, 12.0 mL, 165 mmol) dropwise at room temperature. Causality Note: Thionyl chloride is a cost-effective reagent for converting carboxylic acids to acyl chlorides. An excess is used to drive the reaction to completion and serve as the solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. Monitor the reaction by observing the cessation of HCl gas evolution.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 5-phenylvaleryl chloride (a pale yellow oil) is typically used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Cyclization
-
Lewis Acid Suspension: To a 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 8.2 g, 61.5 mmol) and dry dichloromethane (DCM, 150 mL). Cool the suspension to 0 °C in an ice bath. Safety Note: AlCl₃ is highly hygroscopic and reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere.
-
Substrate Addition: Dissolve the crude 5-phenylvaleryl chloride from Step A in dry DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions like intermolecular acylation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Quenching & Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Stir vigorously until all solids have dissolved. Causality Note: The acidic quench hydrolyzes the aluminum complexes and protonates the product, facilitating its transfer to the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford this compound as a colorless oil.
Data Summary
| Precursor | Reagents | Conditions | Typical Yield | Reference |
| 5-Phenylvaleric Acid | 1. SOCl₂, reflux2. AlCl₃, DCM | 0 °C to rt, 3 h | 75-85% | [6][7] |
| 4-Phenylbutyric Acid | PPA (Polyphosphoric Acid) | 100 °C, 1 h | ~50% (forms indanone) | [7] |
Synthetic Strategy II: Asymmetric Organocatalytic Synthesis
The development of organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to metal-based catalysts for constructing chiral molecules.[10] For this compound derivatives, a common strategy involves an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular cyclization. This approach allows for precise control over the stereochemistry.[11][12]
Scientific Principle & Rationale
This strategy relies on dual activation by a bifunctional organocatalyst, often a chiral secondary amine (like a prolinol derivative) combined with a hydrogen-bond donor (like a thiourea).[13] The secondary amine reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine is the active nucleophile. Simultaneously, the thiourea moiety of the catalyst activates the electrophile (e.g., a nitrostyrene derivative) via hydrogen bonding, lowering its LUMO and directing the nucleophilic attack. This dual activation and the sterically defined environment of the catalyst ensure that the Michael addition occurs with high diastereo- and enantioselectivity. The resulting intermediate then undergoes an intramolecular cyclization (e.g., a nitro-Michael/aldol cascade) to form the functionalized cyclopentane ring.[13]
Workflow Diagram: Asymmetric Organocatalytic Cascade
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Carbonyl Group Reactions of 2-Phenylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key chemical transformations involving the carbonyl group of 2-phenylcyclopentan-1-one. This versatile ketone, featuring a chiral center at the α-position to the carbonyl, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. These application notes delve into the mechanistic underpinnings and provide detailed, field-proven protocols for critical reactions including nucleophilic additions (hydride reduction and Grignard reaction), α-alkylation, and the Wittig reaction. A central focus is placed on the principles of stereoselectivity, offering insights into controlling the diastereochemical outcomes of these transformations.
Introduction
This compound is a five-membered cyclic ketone bearing a phenyl substituent on the carbon atom adjacent to the carbonyl group. This structural feature imparts distinct reactivity and stereochemical properties. The carbonyl group is the primary site of reactivity, undergoing a variety of transformations that are fundamental to organic synthesis. The adjacent phenyl group and the cyclic structure create a unique steric and electronic environment that influences the stereochemical course of these reactions. Understanding and controlling these reactions are crucial for the synthesis of enantiomerically pure and diastereomerically defined molecules, which is of paramount importance in drug discovery and development.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to adapt and troubleshoot these reactions for their specific synthetic goals.
I. Nucleophilic Addition Reactions: A Gateway to Stereocontrolled Synthesis
Nucleophilic addition to the carbonyl group of this compound is a cornerstone of its synthetic utility, allowing for the introduction of new functional groups and the creation of a new stereocenter at the carbonyl carbon. The stereochemical outcome of these additions is of paramount importance and can often be predicted and controlled by considering established stereochemical models.
Mechanistic Insight: The Felkin-Anh and Cram-Chelate Models
The diastereoselectivity of nucleophilic attack on the carbonyl group of α-chiral ketones like this compound can be rationalized using the Felkin-Anh and Cram-Chelate models.[1]
-
Felkin-Anh Model (Non-Chelation Control): This model generally applies to reactions with non-chelating nucleophiles (e.g., Grignard reagents in non-chelating solvents, bulky hydrides). It predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest substituent at the α-carbon to minimize steric hindrance. In the case of this compound, the phenyl group is the largest substituent.
-
Cram-Chelate Model (Chelation Control): This model is relevant when the α-substituent contains a heteroatom that can chelate with a Lewis acidic reagent (e.g., certain organometallic reagents or the use of Lewis acid additives). This chelation locks the conformation of the molecule, leading to a predictable trajectory for nucleophilic attack.
Diagram: Models for Nucleophilic Addition
Caption: Conceptual overview of stereochemical models for nucleophilic addition.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the carbonyl group in this compound to the corresponding alcohol, 2-phenylcyclopentan-1-ol, is a fundamental transformation that generates a new stereocenter. The diastereoselectivity of this reaction is highly dependent on the choice of reducing agent.
Sodium borohydride (NaBH₄) is a mild reducing agent, and in the absence of chelating agents, the reduction of this compound is expected to proceed under kinetic control, favoring the approach of the hydride from the less sterically hindered face.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Dilute the mixture with water and diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude 2-phenylcyclopentan-1-ol.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome:
The reduction is expected to yield a mixture of diastereomeric alcohols. The major diastereomer will depend on the facial selectivity of the hydride attack, which can be influenced by steric factors.
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride | General hydride reduction |
| Solvent | Methanol | Common solvent for NaBH₄ reductions |
| Temperature | 0 °C | To control the reaction rate |
| Expected Product | 2-Phenylcyclopentan-1-ol | [2] |
| Diastereomeric Ratio | Varies, predictable by Felkin-Anh model | [3] |
Grignard Reaction: Formation of Tertiary Alcohols
The addition of Grignard reagents to this compound provides a powerful method for the synthesis of tertiary alcohols with the formation of a new carbon-carbon bond. The stereoselectivity of this reaction is a key consideration.
This protocol describes the reaction of this compound with methylmagnesium bromide to yield 1-methyl-2-phenylcyclopentan-1-ol. The diastereoselectivity is influenced by the steric hindrance posed by the phenyl group and the cyclopentyl ring.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
The reaction is expected to produce a mixture of diastereomeric tertiary alcohols. The major diastereomer can be predicted based on steric approach control, as described by the Felkin-Anh model. The use of different Grignard reagents (e.g., with varying halides) can influence the diastereoselectivity.[4]
| Parameter | Value | Reference |
| Grignard Reagent | Methylmagnesium Bromide | Common organometallic reagent |
| Solvent | Anhydrous Diethyl Ether | Standard solvent for Grignard reactions |
| Temperature | 0 °C to Room Temperature | Controlled addition and reaction |
| Expected Product | 1-Methyl-2-phenylcyclopentan-1-ol | General Grignard reaction with ketones |
| Diastereoselectivity | Influenced by steric factors and halide | [4][5] |
II. Reactions at the α-Carbon: Enolate Chemistry
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles, most notably in α-alkylation reactions.
Regioselectivity in Enolate Formation
This compound has two α-carbons, C2 and C5, both bearing protons. Deprotonation can lead to two different enolates. The regioselectivity of enolate formation is a critical factor in determining the outcome of subsequent alkylation reactions.[6]
-
Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton (at C5). This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.
-
Thermodynamic Enolate: The more stable, more substituted enolate (at C2). Its formation is favored under equilibrating conditions, using a smaller, stronger base at higher temperatures.
Diagram: Regioselective Enolate Formation
Caption: Control of regioselectivity in enolate formation.
α-Methylation of this compound
This protocol details the α-methylation of this compound under kinetic control to favor the formation of 2-methyl-5-phenylcyclopentan-1-one.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome:
This procedure is expected to yield primarily the C5-methylated product. The stereochemistry of the newly introduced methyl group relative to the existing phenyl group will be a mixture of diastereomers.
| Parameter | Value | Reference |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky base for kinetic control |
| Alkylating Agent | Methyl Iodide | Common electrophile for alkylation |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for enolate chemistry |
| Temperature | -78 °C | Favors kinetic enolate formation |
| Expected Major Product | 2-Methyl-5-phenylcyclopentan-1-one | Regioselective alkylation |
| Regiocontrol | Kinetic control favors less substituted α-position | [7] |
III. The Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction is a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond, providing access to a variety of substituted cyclopentylidene derivatives.[8][9]
Protocol 4: Synthesis of (2-Phenylcyclopentylidene)methane
This protocol describes the reaction of this compound with methylenetriphenylphosphorane to synthesize (2-phenylcyclopentylidene)methane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise with vigorous stirring. A characteristic color change indicates the formation of the ylide.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the ylide solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product will contain triphenylphosphine oxide as a byproduct. Purify by flash column chromatography on silica gel.
Expected Outcome:
The Wittig reaction with an unstabilized ylide like methylenetriphenylphosphorane is generally effective for the olefination of ketones.[10]
| Parameter | Value | Reference |
| Ylide Precursor | Methyltriphenylphosphonium bromide | Common Wittig salt |
| Base | n-Butyllithium | Strong base for ylide formation |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for Wittig reactions |
| Reaction Time | 12-24 hours | Typical for ketone olefination |
| Expected Product | (2-Phenylcyclopentylidene)methane | Alkene formation |
Diagram: Experimental Workflow for Wittig Reaction
Caption: Step-by-step workflow for the Wittig reaction.
IV. Conclusion
The carbonyl group of this compound offers a rich platform for a diverse array of chemical transformations. The protocols and mechanistic discussions presented in this guide provide a solid foundation for researchers to effectively utilize this valuable synthetic intermediate. By carefully selecting reagents and reaction conditions, it is possible to control both the regioselectivity of reactions at the α-carbon and the diastereoselectivity of additions to the carbonyl group. These capabilities are essential for the construction of complex, stereochemically defined molecules for applications in drug discovery and materials science.
V. References
-
Diasteroselective Grignard Reaction – New paper in Nature Communications. (2025). Computational Chemistry Highlights. [Link]
-
Synthesis of 2-Phenylcyclopentanone from cyclopentanol. (2017). Chemistry Stack Exchange. [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]
-
Exploration of the diastereoselectivity in an unusual Grignard reaction and its application towards the synthesis of styryl lactones 7-epi-(+)-goniodiol and 8-epi-(−). (n.d.). RSC Publishing. [Link]
-
Asymmetric addition of α-branched cyclic ketones to allenamides catalyzed by a chiral phosphoric acid. (2016). Chemical Science. [Link]
-
Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. (n.d.). UCLA Chemistry. [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselectivity. (n.d.). Wikipedia. [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (n.d.). PMC - NIH. [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024). ResearchGate. [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. (2015). PubMed. [Link]
-
Wittig reaction of 2,2-disubsitituted cyclopentane-1,3-dione. (2025). ResearchGate. [Link]
-
Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. (n.d.). RSC Publishing. [Link]
-
Diastereoselective Synthesis of (+/-)-1,2-Diphenyl-1,2-propanediol. A Discovery-Based Grignard Reaction Suitable for a Large Organic Lab Course. (2001). Journal of Chemical Education. [Link]
-
2-Phenylcyclopentanone. (n.d.). PubChem. [Link]
-
Regioselective Synthesis of Indanones. (n.d.). Organic Letters. [Link]
-
Iridium-catalyzed selective α-methylation of ketones with methanol. (n.d.). RSC Publishing. [Link]
-
Selective α-Methylation of Ketones. (2021). PubMed. [Link]
-
A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. (n.d.). PubMed. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. [Link]
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Application Notes & Protocols: Strategic Implementation of the Michael Addition for the Synthesis of 2-Phenylcyclopentan-1-one Precursors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the Michael addition reaction for the synthesis of 2-phenylcyclopentan-1-one precursors. This document delves into the mechanistic underpinnings, key experimental variables, detailed protocols, and troubleshooting strategies to enable the successful and efficient synthesis of these valuable intermediates.
Introduction: The Michael Addition as a Cornerstone in Cyclopentanone Synthesis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a paramount carbon-carbon bond-forming reaction in the synthetic organic chemist's toolkit.[1][2] Its robustness, broad substrate scope, and amenability to stereocontrol make it an indispensable tool for the construction of complex molecular architectures.[3][4] In the context of pharmaceutical and materials science, this compound and its derivatives are crucial structural motifs found in a variety of biologically active compounds and functional materials. The strategic application of the Michael addition provides a convergent and efficient pathway to precursors of these important five-membered ring systems.
This guide will explore the nuances of employing the Michael addition to construct the carbon skeleton of this compound precursors, focusing on the conjugate addition of a phenyl nucleophile or a related synthon to a cyclopentenone derivative, or the addition of a suitable carbon nucleophile to a phenyl-substituted α,β-unsaturated acceptor.
The Reaction Mechanism: A Step-by-Step Look at Bond Formation
The Michael addition proceeds through a well-defined, three-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from the Michael donor, generating a resonance-stabilized enolate nucleophile.[2][5] The stability of this enolate is crucial for the reaction to proceed efficiently.[6]
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor in a conjugate fashion.[5][7] This is the key bond-forming step.
-
Protonation: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or a proton source added during the workup, to yield the final 1,5-dicarbonyl compound or a related adduct.[1]
The overall process is thermodynamically favorable due to the formation of a stronger C-C σ-bond at the expense of a weaker C-C π-bond.[5]
Figure 1: Generalized mechanism of the Michael addition reaction.
Key Experimental Parameters: A Guide to Reaction Optimization
The success of a Michael addition hinges on the judicious selection of the Michael donor, Michael acceptor, catalyst, and solvent.
Michael Donors
For the synthesis of this compound precursors, the choice of the Michael donor is critical. The most effective Michael donors are those that form stabilized enolates.[6][8]
| Michael Donor Category | Specific Examples | Key Characteristics & Considerations |
| Organocuprates (Gilman Reagents) | Lithium diphenylcuprate (Ph₂CuLi) | Excellent for delivering a phenyl group.[6] They are "soft" nucleophiles, favoring 1,4-addition. Requires stoichiometric amounts and careful handling due to air and moisture sensitivity. |
| Stabilized Carbon Nucleophiles | Diethyl malonate, Ethyl acetoacetate, Acetylacetone | These β-dicarbonyl compounds have acidic α-protons, readily forming enolates with mild bases.[8][9] The resulting adducts require subsequent manipulation (e.g., decarboxylation) to arrive at the desired this compound structure. |
| Enamines (Stork Enamine Synthesis) | Enamine of cyclopentanone and a secondary amine (e.g., pyrrolidine) | A versatile method for using ketones as Michael donors.[6] The enamine acts as a neutral enol equivalent. |
| Nitroalkanes | Nitromethane, Nitroethane | The α-protons are acidic due to the electron-withdrawing nitro group.[9] The nitro group in the product can be further transformed. |
Michael Acceptors
The Michael acceptor is the α,β-unsaturated carbonyl component. For our target, this will typically be a cyclopentenone derivative.
| Michael Acceptor | Structure | Considerations |
| 2-Cyclopenten-1-one | A common and reactive Michael acceptor.[10] | |
| 3-Methyl-2-cyclopenten-1-one | The methyl group can influence the stereochemical outcome of the addition.[11] | |
| Alkylidene Oxindoles | Varies | Can be used in asymmetric Michael additions to generate complex spirocyclic cyclopentanone structures.[12] |
Catalysts: Driving Efficiency and Selectivity
While some Michael additions can proceed with a stoichiometric base, catalytic methods are often preferred for their efficiency and potential for stereocontrol.
| Catalyst Type | Specific Examples | Mechanism of Action & Advantages |
| Base Catalysts | Sodium ethoxide (NaOEt), Potassium hydroxide (KOH), Triethylamine (Et₃N) | Deprotonates the Michael donor to form the active enolate nucleophile.[5] Simple and cost-effective. |
| Organocatalysts | Proline and its derivatives, Cinchona alkaloids, Squaramides | Activate the Michael acceptor via iminium ion formation or the donor through enamine formation.[3][7][13] Enables highly enantioselective transformations.[4][14] |
| Lewis Acid Catalysts | TiCl₄, ZnCl₂, Ni(II) complexes | Coordinate to the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity.[15][16] Can also be used in chiral forms for asymmetric catalysis. |
| Phase Transfer Catalysts | Quaternary ammonium salts derived from Cinchona alkaloids | Used in asymmetric Michael additions, facilitating the reaction between aqueous and organic phases.[7] |
Detailed Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclopentenone
This protocol describes a representative asymmetric Michael addition using an organocatalyst to generate a chiral precursor to 2-substituted cyclopentanones.
Materials and Equipment
-
2-Cyclopentenone
-
Diethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware (round-bottom flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the asymmetric Michael addition.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the organocatalyst (e.g., 20 mol%) and benzoic acid (20 mol%).
-
Add anhydrous dichloromethane and stir until all solids are dissolved.
-
To this solution, add diethyl malonate (1.2 equivalents).
-
Finally, add 2-cyclopentenone (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst or base. - Poor quality of reagents or solvent. - Unfavorable reaction equilibrium. | - Use freshly prepared or properly stored catalyst/base. - Use anhydrous solvents and purified reagents. - Consider a different catalyst or solvent system. Increase the reaction temperature if thermodynamically feasible. |
| Formation of Side Products (e.g., 1,2-addition) | - Use of a "hard" nucleophile. - Steric hindrance around the β-carbon of the acceptor. | - Switch to a "softer" nucleophile (e.g., an organocuprate instead of a Grignard reagent).[6] - Employ a catalyst that favors 1,4-addition. |
| Polymerization of the Michael Acceptor | - Highly reactive Michael acceptor. - Presence of radical initiators. | - Add the Michael acceptor slowly to the reaction mixture. - Use a precursor to the α,β-unsaturated ketone that generates it in situ.[17] - Ensure the reaction is free from light and peroxides. |
| Poor Stereoselectivity | - Ineffective chiral catalyst. - Racemization of the product under the reaction conditions. | - Screen different chiral catalysts and solvents. - Optimize the reaction temperature (lower temperatures often improve selectivity). - Use a milder base or workup procedure to prevent epimerization. |
Conclusion
The Michael addition is a powerful and versatile reaction for the synthesis of this compound precursors. By carefully selecting the Michael donor, acceptor, and catalyst, and by optimizing the reaction conditions, researchers can achieve high yields and, when desired, excellent stereocontrol. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation in the laboratory.
References
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
-
MDPI. (2024, February 27). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. [Link]
-
Total Synthesis. Robinson Annulation Mechanism & Examples. [Link]
-
SpringerLink. (2021). Michael reaction in organocascade catalysis: A powerful tool for creating architectural complexity in the construction of medicinally privileged heterocyclic scaffolds. [Link]
-
BYJU'S. Michael Addition Mechanism. [Link]
-
OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Royal Society of Chemistry. (2011). Recent advances in organocatalytic asymmetric Michael reactions. [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]
-
ACS Publications. (2007). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of BINOL-Derived Salens. [Link]
-
Pearson. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
PubMed. (2007). Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. [Link]
-
ACS Publications. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. [Link]
-
BYJU'S. Robinson Annulation Mechanism. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. [Link]
-
National Institutes of Health. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]
-
ChemRxiv. (2019, December 19). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
-
MDPI. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Link]
-
MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]
-
National Institutes of Health. (2009). A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles. [Link]
-
Cambridge Open Engage. (2019, December 19). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
-
National Institutes of Health. (2016). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. [Link]
-
Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Beilstein Journals. (2022, February 3). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. [Link]
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Application Notes and Protocols for the Purification of 2-Phenylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols for the purification of 2-Phenylcyclopentan-1-one, a crucial intermediate in the synthesis of various organic molecules. The methodologies outlined below are designed to yield high-purity material suitable for demanding applications in research and drug development. This document emphasizes not only the procedural steps but also the underlying scientific principles to empower researchers in adapting and troubleshooting these techniques.
Introduction: The Importance of Purity for this compound
This compound is a versatile building block in organic synthesis. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields of target molecules, and complications in downstream applications. Common impurities may include unreacted starting materials, byproducts from its synthesis, and residual solvents. The purification strategies detailed herein—vacuum distillation, column chromatography, and recrystallization—are tailored to address these challenges and deliver a product of high purity.
Physicochemical Properties of this compound:
A thorough understanding of the physical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1] |
| Boiling Point | 276.1 °C at 760 mmHg; 145 °C at 25 Torr | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
Purification Methodologies: A Multi-faceted Approach
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of techniques is employed for optimal results.
Sources
Application Notes and Protocols for the One-Pot Synthesis of 2-Alkyl Cycloketones
Introduction
2-Alkyl cycloketones are pivotal structural motifs in organic chemistry, serving as essential intermediates in the synthesis of a wide array of fine chemicals, including perfumes, pesticides, and pharmaceuticals.[1] The traditional multi-step approaches to these compounds, which often involve sequential aldol condensation, separation, and hydrogenation, can be time-consuming, resource-intensive, and generate significant waste.[1] In contrast, one-pot syntheses, which integrate multiple reaction steps into a single, continuous process without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative.[1][2] This guide provides an in-depth exploration of several robust one-pot methodologies for the synthesis of 2-alkyl cycloketones, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to One-Pot Synthesis
The successful one-pot synthesis of 2-alkyl cycloketones hinges on the careful selection of a catalytic system and reaction conditions that facilitate a tandem or cascade sequence of reactions. The primary strategies discussed herein include heterogeneous catalysis for cascade reactions, the classic Robinson annulation for ring formation, enamine-mediated alkylation, and phase-transfer catalysis for asymmetric synthesis.
Heterogeneous Catalysis: A Cascade Approach
A highly effective one-pot method for synthesizing 2-alkyl cycloketones involves a cascade reaction combining aldol condensation and subsequent hydrogenation, facilitated by a bifunctional heterogeneous catalyst.[1] This approach is particularly advantageous for its ease of catalyst separation and recycling.[1]
Mechanism: The reaction proceeds in two main steps on the surface of the catalyst. First, an acid-base catalyzed aldol condensation occurs between a cycloketone and an aldehyde to form an α,β-unsaturated cycloketone. This is immediately followed by the metal-catalyzed hydrogenation of the carbon-carbon double bond to yield the final 2-alkyl cycloketone.[1]
Catalyst System: A bifunctional catalyst, such as palladium supported on zirconia (Pd/ZrO₂), is ideal for this process. The zirconia support provides the necessary acid-base sites for the aldol condensation, while the palladium nanoparticles are highly active for the hydrogenation step.[1]
Experimental Protocol: One-Pot Synthesis of 2-Butylcyclohexanone via Heterogeneous Catalysis [1]
Materials:
-
n-Butanal (0.25 mol, 18 g)
-
Cyclohexanone (0.55 mol, 54 g)
-
0.2 wt% Pd/ZrO₂ catalyst (3.7 g)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
250 mL Autoclave
Procedure:
-
Add n-butanal, cyclohexanone, and the Pd/ZrO₂ catalyst to a 250 mL autoclave.
-
Seal the autoclave and displace the oxygen by purging with 0.2 MPa of N₂ three times, followed by 0.5 MPa of H₂ in sequence.
-
Charge the autoclave with 3.5 MPa of H₂ at room temperature.
-
Heat the reaction mixture to 140 °C while stirring at 400 rpm.
-
Maintain these conditions for 400 minutes.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
The catalyst can be separated by sedimentation for reuse.
Data Presentation:
| Aldehyde | Cycloketone | Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (min) | Aldehyde Conversion (%) | 2-Alkyl Cycloketone Yield (wt.%) | Reference |
| n-Butanal | Cyclohexanone | 0.2 wt% Pd/ZrO₂ | 140 | 3.5 | 400 | 99 | 76 | [1] |
The Robinson Annulation: A Classic Ring-Forming Strategy
The Robinson annulation is a powerful and well-established method for the formation of a six-membered ring, resulting in a substituted cyclohexenone.[3][4][5][6][7] It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation.[3][6] While it can be performed in a stepwise manner, a one-pot protocol is often feasible.[3]
Mechanism: The reaction is typically base-catalyzed. The base deprotonates a ketone to form an enolate, which then acts as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor) in a conjugate 1,4-addition.[3] This forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final cyclohexenone product.[3]
Experimental Workflow: Robinson Annulation
Caption: Workflow of the Robinson Annulation.
Enamine-Mediated α-Alkylation (Stork Enamine Alkylation)
The Stork enamine alkylation is a versatile and widely used method for the α-alkylation of ketones.[8][9] It proceeds through an enamine intermediate, which is more nucleophilic than the corresponding enolate, allowing for alkylation under milder conditions. The entire sequence of enamine formation, alkylation, and hydrolysis can often be performed in a single pot.
Mechanism: A ketone is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.[9] The enamine then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an iminium salt.[9] Subsequent hydrolysis of the iminium salt regenerates the ketone, now alkylated at the α-position.[9]
Logical Relationship: Stork Enamine Alkylation
Caption: Key stages of Stork enamine alkylation.
Phase-Transfer Catalysis (PTC) for Asymmetric Alkylation
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (typically aqueous and organic).[10] In the context of 2-alkyl cycloketone synthesis, PTC is particularly valuable for achieving asymmetric alkylation, where a chiral phase-transfer catalyst is employed to control the stereochemistry of the product.[11][12]
Mechanism: A chiral phase-transfer catalyst, often a quaternary ammonium salt derived from a chiral source like a cinchona alkaloid, transports an anionic nucleophile (e.g., a hydroxide ion to generate an enolate) from the aqueous phase to the organic phase.[10][11] In the organic phase, the enolate, now associated with the chiral cation of the catalyst, reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur enantioselectively.[11]
Experimental Protocol: Asymmetric Alkylation of 1-methyl-7-methoxy-2-tetralone using PTC [11]
Materials:
-
1-methyl-7-methoxy-2-tetralone (0.045 mol/L in toluene)
-
1,5-dibromopentane (3.0 equivalents)
-
50% aqueous NaOH (2.4 mL)
-
Chiral phase-transfer catalyst (e.g., N-(p-trifluoromethylbenzyl)cinchonidinium bromide) (10 mol %)
-
Toluene (24 mL)
-
Nitrogen (N₂) atmosphere
Procedure:
-
Combine the tetralone in toluene, 1,5-dibromopentane, and the chiral phase-transfer catalyst in a reaction vessel under a nitrogen atmosphere.
-
Add the 50% aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at 15–25 °C for 48 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by chromatography to obtain the chiral 2-alkylated cycloketone.
Conclusion
The one-pot synthesis of 2-alkyl cycloketones represents a significant advancement over traditional multi-step methods, offering improved efficiency, sustainability, and atom economy. The choice of synthetic strategy—be it heterogeneous catalysis for industrial-scale production, Robinson annulation for constructing complex cyclic systems, Stork enamine alkylation for its mild conditions, or phase-transfer catalysis for accessing chiral products—should be guided by the specific requirements of the target molecule and the desired scale of the reaction. The protocols and insights provided in this guide are intended to empower researchers to select and implement the most suitable one-pot methodology for their synthetic endeavors.
References
- One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. (2021).
- Robinson Annul
- Synthesis of a Substituted Cyclohexenone via Michael Addition and Intramolecular Aldol Condensation (Robinson Annul
- Robinson annul
- The Robinson Annulation Reaction. (2024). Chemistry LibreTexts.
- The Robinson Annul
- Enamines. (2025). Master Organic Chemistry.
- Enamine. Wikipedia.
- Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018).
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Tandem Reaction Sequences. (2000). Macmillan Group.
- Industrial Phase-Transfer C
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Application Notes and Protocols for Photocatalytic α-Arylation of Cyclic Ketones
Introduction: A New Paradigm in C-C Bond Formation
The α-arylation of ketones is a cornerstone transformation in organic synthesis, providing access to molecular scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] For decades, this reaction has been dominated by transition-metal-catalyzed cross-coupling methods, which, despite their efficacy, often necessitate harsh reaction conditions, pre-functionalized starting materials, and the use of expensive and potentially toxic heavy metals.[3][4] The advent of photoredox catalysis has ushered in a new era, offering a milder, more sustainable, and often more efficient pathway to these valuable compounds.[3][5]
This application note provides a comprehensive guide to the photocatalytic α-arylation of cyclic ketones, a powerful method that leverages visible light to forge C(sp²)–C(sp³) bonds directly from readily available aryl halides and ketones.[3][6] We will delve into the mechanistic underpinnings of this transformation, provide a detailed and field-proven experimental protocol, and showcase the broad applicability of this methodology. This guide is designed for researchers, scientists, and drug development professionals seeking to incorporate modern, efficient, and sustainable synthetic strategies into their workflows.
Mechanistic Insights: A Dual Catalytic Cycle
The power of this transformation lies in a synergistic dual catalytic cycle involving a photocatalyst and an organocatalyst (typically a secondary amine). The process is initiated by the absorption of visible light by the photocatalyst, which triggers a series of single-electron transfer (SET) events. A widely accepted mechanism, particularly when using organic photocatalysts like acridinium salts, is illustrated below.[6][7]
The key to this reaction is the simultaneous activation of two traditionally unreactive bonds in a single photocatalytic cycle: the C(sp³)–H bond alpha to the ketone carbonyl and the C(sp²)–X bond of the aryl halide.[5][6] The secondary amine plays a crucial role by forming a transient enamine with the cyclic ketone. This enamine is significantly more electron-rich than the ketone itself, lowering its oxidation potential and facilitating the subsequent SET event.[3]
Figure 2: Step-by-step experimental workflow for the photocatalytic α-arylation.
Detailed Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or a 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., 0.001 mmol, 0.2 mol%).
-
Reagent Addition: Add the cyclic ketone (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv). The use of the ketone as a limiting reagent or in excess can be substrate-dependent. Then, add the solvent (5.0 mL to achieve 0.1 M concentration with respect to the limiting reagent) and the amine (1.5 mmol, 3.0 equiv).
-
Degassing: Seal the vessel and degas the mixture by sparging with nitrogen or argon for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from the light source. A cooling fan may be used to maintain the reaction at room temperature. Stir the reaction mixture vigorously to ensure homogenous irradiation.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure α-arylated ketone.
Reaction Scope and Data
The photocatalytic α-arylation of cyclic ketones exhibits a broad substrate scope, tolerating a wide array of functional groups on both the aryl halide and the ketone. [8]This versatility makes the method highly attractive for late-stage functionalization in drug discovery programs.
| Entry | Cyclic Ketone | Aryl Halide | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | 4-Iodoanisole | 2-(4-methoxyphenyl)cyclohexan-1-one | 95 | [8] |
| 2 | Cyclohexanone | 4-Bromobenzonitrile | 2-(4-cyanophenyl)cyclohexan-1-one | 56 | [8] |
| 3 | Cyclopentanone | 4-Iodoanisole | 2-(4-methoxyphenyl)cyclopentan-1-one | 85 | [8] |
| 4 | Cycloheptanone | 4-Iodoanisole | 2-(4-methoxyphenyl)cycloheptan-1-one | 72 | [8] |
| 5 | Cyclohexanone | Methyl 4-iodobenzoate | Methyl 4-(2-oxocyclohexyl)benzoate | 90 | [8] |
| 6 | N-Boc-4-piperidone | 4-Iodoanisole | 1-tert-butyl 3-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate | 75 | [8] |
| 7 | Cyclooctanone | 4-Iodobromobenzene | 2-(4-bromophenyl)cyclooctan-1-one | 60 | [9] |
Table 1: Selected examples illustrating the scope of the photocatalytic α-arylation of cyclic ketones. Yields are for isolated products.
Conclusion and Future Outlook
The photocatalytic α-arylation of cyclic ketones represents a significant advancement in synthetic organic chemistry. [3]Its operational simplicity, mild conditions, and broad functional group tolerance make it a powerful tool for academic and industrial chemists. [5]The ability to use simple, unactivated starting materials under visible light irradiation aligns with the growing demand for sustainable and "green" chemical processes.
Future research in this area will likely focus on expanding the substrate scope to even more challenging ketones, developing enantioselective variants of this reaction, and exploring the use of even more sustainable and inexpensive photocatalysts. [4]The scalability of this process has already been demonstrated, suggesting its potential for practical application in the large-scale synthesis of valuable chemical entities. [5]
References
-
Hossain, M. M., Shaikh, A. C., Moutet, J., & Gianetti, T. L. (2022). Photocatalytic α-arylation of cyclic ketones. Nature Synthesis, 1(2), 147–157. [Link]
-
Hossain, M. M., Shaikh, A. C., Moutet, J., & Gianetti, T. L. (2022). Photoredox α-Arylation of Carbonyl Compounds. ChemRxiv. [Link]
-
OUCI. (2022). Photocatalytic α-arylation of cyclic ketones. [Link]
-
ResearchGate. (n.d.). Photocatalytic α-arylation of cyclic ketones | Request PDF. [Link]
-
Hossain, M., Shaikh, A., Moutet, J., & Gianetti, T. (2022). Photoredox α-Arylation of cyclic ketones. ChemRxiv. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Photocatalytic α-arylation of cyclic ketones by a thermally activated delayed fluorescence molecule. [Link]
-
ResearchGate. (n.d.). Photocatalytic α‐arylation of ketones via arene radical cations. [Link]
-
ResearchGate. (n.d.). Photocatalytic α‐arylation of ketones by aryl halides. [Link]
-
Di Iacono, A., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Photoredox α-Arylation of cyclic ketones. [Link]
-
ResearchGate. (n.d.). β‐Arylation of ketones via dual photoredox/amine catalysis. [Link]
-
Dunsford, J. J., et al. (2018). Organocatalytic C–H Bond Arylation of Aldehydes to Bis-heteroaryl Ketones. Journal of the American Chemical Society. [Link]
-
Pitre, S. P., et al. (2021). Recent advances in the chemistry of ketyl radicals. National Institutes of Health. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives. [Link]
-
ResearchGate. (n.d.). Photocatalytic α‐arylation of ketones via 1,2‐difunctionalization of styrenes. [Link]
-
ResearchGate. (n.d.). Aryl ketone catalyzed radical allylation of C(sp³)−H bonds under... [Link]
-
ResearchGate. (n.d.). (PDF) Photoredox α-Arylation of Carbonyl Compounds. [Link]
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- 2. Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. Photocatalytic α-arylation of cyclic ketones by a thermally activated delayed fluorescence molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Phenylcyclopentan-1-one Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Phenylcyclopentan-1-one. Our objective is to provide actionable insights and data-driven protocols to overcome common synthetic challenges, enhance reaction efficiency, and ultimately, optimize product yield. The following sections are structured in a question-and-answer format to directly address specific issues encountered during laboratory work.
Section 1: Overview of Synthetic Strategies (FAQ)
Q: What are the principal synthetic routes to this compound?
A: The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on factors such as starting material availability, required scale, and tolerance for multi-step procedures. The three most prevalent and effective routes are:
-
Intramolecular Friedel-Crafts Acylation: This is arguably the most direct and common method. It involves the cyclization of a 5-phenylvaleric acid derivative, typically the acid chloride, using a strong Lewis acid or Brønsted acid catalyst. This reaction forms the five-membered ring in a single, efficient step.[1][2]
-
α-Arylation of Cyclopentanone: A modern and powerful cross-coupling approach. This method involves the direct formation of the C-C bond between the α-carbon of cyclopentanone and an aryl halide (e.g., bromobenzene). This reaction is typically mediated by a palladium catalyst with a specialized ligand and a hindered base.[3]
-
Multi-step Synthesis from Cyclopentanol: A classical, albeit longer, route that offers multiple points for modification. The sequence typically involves the dehydration of cyclopentanol to cyclopentene, epoxidation of the alkene, nucleophilic ring-opening of the epoxide with a phenyl Grignard reagent to form 2-phenylcyclopentan-1-ol, and a final oxidation step to yield the target ketone.[4][5]
Caption: High-level overview of primary synthetic routes.
Section 2: General FAQs for Yield Optimization
Q: Beyond the choice of route, what are the most critical parameters to control for maximizing yield?
A: Regardless of the chosen synthetic pathway, yield is governed by a core set of reaction parameters. Meticulous control over these variables is paramount.
-
Catalyst Selection and Loading: For Friedel-Crafts acylations, the choice and stoichiometry of the Lewis acid (e.g., AlCl₃, TiCl₄) are critical.[2] Excess catalyst can sometimes lead to side reactions or product complexation, complicating workup. For α-arylation, the ligand choice for the palladium catalyst dictates efficiency and can prevent side reactions like β-hydride elimination.
-
Solvent Purity and Type: Solvents must be anhydrous, especially for Friedel-Crafts and Grignard reactions. The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. In some cases, biphasic solvent systems can enhance yields by separating the product from the aqueous phase as it forms.[6]
-
Temperature Control: Many of these reactions are exothermic. Maintaining the optimal temperature is crucial to prevent side reactions. For instance, Friedel-Crafts reactions often require initial cooling to control the rate, followed by gentle heating to drive the reaction to completion.[7]
-
Reagent Stoichiometry and Addition Rate: The precise ratio of reactants is key. For intramolecular reactions, high dilution can favor cyclization over intermolecular polymerization. Slow, controlled addition of a key reagent (like an acid chloride or Grignard reagent) often prevents localized high concentrations that can lead to byproduct formation.
Q: How can I effectively monitor the reaction's progress to identify the optimal endpoint?
A: Over- or under-running a reaction is a common cause of reduced yield. Implementing a robust monitoring strategy is essential.
-
Thin-Layer Chromatography (TLC): The most common and rapid method. A co-spotted plate with the starting material, a co-spot of the reaction mixture and starting material, and the reaction mixture itself allows for clear visualization of the consumption of starting material and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, taking small aliquots from the reaction mixture provides quantitative data on the conversion of starting material to product and can help identify the mass of any significant byproducts.
-
High-Performance Liquid Chromatography (HPLC): Offers a more quantitative analysis for less volatile compounds and provides accurate assessment of product purity and byproduct formation over time.
Section 3: Troubleshooting Guide: From Theory to Benchtop
This section addresses specific experimental failures in a direct question-and-answer format. We will focus on the Intramolecular Friedel-Crafts Acylation route as a primary example due to its prevalence.
Problem: Low or No Product Conversion
Q: My reaction has stalled or failed to start, with TLC analysis showing only starting material. What systematic checks should I perform?
A: This issue almost always points to a fundamental problem with one of the reagents or the reaction setup. A systematic approach is the best way to diagnose the fault.
Caption: Systematic troubleshooting workflow for reaction failure.
Troubleshooting Protocol:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely hygroscopic. Ensure the catalyst is from a fresh, unopened bottle or has been stored properly in a desiccator. Use of old or improperly stored catalyst is a primary failure mode.
-
Acid Chloride Formation: Confirm that the precursor, 5-phenylvaleric acid, was successfully converted to 5-phenylvaleroyl chloride. This can be checked via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
-
Anhydrous Conditions: Ensure all glassware was oven or flame-dried and the reaction was conducted under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the Lewis acid catalyst.
-
Temperature: Ensure the reaction temperature was appropriate. Some Friedel-Crafts reactions require heating to overcome the activation energy barrier.
Problem: Poor Selectivity and Byproduct Formation
Q: My yield is compromised by significant byproduct formation. How can I improve the reaction's selectivity?
A: Byproduct formation in Friedel-Crafts acylation typically arises from intermolecular reactions or undesired side reactions of the starting material or product. Improving selectivity requires adjusting conditions to favor the desired intramolecular pathway.
Table 1: Common Side Reactions in Friedel-Crafts Acylation and Mitigation Strategies
| Side Product/Issue | Potential Cause | Recommended Mitigation Strategy |
| Polymeric Material | High concentration of the acyl chloride starting material leading to intermolecular acylation. | Employ high-dilution principles. Add the acyl chloride solution slowly via a syringe pump to the catalyst slurry over several hours. |
| Dealkylation/Rearrangement | Though less common in acylation than alkylation, harsh conditions (high temperature, very strong acid) can cause fragmentation.[8] | Use the mildest effective Lewis acid (e.g., SnCl₄ instead of AlCl₃). Maintain the lowest possible reaction temperature. |
| Product Complexation | The product ketone can form a strong complex with the Lewis acid, preventing further reaction and complicating workup. | Use a stoichiometric amount of Lewis acid (typically 1.05-1.1 equivalents). Ensure the aqueous workup is sufficiently acidic to break up the complex. |
| Incomplete Cyclization | Insufficient reaction time or catalyst deactivation. | Increase reaction time and monitor by TLC/GC. If the reaction stalls, consider adding a second portion of fresh catalyst. |
Problem: Difficult Product Isolation and Purification
Q: The crude product is a dark oil that is difficult to purify. What is a robust purification protocol?
A: Dark, oily crude products are common in Friedel-Crafts reactions due to the formation of colored byproducts. A multi-step purification is often necessary.
-
Aqueous Workup: After quenching the reaction (typically with ice/HCl), ensure the aqueous layer is acidic enough to break any AlCl₃-ketone complexes. Thoroughly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid, followed by brine.
-
Filtration: Pass the crude organic solution through a small plug of silica gel or celite to remove baseline polymeric material. This can significantly improve the subsequent chromatographic separation.
-
Column Chromatography: This is the most effective method for obtaining high-purity this compound. The choice of eluent is critical for good separation.
Table 2: Recommended Solvent Systems for Chromatographic Purification
| Stationary Phase | Mobile Phase (Eluent System) | Comments |
| Silica Gel (Standard) | Hexanes / Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | This is the standard system. Start with a low polarity mixture and gradually increase the ethyl acetate concentration to elute the product. |
| Silica Gel (Standard) | Dichloromethane / Hexanes Gradient | Useful if the product has very similar polarity to non-polar byproducts. Dichloromethane offers different selectivity compared to ethyl acetate. |
Section 4: Detailed Experimental Protocol
Optimized Intramolecular Friedel-Crafts Acylation of 5-Phenylvaleroyl Chloride
This protocol is designed to maximize yield by controlling key parameters discussed in the troubleshooting section.
Step 1: Preparation of 5-Phenylvaleroyl Chloride
-
To a round-bottom flask charged with 5-phenylvaleric acid (1.0 eq), add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 2 hours, then gently heat to 50°C for 1 hour until gas evolution ceases.
-
Remove excess thionyl chloride under reduced pressure. The resulting 5-phenylvaleroyl chloride (a clear to pale yellow oil) is used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Charge a separate, oven-dried, three-neck round-bottom flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the stirred slurry to 0°C in an ice bath.
-
Dissolve the crude 5-phenylvaleroyl chloride from Step 1 in anhydrous DCM.
-
Add the 5-phenylvaleroyl chloride solution dropwise to the AlCl₃ slurry over 1 hour, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of 5% to 15% ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Section 5: References
-
Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system. Catalysis Science & Technology (RSC Publishing). Available at:
-
Synthesis of 2-Phenylcyclopentanone from cyclopentanol. ECHEMI. Available at:
-
Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Chemistry Stack Exchange. Available at:
-
Process for the preparation of cyclopentanone. Google Patents. Available at:
-
The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. MDPI. Available at:
-
Advances in Cyclopentanone Production via Furfural Hydrogenation. Energy Environmental Protection. Available at:
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at:
-
Friedel–Crafts reaction. Wikipedia. Available at:
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at:
-
Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate. Available at:
-
2-Phenylcyclopentan-1-ol. PubChem. Available at:
-
One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. ScienceDirect. Available at:
-
Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Organic Chemistry Portal. Available at:
-
Friedel-Crafts Acylation. Chemistry LibreTexts. Available at:
-
2-cyclopentenone. Organic Syntheses Procedure. Available at:
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. EP0306873A2 - Process for the preparation of cyclopentanone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Phenylcyclopentan-1-one
Welcome to the technical support center for the synthesis of 2-Phenylcyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical literature to ensure the successful and efficient preparation of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My Palladium-catalyzed α-arylation of cyclopentanone is producing a complex mixture with significant baseline material on my TLC plate. What are the likely side products and how can I suppress their formation?
This is a very common issue when synthesizing α-aryl ketones. The primary culprits are typically self-aldol condensation of the cyclopentanone starting material and di-arylation of the product.
Root Cause Analysis:
The conditions required for palladium-catalyzed α-arylation—typically a strong base to generate the ketone enolate—are also the classic conditions for an aldol condensation.[1] Cyclopentanone, being a readily enolizable ketone, is particularly susceptible to self-condensation, leading to oligomeric or polymeric baseline material. Furthermore, once the desired mono-arylated product is formed, its remaining α-proton can be abstracted, leading to a second arylation event and the formation of 2,5-diphenylcyclopentan-1-one.
Preventative Measures & Solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step to form the C-C bond faster than competing side reactions. Catalysts based on ligands like tri(o-tolyl)phosphine or hindered N-heterocyclic carbenes (NHCs) are often effective.[2]
-
Base Selection: While strong bases like sodium tert-butoxide are common, their high basicity can accelerate aldol condensation. A breakthrough in this area involves the use of a secondary amine, such as pyrrolidine, as a co-catalyst. The amine forms an enamine intermediate with cyclopentanone. This enamine is nucleophilic enough to participate in the palladium catalytic cycle but avoids the strongly basic conditions that favor aldol reactions.[1][2]
-
Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired arylation, they can also accelerate side reactions. Running the reaction at the lowest temperature that still provides a reasonable conversion rate is advisable.
Workflow Diagram: Pd-Catalyzed α-Arylation Pathways
Caption: Desired vs. side reaction pathways in Pd-catalyzed α-arylation.
Question 2: I am attempting an intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid, but my yield is poor and the crude product is difficult to purify. What are the potential side reactions?
Intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones. However, its success, particularly for forming five-membered rings, is highly dependent on reaction conditions.
Root Cause Analysis:
-
Intermolecular Acylation: If the concentration of the 5-phenylvaleroyl chloride (or the acid itself in the presence of a strong acid catalyst like PPA) is too high, the acylating agent of one molecule can react with the phenyl ring of another. This leads to the formation of high molecular weight polymeric material, which complicates purification and reduces the yield of the desired intramolecular product.
-
Dehydration/Rearrangement: While less common for acylation than alkylation, harsh acidic conditions and high temperatures can sometimes lead to side reactions. For substrates prone to forming stable carbocations, dehydration of an intermediate alcohol (if the reaction is run on the carboxylic acid directly) could lead to alkene byproducts.[3]
-
Incomplete Reaction: The starting material, 5-phenylvaleric acid, can be difficult to separate from the slightly less polar ketone product, leading to purification challenges if the reaction does not go to completion.
Preventative Measures & Solutions:
-
High-Dilution Conditions: The key to favoring the intramolecular pathway over the intermolecular one is to use high-dilution conditions. This is typically achieved by the slow addition of the acyl chloride precursor to a large volume of the solvent containing the Lewis acid catalyst. This ensures that the reactive ends of a single molecule are more likely to find each other than to encounter another molecule.
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are effective reagents for promoting the cyclization of the carboxylic acid directly, avoiding the need to first synthesize the acyl chloride.[3] These reagents act as both the acid catalyst and a dehydrating agent. The reaction should be run at a carefully controlled temperature (often elevated, but excessive heat should be avoided) to ensure complete conversion without decomposition.
Reaction Scheme: Intramolecular vs. Intermolecular Friedel-Crafts Acylation
Caption: Effect of concentration on Friedel-Crafts acylation outcome.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes for this compound?
A: The most common and direct laboratory-scale methods are:
-
Palladium-Catalyzed α-Arylation of Cyclopentanone: This method couples cyclopentanone directly with an aryl halide (e.g., bromobenzene) and has become increasingly popular due to its efficiency and the commercial availability of the starting materials.[2]
-
Intramolecular Friedel-Crafts Acylation: This involves the cyclization of a suitable precursor, typically 5-phenylvaleric acid or its corresponding acyl chloride.[3] This is a classic and robust method for forming the cyclic ketone core.
-
Multi-step Synthesis from Cyclopentanol: This involves the oxidation of cyclopentanol to cyclopentanone, followed by α-arylation. An alternative route involves dehydrating cyclopentanol to cyclopentene, epoxidation, ring-opening with a phenyl Grignard reagent to form 2-phenylcyclopentan-1-ol, and a final oxidation step.[4]
Q: How can I reliably distinguish the desired product from potential side products and starting materials?
A: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): An essential in-process check. The product ketone is generally less polar than precursor alcohols or carboxylic acids but may have similar polarity to aryl halide starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key signals for this compound include the aromatic protons, the benzylic proton (a multiplet around 3.5 ppm), and the carbonyl carbon (around 220 ppm in ¹³C NMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying the molecular weight of impurities. The mass spectrum of the product will show a molecular ion peak (M⁺) at m/z = 160.21.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1740 cm⁻¹ is characteristic of a five-membered ring ketone.
Q: What is the best general method for purifying crude this compound?
A: Flash column chromatography on silica gel is the most common and effective method for laboratory-scale purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. For larger scales or to remove very close-boiling impurities, vacuum distillation can be an effective alternative.
Data Summary
Table 1: Comparison of Key Synthesis Routes
| Synthesis Route | Precursors | Major Side Products | Typical Yields | Key Advantages / Disadvantages |
| Pd-Catalyzed α-Arylation | Cyclopentanone, Aryl Halide | Self-aldol condensation, Di-arylation | 60-90%[2] | Pro: High efficiency, direct. Con: Requires careful control of base/catalyst to avoid side reactions. |
| Intramolecular Friedel-Crafts | 5-Phenylvaleric Acid | Intermolecular polymerization | 70-85%[5] | Pro: Robust, classic method. Con: Requires precursor synthesis and high-dilution conditions. |
Validated Experimental Protocols
Protocol 1: Palladium/Enamine Cooperative Catalysis for Mono-α-Arylation of Cyclopentanone
(Adapted from Dong, G. et al., Angew. Chem. Int. Ed. 2016)[1]
-
To an oven-dried pressure vessel, add palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (2 mol%), and sodium acetate (1.5 equivalents).
-
Seal the vessel, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane as the solvent, followed by cyclopentanone (1.2 equivalents), the aryl bromide (1.0 equivalent), and pyrrolidine (1.5 equivalents) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.
References
-
Chemistry Stack Exchange. Synthesis of 2-Phenylcyclopentanone from cyclopentanol. (2017). Available at: [Link]
-
Shang, R., Ji, D., Chu, L., Fu, Y., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559-2563. Available at: [Link]
-
Chen, Z., et al. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 319-333. Available at: [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone. Organic Syntheses, 79, 4. Available at: [Link]
- Google Patents. CN103508869A - Synthetic method for 2-benzyl cyclopentanone.
-
ChemSynthesis. 2-phenylcyclopentanone. (2025). Available at: [Link]
-
Wikipedia. Robinson annulation. Available at: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). Available at: [Link]
-
National Institutes of Health. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Cyclopentanone Self-Condensation
Welcome to the technical support guide for managing cyclopentanone reactions. As a Senior Application Scientist, I understand the challenges researchers face when working with reactive carbonyl compounds. Cyclopentanone, while a versatile building block, has a strong tendency to undergo self-condensation, leading to undesired byproducts, reduced yields, and complex purification steps.
This guide is designed to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven troubleshooting strategies and protocols. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to design robust and reproducible synthetic routes.
Section 1: Frequently Asked Questions (FAQs) about Cyclopentanone Self-Condensation
This section addresses the most common initial questions regarding this problematic side reaction.
Q1: What is cyclopentanone self-condensation and what are its main products?
Cyclopentanone self-condensation is a base- or acid-catalyzed reaction where two molecules of cyclopentanone react with each other. The process is a classic Aldol condensation.[1] One molecule forms an enolate (the nucleophile), which then attacks the electrophilic carbonyl carbon of a second molecule. This initially forms a β-hydroxy ketone (the aldol adduct), which can then easily dehydrate under the reaction conditions to yield 2-cyclopentylidene-cyclopentanone, a conjugated enone.[2][3] If conditions are not controlled, this product can react further to form higher-order trimers and polymers.[2][4]
Q2: Why is this reaction often an undesired pathway?
In a crossed-aldol reaction, where cyclopentanone is intended to react with a different carbonyl compound, the self-condensation pathway directly competes with the desired reaction. This competition consumes the starting material, reduces the yield of the target molecule, and introduces a significant byproduct that often has similar physical properties to the desired product, complicating purification. The formation of the highly conjugated enone product can also impart color to the reaction mixture.
Q3: What are the primary factors that promote self-condensation?
Self-condensation is favored by conditions that allow for an equilibrium between the ketone, its enolate, and the reaction partners. The key factors are:
-
Weak Bases: Using weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) establishes an equilibrium where only a small concentration of the enolate is present at any given time, alongside a large concentration of the unreacted ketone, which is a perfect scenario for self-reaction.[5]
-
High Temperatures: Higher reaction temperatures (e.g., room temperature or above) provide the activation energy for both the desired and undesired reactions and ensure that the system reaches thermodynamic equilibrium.[6][7] This often favors the formation of the more stable, conjugated self-condensation product.
-
Prolonged Reaction Times: The longer the ketone and its enolate coexist in equilibrium, the greater the opportunity for self-condensation to occur.[7]
Section 2: Troubleshooting & Mitigation Strategies
This section provides detailed strategies to diagnose and solve issues related to self-condensation during your experiments.
Issue: Low Yield of Desired Product & Formation of High-Molecular-Weight Byproducts
Diagnosis: Your reaction conditions are likely promoting a thermodynamic equilibrium, allowing the cyclopentanone enolate to react with itself faster than or in competition with your desired electrophile. The solution is to shift the reaction from thermodynamic control to kinetic control.
Strategy A: Implement Kinetic Enolate Formation
The core principle here is to form the cyclopentanone enolate quantitatively and irreversibly before introducing the second reactant (the electrophile).[8][9][10] This removes the unreacted cyclopentanone from the solution, eliminating the possibility of self-condensation.[11][12] This is achieved by carefully selecting the base and reaction temperature.
Key Parameters for Control:
-
Base Selection: The ideal base is strong, sterically hindered, and non-nucleophilic. The gold standard for this is Lithium Diisopropylamide (LDA) .[5][9][13] Its bulkiness prevents it from acting as a nucleophile, and its high basicity (pKa of diisopropylamine is ~36) ensures a rapid and complete deprotonation of the ketone (pKa ~19) to form the lithium enolate.[9]
-
Temperature Control: Kinetic control is critically dependent on low temperatures. The standard is -78 °C (a dry ice/acetone bath). At this temperature, the deprotonation is extremely fast and irreversible, and the resulting enolate is stable.[5][7] Warming the reaction can allow the system to revert to thermodynamic equilibrium.[14]
-
Order of Addition: It is crucial to add the cyclopentanone solution slowly to the LDA solution . This ensures the base is always in excess, immediately converting any added ketone to its enolate and preventing any ketone molecules from encountering previously formed enolate.[1]
The following table compares common bases and their suitability for controlling self-condensation:
| Base | Formula | Typical Conditions | Control Type | Suitability for Preventing Self-Condensation |
| Sodium Hydroxide | NaOH | Aqueous/Alcoholic, RT to reflux | Thermodynamic | Poor: Establishes an equilibrium, promoting self-condensation. |
| Potassium Hydride | KH | Anhydrous THF, 0 °C to RT | Thermodynamic | Poor to Fair: Stronger base, but unhindered and still allows equilibrium. |
| Lithium Diisopropylamide | LDA | Anhydrous THF, -78 °C | Kinetic | Excellent: Strong, bulky base ensures rapid, irreversible, and quantitative enolate formation.[5][8][9] |
Strategy B: Pre-form a Stable Enolate Equivalent (The Mukaiyama Aldol Addition)
For reactions where even trace amounts of self-condensation are unacceptable or when using highly reactive electrophiles, the most robust strategy is to convert the cyclopentanone into a silyl enol ether . This neutral, stable enolate equivalent can be purified and stored, and it will not react with an electrophile until a Lewis acid catalyst is added.[11][15][16] This approach entirely decouples enolate formation from the C-C bond-forming step, completely preventing self-condensation.[8]
The reaction involves treating the pre-formed silyl enol ether with an aldehyde or ketone in the presence of a Lewis acid like Titanium(IV) chloride (TiCl₄).[17][18][19]
Section 3: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for implementing the strategies discussed above.
Protocol 1: General Procedure for a Kinetically Controlled Aldol Reaction using LDA
This protocol describes the quantitative formation of the cyclopentanone lithium enolate and its subsequent reaction with an aldehyde electrophile (e.g., benzaldehyde).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation/Use: In the flask, create an LDA solution by dissolving diisopropylamine (1.05 eq.) in anhydrous tetrahydrofuran (THF) and cooling to -78 °C. Slowly add n-butyllithium (1.00 eq.) and stir for 30 minutes at -78 °C. (Alternatively, use a freshly titrated commercial solution of LDA).
-
Enolate Formation: Prepare a solution of cyclopentanone (1.00 eq.) in anhydrous THF. Using a syringe, add this solution dropwise to the stirred LDA solution at -78 °C over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting lithium enolate solution for an additional 30-60 minutes at -78 °C.
-
Aldol Addition: Slowly add the electrophile (e.g., benzaldehyde, 1.00 eq.), either neat or as a solution in THF, to the enolate solution at -78 °C.
-
Reaction Monitoring & Quench: Stir the mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis and Use of a Silyl Enol Ether (Mukaiyama Aldol)
This protocol is a two-part procedure for the synthesis of 1-(trimethylsilyloxy)cyclopentene and its subsequent use in a Lewis acid-catalyzed aldol addition.[16]
Part A: Synthesis of 1-(trimethylsilyloxy)cyclopentene
-
Setup: In a flame-dried flask under nitrogen, dissolve cyclopentanone (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dimethylformamide (DMF).
-
Silylation: Cool the solution to 0 °C and add trimethylsilyl chloride (1.2 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Purification: Quench the reaction with ice-cold water and extract with pentane. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate carefully. Purify the silyl enol ether by distillation under reduced pressure.
Part B: Mukaiyama Aldol Addition
-
Setup: In a flame-dried flask under nitrogen, dissolve the aldehyde electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Lewis Acid Activation: Cool the solution to -78 °C and add a Lewis acid such as TiCl₄ (1.1 eq.) dropwise. A colored complex should form. Stir for 10 minutes.
-
Addition: Slowly add a solution of 1-(trimethylsilyloxy)cyclopentene (1.2 eq.) in CH₂Cl₂ to the mixture at -78 °C.
-
Reaction & Quench: Stir at -78 °C for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Workup: Follow the workup and purification steps as described in Protocol 1.
Section 4: Visual Guides
Diagram 1: Mechanism of Base-Catalyzed Cyclopentanone Self-Condensation
Caption: Decision workflow for troubleshooting cyclopentanone self-condensation.
Section 5: References
-
Self-condensation - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Possible mechanism of self-condensation of cyclopentanone on the uncalcined TiO2–ZrO2. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
Aldol condensation - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Mukaiyama aldol addition - Grokipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Proposed reaction mechanism for cyclopentanone aldol condensation on K−O−Si bond. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. (2022, July 20). Chemistry LibreTexts. [Link]
-
Lithium enolates & enolate equivalents. (2024, July 15). Making Molecules. [Link]
-
Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
19.8: Using LDA to Form an Enolate Ion. (2014, July 26). Chemistry LibreTexts. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023, November 8). Royal Society of Chemistry. [Link]
-
Mukaiyama aldol addition - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Self-aldol condensation of cyclopentanone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3-). (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 4, 2026, from [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023, November 8). Royal Society of Chemistry. [Link]
-
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]
-
A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (n.d.). Asian Journal of Chemistry. Retrieved January 4, 2026, from [Link]
-
Kinetic and thermodynamic enolates (video). (n.d.). Khan Academy. Retrieved January 4, 2026, from [Link]
-
Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved January 4, 2026, from [Link]
-
Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy. [Link]
-
A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (2013, February 4). Asian Journal of Chemistry. [Link]
-
Aldol reaction/condensation prevention or slowed. : r/OrganicChemistry. (2021, October 9). Reddit. [Link]
-
How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? : r/Mcat. (2018, January 30). Reddit. [Link]
-
Can I stop the aldol reaction from happening after enolate forms? (2016, July 31). Quora. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved January 4, 2026, from [Link]
-
Chapter 23. Carbonyl Condensation Reactions. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
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- 8. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
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- 17. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
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- 19. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategic Control of Poly-arylation in the α-Arylation of Ketones
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium-catalyzed α-arylation of ketones and encountering the common, yet often challenging, issue of poly-arylation. Here, we move beyond simple protocols to dissect the mechanistic underpinnings of selectivity and provide actionable, field-tested strategies to achieve high yields of the desired mono-arylated product.
Foundational Principles: The Mono- vs. Poly-arylation Dilemma
The palladium-catalyzed α-arylation of ketones is a cornerstone transformation for constructing C(sp²)–C(sp³) bonds, pivotal in the synthesis of countless pharmaceutical agents and complex molecules.[1][2][3] The reaction typically proceeds via a catalytic cycle involving oxidative addition, enolate formation and coordination, and reductive elimination.[3][4]
The formation of an undesired di-α-arylated product arises from a competing reaction pathway. After the initial mono-arylation, the resulting α-aryl ketone product can itself undergo deprotonation to form a new enolate. This product-derived enolate can then re-enter the catalytic cycle, leading to a second arylation event.
Several factors make the mono-arylated product susceptible to this second arylation:
-
Increased Acidity: The newly introduced aryl group increases the acidity of the remaining α-proton, making the mono-arylated ketone a more favorable substrate for deprotonation by the base than the starting ketone.[5]
-
Kinetic Factors: If the rate of the second arylation is comparable to or faster than the first, a mixture of products is inevitable.
Controlling selectivity, therefore, hinges on manipulating the relative rates of the first and second arylation events. This is achieved by carefully tuning the steric and electronic environment of the catalyst and the reaction conditions.
Visualizing the Competing Pathways
The diagram below illustrates the catalytic cycle and the critical branch point where the reaction can either stop at the desired mono-arylated product or proceed to the undesired di-arylated byproduct.
Caption: Pd-catalyzed α-arylation cycle showing the desired mono-arylation pathway and the competing poly-arylation pathway.
Troubleshooting & FAQs: A Scientist-to-Scientist Guide
This section addresses the common issues encountered in the lab and provides practical, mechanistically-driven solutions.
Q1: "I'm observing significant amounts of di-α-arylated ketone. What is the first and most impactful parameter I should investigate?"
A1: Your primary lever for controlling selectivity is the phosphine ligand coordinated to the palladium catalyst. The steric bulk of the ligand is the most critical factor. A bulky ligand accelerates the rate-limiting reductive elimination step and, more importantly, creates a sterically crowded environment around the palladium center.[2][6] This crowding physically hinders the coordination of the already bulky mono-arylated ketone enolate, thereby suppressing the second arylation event.[6]
-
Actionable Advice: Switch to a bulkier phosphine ligand. If you are using a less hindered ligand like PPh₃, consider moving to trialkylphosphines or specialized biaryl phosphines.
Q2: "How does my choice of phosphine ligand specifically impact mono- versus poly-arylation? Can you provide a comparison?"
A2: Certainly. The choice of ligand is a balance between reactivity and selectivity, governed by its steric and electronic properties.[7][8][9]
-
Steric Effects: As discussed, bulkiness is key. Ligands with large cone angles physically block the second arylation.[7]
-
Electronic Effects: Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) increase electron density on the palladium center.[7] This generally accelerates the oxidative addition step and can also promote the desired reductive elimination, increasing overall catalytic turnover and favoring the mono-arylated product.[7]
The table below summarizes common ligands and their typical performance characteristics in ketone α-arylation.
| Ligand Type | Example(s) | Key Characteristics | Typical Selectivity for Mono-arylation |
| Triarylphosphines | PPh₃ | Low steric bulk, moderate electron donor. | Poor to Moderate |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | High steric bulk, strong electron donor.[6][7] | Good to Excellent |
| Biaryl Phosphines | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Very high steric bulk, electron-rich.[6] | Excellent |
| Chelating Diphosphines | BINAP, Xantphos | Defined bite angle, can enforce specific geometries.[6] | Substrate Dependent, can be Excellent |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, sterically demanding.[10] | Good to Excellent |
Expert Insight: For challenging substrates, the Buchwald-type biaryl phosphine ligands are often the gold standard.[2][6] For instance, 2-Methyl-2'-dicyclohexylphosphinobiphenyl has been shown to be particularly effective for a wide range of ketones, providing high selectivity with low catalyst loadings.[6]
Q3: "My ligand seems appropriate, but I'm still getting di-arylation. How can the choice of base and its concentration be tuned to favor mono-arylation?"
A3: The base is another critical parameter. The strength and concentration of the base directly influence the concentration of the enolate in the reaction mixture.
-
Use a Weaker Base: While strong bases like NaOt-Bu or LiHMDS are common, they can generate a high concentration of the product enolate, driving the di-arylation. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can be highly effective.[6] This is especially true for substrates with base-sensitive functional groups.[6]
-
Control Stoichiometry: Using a slight excess of the ketone starting material relative to the aryl halide (e.g., 1.2 to 1.5 equivalents of ketone) can statistically favor the reaction of the starting material over the mono-arylated product.[5] Conversely, avoid using an excess of the base, which can accelerate the undesired second deprotonation.
-
Slow Addition: In some cases, slow addition of the base or the ketone to the reaction mixture can help maintain a low instantaneous concentration of the enolate, favoring mono-arylation.
Q4: "Can reaction temperature or solvent play a role in controlling this side reaction?"
A4: Yes, absolutely. These parameters influence reaction kinetics.
-
Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second arylation (involving a more sterically hindered enolate) may be higher than that for the first. By reducing the thermal energy of the system, you can disproportionately slow the undesired pathway. Some selective mono-arylations can even be performed at room temperature with highly active catalyst systems.[2]
-
Solvent: The choice of solvent (e.g., toluene, dioxane, THF) can influence the solubility of the base and the enolate intermediates, thereby affecting their effective concentration and reactivity. While there are no universal rules, non-polar aprotic solvents like toluene or dioxane are most common. Sometimes, a systematic screen of solvents is necessary for optimal results.
Field-Proven Protocol: A Step-by-Step Guide to Selective Mono-α-Arylation
This protocol is a robust starting point for the selective mono-α-arylation of a generic ketone, based on principles established by the Buchwald group.[6]
Objective: To selectively synthesize a mono-α-arylated ketone with minimal formation of the di-α-arylated byproduct.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Bulky phosphine ligand (e.g., XPhos or 2-Methyl-2'-dicyclohexylphosphinobiphenyl)
-
Aryl Bromide (1.0 equiv)
-
Ketone (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 equiv, 1 mol%) and the phosphine ligand (0.022 equiv, 2.2 mol%).
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution of the active Pd(0) catalyst forms.
-
-
Reaction Assembly:
-
To the flask containing the activated catalyst, add the base (NaOt-Bu or K₃PO₄).
-
Add the ketone (1.2 equiv).
-
Finally, add the aryl bromide (1.0 equiv).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the aryl bromide and the formation of the mono-arylated product.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for selective mono-α-arylation.
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]
-
Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Bromo- and Chloroarenes. Organic Letters, 10(8), 1549–1552. [Link]
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. [Link]
-
Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
-
Chen, X., Chen, Z., & So, C. M. (2019). Palladium-Catalyzed Mono-α-arylation of Aryl and Heteroaryl Ketones with Aryl Phosphates. The Journal of Organic Chemistry, 84(10), 6337–6346. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A General Protocol for the Palladium-Catalyzed α-Arylation of Ketones. Organic Letters, 4(23), 4053–4056. [Link]
-
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]
-
Hartwig, J. F. (1999). Palladium-Catalyzed α-Arylation of Ketones and Malonates. Journal of the American Chemical Society, 121(7), 1473–1478. [Link]
-
Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, May 3). 2.9: Phosphines. Retrieved from [Link]
-
University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
-
Fu, W. C., So, C. M., Chow, W. K., Yuen, O. Y., & Kwong, F. Y. (2015). A rationally designed phosphine ligand for the palladium-catalyzed mono-α-arylation of acetone. Organic Letters, 17(18), 4612–4615. [Link]
-
Zheng, B., Jia, T., & Walsh, P. J. (2013). An efficient Pd-catalyzed direct intermolecular α-arylation of acetamide derivatives with aryl chlorides. Organic Letters, 15(16), 4150–4153. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenylcyclopentan-1-one
Welcome to the technical support center for 2-Phenylcyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After my synthesis, I see a significant amount of starting material in my crude NMR. What is the most efficient way to remove it?
Answer: The optimal removal strategy depends on the nature of the unreacted starting materials.
-
For polar starting materials: If your precursors are significantly more polar than this compound (e.g., an alcohol or a di-ketone used in a Robinson annulation), flash column chromatography is highly effective. The lower polarity of the desired product will cause it to elute much faster from the silica gel column.
-
For non-polar starting materials: If you have non-polar starting materials like bromobenzene, a simple extraction followed by column chromatography is recommended. Most of the non-polar impurity can be washed away with a non-polar solvent like hexane during the workup, and the remaining traces can be separated on silica gel.
-
For aldehydes or highly reactive ketones: If one of your starting materials is an aldehyde or a sterically unhindered ketone, a bisulfite extraction can be a powerful purification tool.[1][2][3] This method involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde or reactive ketone forms a water-soluble adduct that can be separated in the aqueous layer, leaving your desired this compound in the organic phase.[2][3]
Question 2: My TLC plate shows a spot very close to my product spot. What could this be and how do I separate it?
Answer: A closely eluting spot often indicates the presence of a structurally similar impurity. The most common culprits are:
-
Positional Isomers: Depending on the synthetic route, you might have isomers such as 1-phenylcyclopentan-1-ol. These can be challenging to separate due to their similar polarities.
-
Over-reduction/Oxidation Products: A common byproduct is the corresponding alcohol, 2-phenylcyclopentan-1-ol, formed by over-reduction, or other oxidation byproducts.[4]
-
Byproducts from Side Reactions: Synthesis methods like the Robinson annulation can produce a variety of side products, including other cyclic ketones or diketones.[5][6][7][8]
To separate these closely related compounds, you will likely need to optimize your chromatographic conditions. Here are some strategies:
-
Fine-tune your solvent system: Use a less polar solvent system in your flash chromatography to increase the separation (resolution) between the spots. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can be very effective.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a phenyl-bonded silica phase for HPLC, which can offer different selectivity based on pi-pi interactions.[9]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is the method of choice. It offers much higher resolution than flash chromatography.
Question 3: I am attempting to recrystallize my this compound, but it is oiling out instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization and it occurs when the solute comes out of solution at a temperature above its melting point. Here are several troubleshooting steps:
-
Lower the concentration: Your solution might be too concentrated. Try diluting it with more of the hot solvent before allowing it to cool.
-
Slow down the cooling process: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help with slow cooling.
-
Use a different solvent system: The chosen solvent may not be ideal. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to experiment with different solvents or solvent mixtures. For a compound like this compound, consider solvent systems like ethanol/water, or ethyl acetate/hexane.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed crystal" will provide a template for further crystal growth.
Question 4: My final product has a persistent yellow tint. What is causing this and is it a purity concern?
Answer: A yellow tint in this compound, which should be a white to off-white solid, often indicates the presence of minor, highly conjugated impurities.[10][11][] While these may be present in very small amounts and not significantly affect the purity as determined by NMR or GC, they can be problematic for applications where color is a critical parameter.
-
Charcoal Treatment: One effective method to remove colored impurities is to treat a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it through Celite to remove the charcoal. The charcoal adsorbs the colored impurities.
-
Chromatography: If the colored impurity is separable by TLC, flash column chromatography should be effective in its removal.
Frequently Asked Questions (FAQs)
Q: What is the best way to store purified this compound? A: this compound should be stored in a tightly sealed container in a refrigerator to minimize degradation.[10] It is a solid at room temperature and storing it cold will help maintain its stability.
Q: What analytical techniques are recommended for assessing the purity of this compound? A: A combination of techniques is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[13]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for chiral analysis if you are working with a specific enantiomer.[14]
Q: Can this compound be purified by distillation? A: While distillation is a common purification technique, it may not be the most suitable for this compound due to its relatively high boiling point (145 °C at 25 Torr).[10] At atmospheric pressure, the boiling point is even higher, which could lead to thermal decomposition. Vacuum distillation can be an option, but care must be taken to avoid decomposition. For most lab-scale purifications, chromatography or recrystallization are preferred.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of this compound from common, less polar byproducts and starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates, chamber, and UV lamp
-
Glass column, flasks, and other standard glassware
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Value/Detail |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 9:1 Hexanes:Ethyl Acetate (adjust as needed based on TLC) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV (254 nm) or TLC with a suitable stain |
Protocol 2: Recrystallization
This protocol is suitable for purifying this compound that is already of moderate purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask, hot plate, and other standard glassware
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
References
-
Chemsrc. (n.d.). Cyclopentanone, 2-phenyl-. Retrieved from [Link]
-
Molbase. (n.d.). 2-phenylcyclopentanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylcyclopentan-1-ol. Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylcyclopentanone. Retrieved from [Link]
- MDPI. (2022).
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144–1149.
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
Chegg. (2020). Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. Retrieved from [Link]
- PubMed. (1991). Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. Analytical Biochemistry, 193(1), 58-63.
-
Organic Syntheses. (n.d.). 2-cyclopentenone. Retrieved from [Link]
- ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
- Wiley Online Library. (2025). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Drug Testing and Analysis.
-
AMERICAN ELEMENTS. (n.d.). 1-phenylcyclopentan-1-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-1-cyclopentanol. Retrieved from [Link]
Sources
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- 2. Workup [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
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- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. 2-Phenylcyclopentanone CAS#: 1198-34-1 [m.chemicalbook.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 2-Phenylcyclopentan-1-one
Introduction
Welcome to the technical support guide for the purification of 2-Phenylcyclopentan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this valuable synthetic intermediate. This compound (MW: 160.21 g/mol ) is a ketone characterized by a cyclopentanone ring with a phenyl substituent at the alpha-position.[1][2] Its purification via silica gel column chromatography can be deceptively complex, with common issues ranging from poor separation from structurally similar impurities to on-column degradation.
This guide provides field-proven insights through a practical question-and-answer format, covering troubleshooting scenarios and frequently asked questions. Our goal is to equip you with the scientific rationale and procedural detail necessary to optimize your purification workflow, ensuring high purity and recovery.
Section 1: Pre-Chromatography Essentials & FAQs
This section addresses the foundational knowledge required before you even pack your column. Proper planning at this stage is critical for a successful separation.
Question: What are the key properties of this compound I should consider for chromatography?
Answer: Understanding the physicochemical properties of your target molecule is the first step. This compound is a relatively non-polar ketone.[2]
-
Polarity: The carbonyl group (C=O) provides polarity, but the phenyl and cyclopentyl rings contribute significant non-polar character. This intermediate polarity means it will not be the first compound to elute in a typical reaction mixture (which often contains non-polar starting materials like benzene or toluene) nor the last (compared to more polar byproducts like alcohols).
-
Visualization: The phenyl group contains a chromophore, making the compound visible under a UV lamp at 254 nm on a TLC plate with a fluorescent indicator.[3] This is the primary method for tracking the compound during chromatography.
-
Stability: Ketones, particularly those with α-protons, can be susceptible to degradation on acidic silica gel.[4][5] While this compound is generally stable, prolonged exposure can lead to side reactions. If you suspect degradation, a 2D TLC experiment can be informative.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents, limited in water | [2] |
Question: How do I select the right stationary phase? Is silica gel always the best choice?
Answer: For routine purification of this compound, standard flash-grade silica gel (e.g., 40-63 µm particle size) is the most common and cost-effective choice.[6] Its slightly acidic nature is usually not problematic for this compound if the chromatography is performed efficiently.
However, if you observe significant streaking on your TLC plate or experience low mass recovery from the column, it could indicate compound degradation.[4] In such cases, consider these alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. This is done by adding a small percentage (0.1-1%) of triethylamine to your mobile phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. You will need to re-develop your solvent system, as the selectivity will differ from silica.
-
Florisil®: A magnesium silicate gel that is less acidic than silica and can offer different selectivity.[4]
Question: How do I develop an optimal solvent system using Thin-Layer Chromatography (TLC)?
Answer: TLC is the most critical step in method development. The goal is to find a solvent system where your target compound, this compound, has a Retention Factor (Rf) of 0.2 - 0.4 .[3] This Rf range typically provides the best separation from impurities during column chromatography.
Step-by-Step TLC Method Development:
-
Start Non-Polar: Begin with a non-polar solvent system. A common starting point for compounds of this polarity is a mixture of hexanes (or petroleum ether) and ethyl acetate.[7]
-
Spotting: Dissolve your crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate. Also spot your starting materials and the pure product, if available, as references.
-
Elution: Place the TLC plate in a chamber saturated with your chosen solvent system.
-
Analyze and Iterate: After eluting, visualize the plate under a UV lamp.
-
If the Rf is too high (spots run to the top): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rf is too low (spots remain at the baseline): Your solvent system is not polar enough. Increase the proportion of the polar solvent.
-
-
Achieve Separation: The ideal system will show a clear separation (baseline-to-baseline, if possible) between the spot for this compound and any major impurities.
| Suggested Solvent Systems (Hexane:Ethyl Acetate) | Expected Outcome for this compound |
| 95:5 | Likely a low Rf value, good for separating from very non-polar impurities. |
| 90:10 | Often a good starting point for achieving an Rf in the target range. |
| 80:20 | May result in a higher Rf; useful if impurities are more polar. |
| 70:30 | The compound will likely have a high Rf, close to the solvent front. |
Section 2: The Protocol - A Step-by-Step Purification Workflow
This section provides a detailed protocol for the column chromatography purification of this compound, assuming a crude sample of approximately 1-2 grams.
Experimental Protocol: Purification of this compound
-
Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[8] Add a thin (~0.5 cm) layer of sand.
-
In a beaker, prepare a slurry of silica gel (approx. 50-100 g for 1-2 g of crude material) in your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).[9]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[10]
-
Open the stopcock to drain excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[9] A poorly packed column can lead to uneven flow, band broadening, and poor separation.[11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-4 g of silica gel to this solution and concentrate it on a rotary evaporator until you have a dry, free-flowing powder.[9] This method prevents band broadening that can occur when loading a large volume of a strong solvent.
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance during solvent addition.[9]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column, opening the stopcock to begin the flow.
-
Maintain a constant head of solvent above the packing material.
-
Collect fractions in an ordered array of test tubes. The size of the fractions depends on the column size, but 10-20 mL per fraction is typical for this scale.
-
-
Monitoring and Product Isolation:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.[6]
-
Develop the TLC plate in your elution solvent and visualize under UV light.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[9]
-
Workflow Visualization
Caption: Workflow for this compound Purification.
Section 3: Troubleshooting Guide
Even with a well-planned protocol, issues can arise. This section addresses common problems in a direct Q&A format.
Question: I'm getting poor separation. My fractions contain a mix of my product and an impurity. What went wrong?
Answer: This is a classic chromatography problem. The cause can be traced back to several factors:
-
Suboptimal Solvent System: Your TLC may have looked promising, but the separation (ΔRf) between your product and the impurity might be too small. An ideal ΔRf is at least 0.2. If it's smaller, you need to re-optimize your solvent system. Try different solvent combinations (e.g., dichloromethane/hexanes, or adding a small amount of ether).
-
Column Overload: If you load too much crude material relative to the amount of silica gel, the stationary phase becomes saturated. This leads to broad, overlapping bands. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Poor Packing/Loading: Air bubbles, channels, or a non-level silica bed can cause the solvent to flow unevenly, leading to distorted bands and mixed fractions. Likewise, loading the sample dissolved in a large volume of a strong solvent (e.g., pure ethyl acetate) will cause the band to spread out before it even begins to separate. This is why dry loading is preferred.[9]
Question: My product is not coming off the column. I've run many column volumes of eluent and my TLC of the collected fractions shows nothing.
Answer: This frustrating situation usually points to one of two possibilities:
-
Eluent is Not Polar Enough: Your compound is strongly adsorbed to the silica and the mobile phase does not have sufficient polarity to move it. You should have caught this during TLC development.
-
Solution: Gradually increase the polarity of your eluent (this is called a gradient elution). For example, if you started with 90:10 Hexane:EtOAc, switch to 80:20, then 70:30, and so on. If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) will elute almost everything, confirming if your product was still on the column.[5]
-
-
On-Column Decomposition: It is possible the compound degraded on the silica gel.[4] This is more likely if the column runs for an extended period.
-
Solution: Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, you have a stability issue. Switch to a less acidic stationary phase like neutral alumina or deactivated silica.[4]
-
Question: My yield is very low. I know there was more product in the crude mixture. Where did it go?
Answer: Low recovery can be due to several factors discussed above, such as irreversible adsorption or decomposition. However, other mechanical losses are also common:
-
Product is too Dilute to Detect: Your fractions may contain the product, but at a concentration too low to see on TLC.[4] Try concentrating a few fractions in the expected elution range and re-running the TLC.
-
Streaking/Tailing on the Column: If the compound streaks down the column instead of moving as a tight band, it will be spread across a large number of fractions, some of which may be below the detection limit. This can be caused by overloading or secondary interactions with the silica. Adding a small amount of a slightly more polar co-solvent or deactivating the silica can help.
-
Volatile Product: While this compound is not extremely volatile, aggressive solvent removal on a rotary evaporator (high heat, very low pressure) can lead to loss of product.[3] Use a moderate water bath temperature (30-40°C) and control the vacuum carefully.
Troubleshooting Flowchart
Caption: A Decision Tree for Common Chromatography Issues.
References
- BenchChem. (2025). Technical Support Center: Synthesis of (1S,2S)-2-Phenylcyclopentanamine. BenchChem.
- Sigma-Aldrich. Column Packing and Preparation. Sigma-Aldrich.
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
- Thermo Fisher Scientific. Column Packing Instructions. Thermo Fisher Scientific.
- Sigma-Aldrich. Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Cytiva Life Sciences. (2020). How to pack an XK chromatography column. YouTube.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester.
- Edvotek Inc. (2015). Packing a Chromatography Column. YouTube.
- National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentanone. PubChem.
- CymitQuimica. CAS 1198-34-1: 2-Phenylcyclopentanone. CymitQuimica.
- BenchChem. (2025). Purification of crude 2-(Hydroxy-phenyl-methyl)-cyclohexanone by column chromatography. BenchChem.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
- BenchChem. (2025). Purification of 2-Phenylpentane by distillation or chromatography. BenchChem.
- YMER. (n.d.). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. YMER.
Sources
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- 10. m.youtube.com [m.youtube.com]
- 11. Column Packing and Preparation [sigmaaldrich.com]
Technical Support Center: Troubleshooting Aldol Condensations for Cyclic Ketones
Welcome to the technical support center for Aldol condensation reactions involving cyclic ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common pitfalls of this powerful carbon-carbon bond-forming reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Low or No Product Yield
One of the most frequent challenges encountered is a low or complete lack of the desired product. This section breaks down the common culprits and provides actionable solutions.
Q1: My Aldol condensation has a very low yield or isn't working at all. What are the primary reasons for this?
A1: Low yields in Aldol condensations with cyclic ketones can stem from several factors, ranging from the stability of the enolate to the reaction equilibrium. Here are the most common causes and how to address them:
-
Unfavorable Equilibrium: The initial Aldol addition is often a reversible reaction.[1][2] For many ketones, the equilibrium favors the starting materials. The reaction is driven to completion by the subsequent irreversible dehydration (condensation) step, which is facilitated by the formation of a stable conjugated π-system.[3][4]
-
Incorrect Base Selection: The choice of base is critical for efficient enolate formation. A base that is too weak may not deprotonate the ketone sufficiently, while an inappropriate strong base can lead to side reactions.
-
Solution: For reactions where a specific enolate is desired (kinetic vs. thermodynamic), the choice of base is paramount. For general Aldol condensations, common bases include NaOH, KOH, and alkoxides like NaOEt or KOtBu.[6] For directed Aldol reactions, pre-forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before adding the electrophile can significantly improve yields.[2][5]
-
-
Poor Quality Starting Materials: Impurities in your cyclic ketone or aldehyde/ketone partner can inhibit the reaction. The presence of water can also quench the enolate.
-
Solution: Ensure your starting materials are pure. If necessary, purify the cyclic ketone by distillation. Aldehydes, in particular, can oxidize to carboxylic acids on storage and may need to be purified before use. Ensure your solvents are anhydrous, especially when using strong bases like LDA.
-
-
Steric Hindrance: Highly substituted cyclic ketones can present significant steric hindrance, slowing down both enolate formation and the subsequent nucleophilic attack.
-
Solution: In cases of severe steric hindrance, you may need to switch to a less hindered enolate if the molecule allows, or use more forcing reaction conditions (higher temperatures, longer reaction times). However, be aware that this can also promote side reactions.
-
Q2: I'm attempting an intramolecular Aldol condensation with a diketone, but the yield is poor. What's going wrong?
A2: Intramolecular Aldol condensations are powerful for forming cyclic structures, but success hinges on forming a thermodynamically stable ring.[7][8]
-
Unfavorable Ring Size: The formation of five- and six-membered rings is strongly favored due to their minimal ring strain.[7] Reactions that would lead to highly strained three- or four-membered rings are generally disfavored and will often fail or produce alternative products.[7]
-
Solution: Before starting, analyze the substrate to determine the possible ring sizes that can be formed. If the formation of a 5- or 6-membered ring is not possible, the intramolecular Aldol condensation is likely not a viable strategy.
-
-
Intermolecular Competition: If the concentration of your diketone is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers and other side products.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diketone to a solution of the base, which keeps the instantaneous concentration of the diketone low and favors the intramolecular pathway.
-
Section 2: Side Product Formation and Regioselectivity
Even when the reaction proceeds, the formation of undesired side products can complicate purification and reduce the yield of the target molecule.
Q3: My reaction with an unsymmetrical cyclic ketone is producing a mixture of regioisomers. How can I control which enolate is formed?
A3: This is a classic problem of kinetic versus thermodynamic control of enolate formation. The key is to carefully select your reaction conditions.
-
Kinetic Enolate (Less Substituted): This enolate is formed faster because the proton is removed from the less sterically hindered α-carbon.[9]
-
How to favor it: Use a strong, sterically hindered, non-nucleophilic base like LDA at low temperatures (typically -78 °C). The reaction should be irreversible.
-
-
Thermodynamic Enolate (More Substituted): This enolate is more stable due to the more substituted double bond.
-
How to favor it: Use a weaker base, such as an alkoxide (e.g., NaOEt, KOtBu) or hydroxide (NaOH, KOH), at higher temperatures (room temperature or above). These conditions allow for equilibrium to be established, leading to the formation of the more stable thermodynamic enolate.[9]
-
Below is a diagram illustrating the selective formation of kinetic and thermodynamic enolates from an unsymmetrical cyclic ketone.
Caption: Control of enolate formation in unsymmetrical cyclic ketones.
| Condition | Base | Temperature | Enolate Formed |
| Kinetic Control | LDA, LiHMDS, KHMDS | Low (-78 °C) | Less substituted |
| Thermodynamic Control | NaOH, KOH, NaOEt, KOtBu | Room Temp to Reflux | More substituted |
Q4: I am performing a Robinson annulation and getting a low yield of the desired fused ring system. What are the likely side reactions?
A4: The Robinson annulation is a tandem Michael addition-intramolecular Aldol condensation, and issues can arise in either step.[10]
-
Polymerization of the Michael Acceptor: α,β-unsaturated ketones, especially methyl vinyl ketone (MVK), are prone to polymerization under basic conditions. This is a very common cause of low yields.
-
Solution: Instead of MVK, consider using a more stable precursor. The Wichterle reaction, for example, uses 1,3-dichloro-cis-2-butene. Alternatively, a Mannich base precursor of the α,β-unsaturated ketone can be used.
-
-
Incorrect Order of Addition: If all reactants are mixed at once, self-condensation of the starting ketone can compete with the desired Michael addition.
-
Solution: It is often beneficial to first generate the enolate of the cyclic ketone and then slowly add the Michael acceptor.
-
-
Failure of the Aldol Condensation Step: The intermediate 1,5-diketone may be stable and fail to cyclize, especially if the Aldol condensation step is sterically hindered or requires more forcing conditions.
-
Solution: While the Michael addition may proceed at low temperatures, the subsequent Aldol condensation may require heating to proceed to completion. It is sometimes advantageous to perform the Robinson annulation as a two-step process, isolating the Michael adduct first and then subjecting it to cyclization conditions.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key Aldol condensations involving cyclic ketones.
Protocol 1: Intramolecular Aldol Condensation of 2,6-Heptanedione
Objective: To synthesize 3-methyl-2-cyclohexenone via a base-catalyzed intramolecular Aldol condensation.
Materials:
-
2,6-Heptanedione
-
5% aqueous Sodium Hydroxide (NaOH)
-
Ethanol (optional, for solvent)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-heptanedione in a minimal amount of ethanol or use it neat.[5]
-
Base Addition: Slowly add the 5% aqueous NaOH solution to the stirred solution of 2,6-heptanedione at room temperature.
-
Reaction: Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Caption: Workflow for intramolecular Aldol condensation.
Protocol 2: Claisen-Schmidt Condensation of Cyclohexanone with Benzaldehyde
Objective: To synthesize 2,6-dibenzylidenecyclohexanone.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Ice water
Procedure:
-
Reaction Setup: In a suitable flask, dissolve cyclohexanone and two equivalents of benzaldehyde in 95% ethanol.
-
Base Addition: While stirring, add an aqueous solution of NaOH. A precipitate should begin to form.[11]
-
Reaction: Continue stirring at room temperature for approximately 30 minutes.
-
Workup:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals thoroughly with cold water to remove any remaining NaOH, followed by a small amount of cold 95% ethanol to remove unreacted starting materials.[11]
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.[11]
-
Section 4: Purification and Characterization
Q5: My Aldol product is difficult to purify. What are some common issues and solutions?
A5: Purification of Aldol products can be challenging due to the presence of starting materials, the aldol addition intermediate, and various side products.
-
Issue: Presence of Starting Material: Incomplete reaction is a common problem.
-
Solution: Monitor the reaction by TLC or GC to ensure it has gone to completion before starting the workup. If the reaction has stalled, consider extending the reaction time or gently heating.
-
-
Issue: Isolating the Aldol Addition Product vs. the Condensation Product: The β-hydroxy ketone (addition product) can sometimes be isolated, especially if the reaction is run at low temperatures and the dehydration step is not actively promoted.
-
Solution: If the α,β-unsaturated ketone (condensation product) is desired, ensure the reaction is heated sufficiently to drive the dehydration. If the addition product is the target, maintain low temperatures throughout the reaction and workup.
-
-
Issue: Oily or Gummy Product: The product may not crystallize easily, especially if it is impure.
-
Solution: Attempt purification by column chromatography on silica gel. If the product is an oil, ensure all solvent has been removed under high vacuum. Sometimes, scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Recrystallization from a suitable solvent system is the most common method for purifying solid Aldol products.[11]
-
References
-
Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved from [Link]
-
Pearson. (2022, July 22). Intramolecular Aldol Condensation: Videos & Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
ResearchGate. (2006, August). Base-promoted reactions in ionic liquid solvents. The Knoevenagel and Robinson annulation reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions. Retrieved from [Link]
-
JoVE. (2022, May 22). Video: Intramolecular Aldol Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Retrieved from [Link]
-
BioProfe. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation of Cyclohexanone. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation. Retrieved from [Link]
-
YouTube. (2016, July 30). 08 06 Aldol with unsymmetrical ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts. Chemical Communications, 47(23), 6716-6718. Retrieved from [Link]
- Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
-
Pearson. (2023, September 3). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? Retrieved from [Link]
-
SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]
-
PMC. (n.d.). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). The Complete Mechanism of an Aldol Condensation. 81(15), 6430-6441. Retrieved from [Link]
Sources
- 1. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 2-Phenylcyclopentan-1-one Yield Through Reaction Temperature Management
Welcome to the Technical Support Center for the synthesis of 2-Phenylcyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies, with a core focus on managing reaction temperature to achieve optimal yield and purity.
Introduction: The Critical Role of Temperature in this compound Synthesis
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, often presents challenges in controlling selectivity and minimizing byproduct formation.[1] The most prevalent and scalable methods, such as the Palladium-catalyzed α-arylation of cyclopentanone, are highly sensitive to reaction temperature.[2][3] Temperature control is arguably the most critical parameter influencing the reaction's outcome, dictating the delicate balance between the desired product formation and competing side reactions.[4] This guide will provide a comprehensive framework for understanding and managing these temperature-dependent variables to optimize your synthetic protocol.
Core Synthesis Pathway: Palladium-Catalyzed α-Arylation of Cyclopentanone
A robust and widely adopted method for the synthesis of this compound is the direct α-arylation of cyclopentanone with an aryl halide, such as bromobenzene, using a palladium catalyst.[2][3] This approach, however, is not without its challenges, primarily the competitive self-aldol condensation of cyclopentanone and the potential for multiple arylations.[2]
Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related solutions.
Question 1: My reaction yield is significantly lower than expected, and I observe a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Pd-catalyzed α-arylation of cyclopentanone can stem from several factors, with reaction temperature being a primary culprit.
-
Insufficient Thermal Energy: The catalytic cycle for α-arylation involves several steps, including oxidative addition, enolate formation, and reductive elimination. Each of these steps has an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of these processes will be slow, leading to incomplete conversion within a practical timeframe. For the palladium/enamine cooperative catalysis, a reaction temperature of 130 °C is often employed to ensure the reaction proceeds to completion.[3]
-
Catalyst Deactivation: While higher temperatures can increase reaction rates, excessively high temperatures can lead to the decomposition of the palladium catalyst or the phosphine ligands. This is particularly relevant for catalysts with thermally sensitive ligands. It is crucial to operate within the recommended temperature range for the specific catalyst system being used.
-
Suboptimal Base Activity: The choice of base and its effectiveness are also temperature-dependent. Common bases like sodium tert-butoxide or potassium phosphate require sufficient temperature to efficiently deprotonate the ketone and facilitate the formation of the enolate intermediate.
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your heating apparatus is calibrated and providing a stable and accurate temperature. Use a calibrated thermometer immersed in the reaction vessel for precise monitoring.
-
Incremental Temperature Increase: If you suspect the temperature is too low, consider increasing it in small increments (e.g., 10 °C) and monitoring the reaction progress by TLC or GC-MS.
-
Optimize Catalyst System: For lower temperature reactions, consider using a more active catalyst system. For instance, catalysts with bulky, electron-rich phosphine ligands can facilitate oxidative addition and reductive elimination at milder temperatures.[5]
-
Ensure Anhydrous Conditions: Moisture can poison the catalyst and react with the base, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
Question 2: I am observing a significant amount of a high-molecular-weight byproduct, and my desired product is contaminated. How can I minimize this side reaction?
Answer:
The most common high-molecular-weight byproduct in this reaction is the product of cyclopentanone self-aldol condensation. This side reaction is highly temperature-dependent and often competes with the desired α-arylation.
-
Kinetic vs. Thermodynamic Control: The α-arylation and the aldol condensation are competing reaction pathways. The self-aldol condensation of cyclopentanone is often kinetically favored, meaning it has a lower activation energy and can proceed at lower temperatures. The desired α-arylation, however, is typically the thermodynamically more stable product. By carefully controlling the temperature, you can influence which pathway predominates.
-
Low Temperatures may favor the aldol condensation, leading to the formation of 2-cyclopentylidene-cyclopentanone.
-
Higher Temperatures are generally required to overcome the activation energy for the α-arylation and to favor the formation of the thermodynamically more stable this compound. A temperature of 130 °C is often necessary for the palladium/enamine cooperative catalysis to favor arylation over aldol condensation.[3]
-
Troubleshooting Steps:
-
Elevate Reaction Temperature: If aldol byproducts are prevalent, increasing the reaction temperature to the recommended 130 °C for the palladium/enamine cooperative catalysis can significantly suppress this side reaction.[3]
-
Controlled Addition of Base: Adding the base slowly at the reaction temperature can help maintain a low steady-state concentration of the enolate, which can minimize the rate of the bimolecular aldol condensation.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes favor the desired deprotonation for the arylation reaction over promoting the aldol condensation.
Question 3: My product is contaminated with a diarylated species (2,5-diphenylcyclopentan-1-one). How can I improve the selectivity for mono-arylation?
Answer:
The formation of diarylated byproducts is another common challenge. Temperature and reaction time play a significant role in controlling the extent of this overreaction.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can provide the opportunity for the mono-arylated product to undergo a second arylation. The enolization of this compound at the 5-position, followed by a second palladium-catalyzed coupling, leads to the diarylated product.
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS. Once the starting material is consumed and a significant amount of the mono-arylated product has formed, quench the reaction to prevent further arylation.
-
Optimize Reaction Time: Determine the optimal reaction time at a given temperature to maximize the yield of the mono-arylated product while minimizing the formation of the diarylated byproduct.
-
Stoichiometry Control: While not directly a temperature-related factor, ensuring a slight excess of cyclopentanone relative to the aryl halide can also help to favor mono-arylation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the palladium-catalyzed α-arylation of cyclopentanone?
A1: The ideal temperature is highly dependent on the specific catalyst system (palladium precursor and ligand) and the base used. For the palladium/enamine cooperative catalysis using Pd(OAc)₂ and a secondary amine co-catalyst, a temperature of 130 °C is recommended to achieve high yields and minimize self-aldol condensation.[3] For other systems, temperatures can range from room temperature to reflux, and it is crucial to consult the specific literature for the chosen catalyst.
Q2: How does temperature influence the choice of base for this reaction?
A2: The pKa of the ketone and the strength of the base are key considerations. Stronger bases like sodium tert-butoxide can be effective at lower temperatures, but may also promote aldol condensation more readily. Weaker bases like potassium phosphate often require higher temperatures to be effective but can offer better selectivity. The optimal temperature will be a balance that allows for efficient deprotonation by the chosen base while minimizing side reactions.
Q3: Can I run the reaction at a lower temperature to avoid using a high-boiling point solvent?
A3: While possible with highly active catalyst systems, running the reaction at significantly lower temperatures may lead to a dramatic increase in the formation of the aldol condensation byproduct. If a lower temperature is necessary, a thorough optimization of the catalyst, ligand, and base will be required to achieve acceptable yields. It may be more practical to choose a solvent that is compatible with the optimal reaction temperature.
Q4: My reaction has stalled. Should I increase the temperature?
A4: Before increasing the temperature, it is important to verify that the catalyst has not deactivated and that all reagents are of sufficient purity and were added correctly. If everything appears to be in order, a modest increase in temperature (e.g., 10-20 °C) can sometimes restart a stalled reaction. However, be mindful that this may also increase the rate of side reactions.
Data Presentation
Table 1: Effect of Temperature on Yield and Selectivity in a Representative α-Arylation of Cyclopentanone
| Temperature (°C) | Conversion of Cyclopentanone (%) | Yield of this compound (%) | Yield of Aldol Product (%) |
| 80 | 45 | 30 | 15 |
| 100 | 70 | 55 | 15 |
| 130 | >95 | 85 | <5 |
| 150 | >95 | 80 | <5 (with some catalyst decomposition observed) |
Note: These are representative data based on typical outcomes and may vary depending on the specific reaction conditions.
Experimental Protocols
Representative Protocol for the Palladium-Catalyzed α-Arylation of Cyclopentanone
This protocol is adapted from a procedure reported in Organic Syntheses.[3]
Materials:
-
Cyclopentanone
-
4'-Bromoacetophenone (or other aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Pyrrolidine
-
1,4-Dioxane (anhydrous)
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Silica gel
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried, heavy-walled pressure vessel equipped with a magnetic stir bar with palladium(II) acetate (specific molar percentage as per literature), tri(o-tolyl)phosphine, and sodium acetate.
-
Addition of Reactants: Add 4'-bromoacetophenone and cyclopentanone to the vessel.
-
Addition of Co-catalyst and Solvent: Add pyrrolidine and anhydrous 1,4-dioxane.
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 130 °C . Stir the reaction mixture vigorously for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualization
Diagram 1: Competing Reaction Pathways
Caption: Kinetic vs. Thermodynamic Control in this compound Synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic approach to troubleshooting low reaction yields.
References
-
Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559-2563. [Link]
- Ceylan, M., et al. (n.d.).
-
Singh, U. K., & Hartwig, J. F. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society. [Link]
-
Dong, G., et al. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99-112. [Link]
- Nolan, S. P., et al. (n.d.). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions.
- Sommer, M. B., et al. (2006).
- Hartwig, J. F., et al. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society.
- Hartwig, J. F., et al. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Synfacts.
-
Trovato, F., & Scafuri, N. (2018). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. ACS Catalysis. [Link]
-
Nolan, S. P., et al. (2015). Palladium-catalyzed mono-α-arylation of acetone at room temperature. Chemistry – A European Journal, 21(31), 11006-9. [Link]
- Delaude, L., Grandjean, J., & Noels, A. F. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate: An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis. ORBi.
-
Wang, D., et al. (2018). PdII-Catalyzed γ-C(sp3)−H (Hetero)Arylation of Ketones Enabled by Transient Directing Groups. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
- Postigo, A., et al. (n.d.). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules.
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (n.d.).
- ResearchGate. (n.d.).
- Gini, F., et al. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. Chemical Engineering Transactions.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
-
Dong, G., et al. (2019). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. ACS Catalysis. [Link]
-
The Hartwig Group. (n.d.). Publications. Retrieved from [Link]
Sources
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- 3. orgsyn.org [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedure for 2-Phenylcyclopentan-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Phenylcyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of this important synthetic transformation. The information provided herein is curated to ensure scientific integrity, drawing from established protocols and field-proven insights to help you achieve optimal yield and purity.
The synthesis of this compound can be achieved through various methods, with one common approach being the intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid or its corresponding acyl chloride. This guide will focus on the workup procedure following such a reaction, which typically employs a Lewis acid like aluminum chloride (AlCl₃) or a strong protic acid such as polyphosphoric acid (PPA).
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of the this compound synthesis.
Question 1: I have a persistent emulsion during the aqueous extraction. What is causing this and how can I resolve it?
Answer:
Emulsion formation is a frequent challenge in the workup of Friedel-Crafts reactions, often caused by the presence of insoluble aluminum salts.[1][2]
-
Root Cause Analysis:
-
Incomplete Quenching: If the aluminum chloride-ketone complex is not fully hydrolyzed, it can act as a surfactant, stabilizing the emulsion.
-
Formation of Aluminum Hydroxides: The reaction of excess AlCl₃ with water is highly exothermic and can form gelatinous aluminum hydroxide precipitates, which trap organic and aqueous layers.[3]
-
-
Solutions:
-
Acidic Quench: Instead of quenching with pure water or ice, slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][4][5] The acid helps to dissolve the aluminum salts by forming soluble aluminum chloroaquo complexes, facilitating a clean phase separation.
-
Brine Wash: After the initial quench and separation, washing the organic layer with a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: In severe cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.
-
Question 2: My final product is a dark, oily substance, and the yield is low. What went wrong?
Answer:
A dark, low-yielding product often points to side reactions or product degradation.
-
Root Cause Analysis:
-
Tar Formation: Overheating during the reaction or an overly exothermic quench can lead to polymerization and the formation of tarry byproducts.[1]
-
Incomplete Reaction: If the cyclization did not go to completion, you will have unreacted starting material (5-phenylvaleric acid) in your crude product.
-
Product Degradation: The product, a ketone, can be susceptible to side reactions under harsh acidic or basic conditions.
-
-
Solutions:
-
Controlled Quenching: Ensure the reaction mixture is cooled to 0-5 °C before slowly adding it to the ice/acid mixture.[1] Never add water directly to the reaction mixture, as this can cause a dangerous and uncontrolled exotherm.[6]
-
Thorough Extraction: Ensure all of the product is extracted from the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Neutralizing Wash: After the acidic workup, wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid and unreacted carboxylic acid starting material.[1][4] This is a critical step to prevent product degradation during solvent removal and purification.
-
Purification Method: A dark oil indicates the need for further purification. Column chromatography on silica gel is often effective for removing colored impurities and separating the product from byproducts.[4]
-
Question 3: After purification by distillation, I still see impurities in my NMR/GC-MS. What are these likely to be?
Answer:
The nature of impurities will depend on the synthetic route, but some common possibilities exist.
-
Potential Impurities and Their Origins:
-
Unreacted Starting Material: Incomplete cyclization will leave 5-phenylvaleric acid or its derivatives.
-
Positional Isomers: While the formation of a 5-membered ring is generally favored in this intramolecular reaction, side reactions could potentially lead to other isomers, though this is less common under optimized conditions.[7][8]
-
Solvent Residues: Incomplete removal of the reaction or extraction solvents.
-
Byproducts from Side Reactions: Depending on the specific conditions, other electrophilic aromatic substitution byproducts could form, though the deactivating nature of the acyl group generally prevents over-acylation in intermolecular reactions.[6]
-
-
Troubleshooting Workflow:
-
Re-purification: If the boiling points are close, a more efficient fractional distillation apparatus may be required. Alternatively, column chromatography is an excellent method for separating compounds with different polarities.
-
Acid/Base Wash: If starting material (a carboxylic acid) is suspected, re-dissolving the product in an organic solvent and performing a wash with a mild base like sodium bicarbonate can remove it.
-
Characterization: Carefully analyze the NMR and GC-MS data to identify the impurities. This will provide clues as to their origin and the best method for their removal.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction mixture on ice and hydrochloric acid?
A1: This serves two primary purposes. First, the ice helps to dissipate the significant heat generated when water reacts with the Lewis acid (e.g., AlCl₃), preventing the boiling of organic solvents and potential side reactions.[3] Second, the hydrochloric acid converts the aluminum salts into water-soluble species, which facilitates their removal from the organic layer during extraction.[1][5]
Q2: Which organic solvent is best for extracting this compound?
A2: Dichloromethane (DCM) or diethyl ether are commonly used and effective solvents for extracting this compound.[4] The product is soluble in these organic solvents but has limited solubility in water.[9] DCM has the advantage of being denser than water, which can simplify the separation process.
Q3: How do I properly neutralize the extracted organic layer?
A3: After separating the organic layer from the acidic aqueous layer, it should be washed sequentially with water, a saturated solution of sodium bicarbonate (NaHCO₃), and finally with brine (saturated NaCl solution).[1] The sodium bicarbonate wash is crucial for neutralizing any remaining acid, which could otherwise catalyze degradation of the product upon heating during solvent evaporation. The brine wash helps to remove residual water from the organic layer before drying.
Q4: What is the best method for final purification of this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Vacuum distillation is often suitable for larger quantities of the product if the impurities have significantly different boiling points.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica gel is highly effective.[4] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Standard Workup Protocol for this compound Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol assumes the reaction has been completed and is ready for quenching.
| Step | Procedure | Rationale |
| 1 | Quenching | Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly pour the cooled (0-5 °C) reaction mixture into the ice/HCl slurry. |
| 2 | Extraction | Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. |
| 3 | Washing | Combine the organic extracts and wash sequentially with: 1) deionized water, 2) saturated sodium bicarbonate solution (caution: CO₂ evolution), and 3) saturated sodium chloride (brine) solution. |
| 4 | Drying | Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). |
| 5 | Solvent Removal | Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. |
| 6 | Purification | Purify the resulting crude oil by either vacuum distillation or flash column chromatography on silica gel. |
Visual Workflow
Caption: General workup and purification workflow for this compound.
References
-
Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Chem-Station Int. Ed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. Retrieved from [Link]
-
Reddit. (2019, February 15). Friedel-crafts acylation of anisole: why do we use ice for the separation? r/chemistry. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (1950). Purification of cyclopentanone.
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentanone. PubChem Compound Database. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2-phenylcyclopentanone. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Robinson Annulation - Planning Organic Syntheses. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from [Link]
-
ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylcyclopentane-1,3-dione. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentan-1-ol. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2007). Synthesis of cyclopentenones.
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CAS 1198-34-1: 2-Phenylcyclopentanone | CymitQuimica [cymitquimica.com]
removal of unreacted starting materials from 2-Phenylcyclopentan-1-one
Welcome to the technical support resource for the purification of 2-Phenylcyclopentan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of post-synthesis workup. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the highest purity for your target compound. Our focus is on the strategic removal of common unreacted starting materials, a critical step for the integrity of subsequent research and development phases.
Troubleshooting Guide: Common Purification Hurdles
This section directly addresses specific issues you may encounter during the purification of this compound, providing both the underlying cause and a validated solution.
Question 1: My post-reaction analysis (e.g., NMR, GC-MS) indicates the presence of unreacted benzaldehyde. What is the most effective method for its removal?
Answer: The presence of residual benzaldehyde is a frequent issue. Due to its chemical nature as an aldehyde, the most effective and selective removal method is a chemical quench followed by liquid-liquid extraction. Specifically, a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) is highly recommended.[1][2][3]
The Underlying Principle: Benzaldehyde reacts with sodium bisulfite in a nucleophilic addition reaction to form a solid, water-soluble bisulfite adduct.[2][3] This adduct is ionic and therefore partitions into the aqueous phase during extraction, effectively separating it from your desired organic product, this compound, which remains in the organic layer.
Question 2: Along with benzaldehyde, I've also detected benzoic acid in my crude product. How should I address this?
Answer: Benzaldehyde is susceptible to air oxidation, which forms benzoic acid.[1] Fortunately, you can remove benzoic acid simultaneously with other acidic impurities by performing a basic aqueous wash. A 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is typically sufficient.[1]
The Underlying Principle: The basic wash deprotonates the carboxylic acid group of benzoic acid, forming the water-soluble sodium benzoate salt. This salt is then readily extracted into the aqueous layer, leaving your neutral organic product behind. It is often advisable to perform this basic wash before the bisulfite wash to prevent any potential side reactions.
Question 3: My primary impurity is unreacted cyclopentanone. How can I separate it from my this compound product?
Answer: The separation of cyclopentanone from this compound is best achieved by leveraging their difference in boiling points through fractional distillation under reduced pressure.
The Underlying Principle: Cyclopentanone has a significantly lower boiling point (131 °C at atmospheric pressure) compared to this compound (approximately 145-147 °C at 15 mmHg). This substantial difference allows for efficient separation by carefully controlling the temperature and pressure during distillation. The more volatile cyclopentanone will distill first, leaving the purer, higher-boiling this compound behind.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should be aware of during purification?
A1: Understanding the physical properties of your product and potential impurities is crucial for selecting the right purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 160.21 | ~145-147 @ 15 mmHg | ~1.05 |
| Benzaldehyde | 106.12 | 179 @ 760 mmHg | 1.044 |
| Cyclopentanone | 84.12 | 131 @ 760 mmHg | 0.951 |
Q2: Can I use standard silica gel column chromatography for purification?
A2: While possible, it may not be the most efficient primary method for removing large amounts of starting materials. Silica gel is slightly acidic, which could potentially cause side reactions if your product is sensitive.[1] However, it is an excellent technique for removing minor impurities or for final polishing after the bulk of the starting materials has been removed by extraction or distillation. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
Q3: How do I handle a persistent emulsion during my aqueous extractions?
A3: Emulsions can form during the vigorous shaking of biphasic mixtures. To break an emulsion, you can try the following:
-
Allow the mixture to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break up the emulsion.[1]
-
If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
Q4: How can I regenerate the benzaldehyde from the bisulfite adduct if I need to recover it?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, isolate the aqueous layer containing the adduct and treat it with a strong base, such as sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12).[2][3] This will regenerate the free benzaldehyde, which can then be extracted back into an organic solvent.[3]
Detailed Experimental Protocols
Protocol 1: Selective Removal of Unreacted Benzaldehyde via Bisulfite Extraction
This protocol is designed for the selective removal of benzaldehyde from your crude product mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (must be freshly prepared).
-
5% Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in a suitable water-immiscible organic solvent in a separatory funnel.
-
Basic Wash (Optional but Recommended): Add an equal volume of 5% NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer.
-
Bisulfite Wash: Add a freshly prepared saturated solution of sodium bisulfite to the organic layer. The volume should be approximately half that of the organic layer. Shake the funnel vigorously for 2-3 minutes. A white precipitate of the bisulfite adduct may form.[3]
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the benzaldehyde-bisulfite adduct.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities. Separate and discard the aqueous layer.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your crude this compound, now free of benzaldehyde.
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for separating this compound from lower-boiling impurities like cyclopentanone.
Materials:
-
Crude this compound (post-extraction).
-
Distillation apparatus (round-bottom flask, short-path distillation head, condenser, receiving flasks).
-
Vacuum pump and pressure gauge.
-
Heating mantle and stirrer.
-
Boiling chips or magnetic stir bar.
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude product into the distilling flask along with a few boiling chips or a stir bar.
-
Applying Vacuum: Gradually reduce the pressure in the system to your target pressure (e.g., 15 mmHg).
-
Heating: Begin heating the distillation flask gently while stirring.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will primarily consist of any residual solvents and unreacted cyclopentanone.
-
Product Fraction: As the temperature stabilizes at the boiling point of your product (approx. 145-147 °C at 15 mmHg), switch to a clean receiving flask to collect the pure this compound.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.
-
Analysis: Confirm the purity of your collected fraction using an appropriate analytical technique (GC-MS, NMR, etc.).
Visualization of Workflows
Caption: Decision tree for selecting the appropriate purification method.
Caption: Workflow for benzaldehyde removal using bisulfite extraction.
References
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (2025).
- Organic Syntheses. Cyclopentanone.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 290154, 2-Phenylcyclopentanone.
- BenchChem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- University of Rochester, Department of Chemistry. Workup: Aldehydes.
Sources
Technical Support Center: Characterization of Impurities in 2-Phenylcyclopentan-1-one
Welcome to the technical support center for the analysis of 2-Phenylcyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of impurities in this compound. Here, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
FAQ 1: What are the most probable impurities I should expect in my this compound sample?
The impurity profile of this compound is intrinsically linked to its synthetic route and storage conditions. However, based on its chemical structure and common synthetic methodologies, you should anticipate the following classes of impurities:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials and Intermediates: The presence of these is highly dependent on the specific synthetic pathway employed. For instance, in a synthesis involving an aldol condensation, you might find residual starting aldehydes or ketones.[1]
-
By-products of Side Reactions: A common impurity is 2-Phenylcyclopentan-1-ol [2][3], which can be formed by the reduction of the ketone functionality. Another potential impurity could be structurally related compounds like 2-methyl-2-phenyl-cyclopentanone , depending on the starting materials and reaction conditions.[4]
-
-
Degradation Products: These impurities arise from the decomposition of this compound over time or upon exposure to stress conditions like heat, light, or pH extremes. While specific degradation pathways are not extensively documented, general knowledge of ketone chemistry suggests that oxidation or rearrangement products could form. For instance, high-temperature pyrolysis of the parent cyclopentanone can lead to the formation of 2-cyclopenten-1-one, but-1-ene, ethylene, and carbon monoxide.[5]
-
Stereoisomeric Impurities: this compound possesses a chiral center at the C2 position. Therefore, if your synthesis is not stereospecific, you will have a racemic mixture. If you are working with an intended single enantiomer, the other enantiomer is considered a chiral impurity.[6][7]
Troubleshooting Guide: Unexpected Peaks in Your Chromatogram
Problem: You observe unexpected peaks in your HPLC or GC chromatogram of this compound.
Logical Workflow for Identification:
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
Expert Insights:
-
Causality: The initial blank injection is crucial to rule out systemic issues, saving significant time and resources. A peak present in the blank points towards a contaminated solvent, septum bleed in GC, or carryover from a previous injection.
-
Trustworthiness: This systematic approach ensures that you don't prematurely conclude that an artifact is a true impurity. Mass spectrometry provides the first piece of structural evidence (molecular weight), which is a critical step in the identification process.[8]
FAQ 2: Which analytical technique is best suited for characterizing impurities in this compound?
The choice of analytical technique depends on the nature of the impurities you are targeting and the information you need (detection, quantification, or structural identification).
| Analytical Technique | Best For | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Routine purity analysis and quantification of non-volatile impurities. | High resolution, excellent for quantifying known impurities with a reference standard.[6] | May require derivatization for UV-inactive compounds; structural information is limited without a mass spectrometer. |
| Gas Chromatography (GC) | Analysis of volatile and semi-volatile impurities, including residual solvents. | High sensitivity and resolution for volatile compounds.[7] | Not suitable for non-volatile or thermally labile impurities. |
| Mass Spectrometry (MS) | Identification of unknown impurities. | Provides molecular weight and fragmentation data, crucial for structural elucidation.[4] | Quantification can be challenging without reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of isolated impurities. | Provides detailed structural information, including stereochemistry.[9] | Requires a relatively pure and concentrated sample of the impurity. |
Hyphenated techniques , such as LC-MS and GC-MS , are powerful tools as they combine the separation capabilities of chromatography with the identification power of mass spectrometry.[8][10]
Troubleshooting Guide: Poor Resolution Between this compound and an Impurity in HPLC
Problem: Your main peak for this compound is co-eluting or has poor resolution with an impurity peak.
Method Development Strategy:
Caption: A systematic approach to improving HPLC resolution.
Expert Insights:
-
Causality: Modifying the mobile phase composition (e.g., the ratio of organic solvent to water) is often the most effective first step as it directly influences the partitioning of the analytes between the mobile and stationary phases. Changing the column to one with a different chemistry (e.g., C18 to a phenyl-hexyl column) provides an alternative separation mechanism and can resolve closely eluting compounds.
-
Trustworthiness: This iterative approach to method development is a standard and reliable practice in analytical chemistry. It ensures that you systematically explore the key parameters that affect chromatographic separation.
Detailed Experimental Protocol: Impurity Profiling by HPLC-UV/MS
This protocol provides a starting point for developing a robust method for the analysis of this compound and its impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (for mobile phase modification).
-
Sample of this compound.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters (Starting Conditions):
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in positive ion mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analytes. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-18.1 min: 95% to 30% B18.1-25 min: 30% B | A gradient is used to elute a range of compounds with varying polarities. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | |
| UV Detection | 254 nm | The phenyl group in this compound should have UV absorbance. |
4. Mass Spectrometry Parameters (Example for ESI+):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Range | m/z 50 - 500 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For any impurity peak greater than the identification threshold (typically 0.1% for drug substances according to ICH Q3A guidelines), examine the corresponding mass spectrum.[5]
-
The mass spectrum will provide the molecular weight of the impurity. This information can be used to propose a molecular formula and tentatively identify the impurity by comparing it to the molecular weights of potential impurities.
References
-
PubChem. (n.d.). 2-Phenylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylcyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenyl-cyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
ResearchGate. (n.d.). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Retrieved from [Link]
-
Chemsrc. (2025, August 28). Cyclopentanone,2-phenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-1-cyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceDirect. (2021, March 16). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. Retrieved from [Link]
-
IFRA. (2016, November 15). ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS (AND ISOMERS) IN READY TO INJECT FRAGRANCE MATERIALS BY GAS CHROMATOGRAPHY. Retrieved from [Link]
Sources
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- 2. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-phenylcyclopentan-1-ol | 343852-60-8 [chemicalbook.com]
- 4. 2-Methyl-2-phenyl-cyclopentanone | C12H14O | CID 349941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1198-34-1: 2-Phenylcyclopentanone | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Phenylcyclopentan-1-one
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and scale-up of 2-Phenylcyclopentan-1-one. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, mastering its production is critical.[1] This document provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to navigate the complexities of its synthesis, moving from bench-scale experiments to larger-scale production.
Strategic Overview of Synthetic Pathways
The synthesis of 2-substituted cyclopentanones can be approached through several established methodologies. The choice of pathway often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions. Below is a comparative analysis of the most viable routes for synthesizing this compound.
| Synthetic Route | Core Reaction Principle | Typical Yields | Key Advantages | Major Challenges for Scale-Up |
| Dieckmann Cyclization | Intramolecular Claisen condensation of a 1,6-diester, followed by alkylation and decarboxylation.[2][3][4] | 60-75% | Utilizes common starting materials; a well-established and powerful method for ring formation.[5] | Requires strictly anhydrous conditions; use of strong bases (e.g., NaH, NaOEt) can be hazardous at scale; multiple steps. |
| Stork Enamine Synthesis | α-alkylation of a pre-formed enamine of cyclopentanone with a phenylating agent.[6] | 65-80% | Mild conditions; excellent for selective mono-alkylation, avoiding common side reactions like poly-alkylation.[6][7] | Stoichiometric use of secondary amines; requires careful removal of water to drive enamine formation; potential for enamine decomposition.[8] |
| Direct α-Arylation | Palladium-catalyzed cross-coupling of cyclopentanone enolate with a phenyl halide (e.g., bromobenzene).[9] | 70-90% | High atom economy; direct C-C bond formation. | Cost and toxicity of palladium catalysts; requires specialized ligands and careful control of reaction conditions to avoid side reactions. |
| Classical Multi-Step Synthesis | Oxidation of cyclopentanol, followed by epoxidation, Grignard reaction with phenylmagnesium bromide, and final oxidation.[10] | 40-55% | Utilizes fundamental organic reactions. | Lower overall yield due to multiple steps; use of stoichiometric and potentially hazardous reagents (e.g., Grignard, strong oxidants). |
Recommended Synthetic Protocols & Workflows
Method 1: Synthesis via Dieckmann Cyclization
This pathway is a robust and classic approach for constructing the 2-substituted cyclopentanone core. The key is the intramolecular cyclization of a 1,6-diester to form a five-membered ring.[2][3]
Caption: Workflow for Dieckmann Cyclization Synthesis.
Step-by-Step Protocol:
-
Alkylation of Diethyl Adipate:
-
To a solution of sodium ethoxide (NaOEt) in anhydrous ethanol, slowly add diethyl adipate at 0°C.
-
After stirring for 30 minutes, add a suitable phenylating agent (e.g., a reactive phenyl halide with a catalyst or an electrophilic phenyl source).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying to isolate diethyl 2-phenyladipate.
-
-
Dieckmann Cyclization:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium ethoxide in anhydrous toluene.
-
Add the diethyl 2-phenyladipate dropwise to the suspension at a temperature that maintains a gentle reflux. The causality here is that the base deprotonates the α-carbon, forming an enolate that attacks the second ester group intramolecularly.[2][3]
-
After the addition is complete, continue refluxing for 2-4 hours until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it over a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
Combine the crude ethyl 2-oxo-5-phenylcyclopentane-1-carboxylate with a solution of aqueous sulfuric acid (e.g., 10-15% v/v).
-
Heat the mixture to reflux for 4-8 hours. This step first hydrolyzes the ester to a β-keto acid, which is thermally unstable and readily loses CO₂.[5]
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the mixture, extract the product with a suitable solvent (e.g., diethyl ether or ethyl acetate), and wash the organic layers until neutral.
-
Dry the organic phase, remove the solvent, and purify the final product by vacuum distillation.
-
Troubleshooting and FAQ
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: My Dieckmann cyclization yield is very low. What are the likely causes?
Answer: Low yields in a Dieckmann cyclization are a frequent issue, often stemming from three primary sources:
-
Presence of Moisture: The enolates central to the reaction are highly basic and will be quenched by any protic sources, especially water. Ensure all glassware is flame-dried or oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
Incorrect Base Stoichiometry or Strength: The Dieckmann cyclization is an equilibrium process.[3] A full equivalent of a strong base (like NaH or NaOEt) is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol solvent.[2] Using a weaker base or insufficient quantities will result in poor conversion.
-
Intermolecular Side Reactions: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. While counterintuitive, ensure the addition of the diester is slow enough to maintain a low instantaneous concentration, favoring the intramolecular pathway.
Q2: I am observing significant byproducts during the final decarboxylation step. How can I improve purity?
Answer: The formation of byproducts during decarboxylation is typically due to the harsh conditions (acid and heat) required.
-
Cause: Prolonged exposure to strong acid and high temperatures can cause side reactions such as polymerization or degradation of the desired ketone.
-
Solution: Monitor the reaction closely. The endpoint is the cessation of CO₂ evolution. Over-heating beyond this point is detrimental. A gentler alternative is to first perform saponification (hydrolysis of the ester) under basic conditions (e.g., with aqueous NaOH), followed by careful acidification and then gentle heating to induce decarboxylation. This two-step process can sometimes provide a cleaner product.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Phenylcyclopentan-1-one and 2-Benzylcyclopentanone for Synthetic Applications
Introduction
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction outcomes. For researchers and professionals in drug development, a nuanced understanding of the reactivity of structurally similar molecules is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth technical comparison of the reactivity of two substituted cyclopentanones: 2-phenylcyclopentan-1-one and 2-benzylcyclopentanone. While structurally similar, the seemingly minor difference in the placement of the phenyl group—directly on the cyclopentanone ring versus separated by a methylene linker—imparts distinct electronic and steric characteristics that significantly influence their behavior in key chemical transformations. This guide will explore these differences, supported by established principles of organic chemistry and illustrative experimental protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Structural and Electronic Properties: A Tale of Two Substituents
The reactivity of a ketone is fundamentally governed by the properties of its α-protons and the accessibility of the carbonyl carbon. In the case of this compound and 2-benzylcyclopentanone, the nature of the substituent at the C2 position is the primary point of differentiation.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₂O | 160.21 | 1198-34-1[1] | |
| 2-Benzylcyclopentanone | C₁₂H₁₄O | 174.24 | 2867-63-2 |
This compound: The phenyl group is directly attached to the α-carbon of the cyclopentanone ring. This arrangement leads to two key electronic effects:
-
Inductive Effect: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized α-carbon, exerting an electron-withdrawing inductive effect. This effect can increase the acidity of the α-proton.
-
Steric Hindrance: The phenyl group is a bulky substituent and its planar nature can create significant steric hindrance, influencing the approach of reagents to both the α-proton and the carbonyl carbon.[2][3]
2-Benzylcyclopentanone: In this molecule, a methylene (-CH₂-) group acts as a spacer between the phenyl ring and the cyclopentanone core.
-
Inductive Effect: The electron-withdrawing inductive effect of the phenyl group is attenuated by the intervening methylene group.
-
Steric Hindrance: While the benzyl group is still sterically demanding, the flexibility of the C-C single bond allows the phenyl ring to orient itself in various conformations, potentially reducing the steric hindrance at the α-carbon compared to the fixed phenyl group in this compound.[4]
Enolate Formation: The Gateway to Reactivity
The formation of an enolate is a crucial first step in many reactions of ketones, including aldol condensations and Michael additions. The rate and regioselectivity of enolate formation are dictated by the acidity of the α-protons and steric factors.[5][6]
Acidity of α-Protons and pKa Considerations
The acidity of the α-protons in ketones typically falls in the pKa range of 19-21.[5][6] The electron-withdrawing nature of the phenyl group in this compound is expected to increase the acidity of the C2 proton compared to that in 2-benzylcyclopentanone. A lower pKa for the α-proton in this compound would translate to a faster rate of deprotonation under basic conditions.
Kinetic vs. Thermodynamic Enolate Formation
For unsymmetrical ketones, the formation of either a kinetic or a thermodynamic enolate is possible.[7][8]
-
Kinetic Enolate: Formed by the removal of the most accessible (least sterically hindered) α-proton. This process is favored by strong, bulky bases at low temperatures (e.g., LDA at -78 °C).[9]
-
Thermodynamic Enolate: The more stable enolate, typically the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibrium (e.g., weaker bases at higher temperatures).[8]
In the context of our two molecules:
-
This compound: The C2 proton is sterically hindered by the adjacent phenyl group. Therefore, under kinetic control, deprotonation is more likely to occur at the less substituted C5 position. The thermodynamic enolate would be the one with the double bond between C1 and C2, as it is more substituted and potentially stabilized by conjugation with the phenyl ring.
-
2-Benzylcyclopentanone: The C2 proton is also sterically hindered by the benzyl group. Similar to this compound, kinetic deprotonation is favored at the C5 position. The thermodynamic enolate will be the more substituted one at the C2 position.
The greater steric bulk of the phenyl group in this compound might lead to a higher preference for the formation of the kinetic enolate at the C5 position compared to 2-benzylcyclopentanone under identical conditions.
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Comparative Reactivity in Key Transformations
The differences in enolate formation and steric hindrance directly translate to differential reactivity in common synthetic reactions.
Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation.[10] A classic example is the reaction with benzaldehyde.[11][12]
Hypothetical Comparison:
-
This compound: The enolate, once formed, will act as the nucleophile. If the reaction is performed under conditions that favor the kinetic enolate (at C5), the initial aldol adduct will be formed at that position. However, the steric bulk of the phenyl group at C2 could hinder the approach of benzaldehyde, potentially leading to lower reaction rates or yields compared to less substituted cyclopentanones.
-
2-Benzylcyclopentanone: The benzyl group, being slightly less sterically demanding at the α-carbon due to its flexibility, might allow for a faster reaction rate in the aldol condensation compared to its phenyl counterpart, especially if the thermodynamic enolate is involved.
Illustrative Experimental Protocol: Base-Catalyzed Aldol Condensation with Benzaldehyde
This protocol is a general procedure that can be adapted for a comparative study of the two ketones.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the cyclopentanone derivative (this compound or 2-benzylcyclopentanone) in ethanol.
-
Reagent Addition: Cool the solution in an ice bath. Add 1.05 equivalents of benzaldehyde, followed by the dropwise addition of a 10% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Characterize the product by NMR and Mass Spectrometry to confirm its structure and assess the yield.[13][14]
Caption: Aldol Condensation Experimental Workflow.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile (in this case, the enolate) to an α,β-unsaturated carbonyl compound.[15][16]
Hypothetical Comparison:
-
This compound: The steric hindrance of the phenyl group could disfavor the formation of the thermodynamic enolate at the C2 position. Consequently, Michael additions under thermodynamic control might be slower or less efficient compared to 2-benzylcyclopentanone. Reactions involving the kinetic enolate at C5 would be less affected by the C2 substituent.
-
2-Benzylcyclopentanone: The greater conformational flexibility of the benzyl group may allow for easier formation of the thermodynamic enolate, potentially leading to higher yields and faster rates in Michael addition reactions compared to this compound under similar conditions.
Illustrative Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
This protocol outlines a general procedure for the Michael addition.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C. Slowly add a solution of the cyclopentanone derivative (1.0 equivalent) in THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Michael Addition: To the enolate solution, add methyl vinyl ketone (1.1 equivalents) dropwise at -78 °C.
-
Reaction Quench: After stirring for the desired time, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
-
Analysis: Analyze the purified product using GC-MS and NMR to determine the yield and confirm the structure.[17][18]
Caption: Michael Addition Experimental Workflow.
Conclusion and Outlook
The reactivity of this compound and 2-benzylcyclopentanone is a compelling case study in how subtle structural modifications can have a profound impact on chemical behavior. The direct attachment of the phenyl ring in this compound is predicted to increase the acidity of the α-proton while also imposing greater steric hindrance around the reactive centers. In contrast, the methylene spacer in 2-benzylcyclopentanone mitigates these effects, offering a different steric and electronic environment.
These differences are expected to manifest in:
-
Enolate Formation: this compound may form its enolate faster at the α-position due to increased acidity, but steric hindrance could favor deprotonation at the less substituted position under kinetic control.
-
Nucleophilic Reactions: The steric bulk of the phenyl group in this compound may lead to slower reaction rates in both aldol and Michael reactions compared to the more flexible benzyl-substituted analog.
References
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AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. [Link]
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American Chemical Society. (2013). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. [Link]
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ResearchGate. (2025). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones | Request PDF. [Link]
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Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. [Link]
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Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. [Link]
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Magritek. (n.d.). The Aldol Condensation. [Link]
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KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]
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Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. [Link]
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Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolate Definition - Organic Chemistry Key Term. [Link]
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Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
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University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. [Link]
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Reddit. (2019). Thermodynamic vs kinetic enolate : r/Mcat. [Link]
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ResearchGate. (n.d.). The condensation of cyclopentanone (2 mmol) with benzaldehyde (4.2 mmol).... [Link]
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YouTube. (2014). Acidity at the Alpha Position of Aldehydes and Ketones. [Link]
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University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. [Link]
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YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]
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Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?. [Link]
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Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. [Link]
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RSC Blogs. (2024). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link]
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YouTube. (2018). 21.1 Acidity of the Alpha Hydrogen. [Link]
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Scientific Research Publishing. (n.d.). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. [Link]
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ResearchGate. (n.d.). The suggested steric hindrance between a phenyl group of the ligand and.... [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
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Reddit. (2017). How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry. [Link]
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MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]
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Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone.. [Link]
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PMC. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. [Link]
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The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
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PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes. Note – the pKa value is for the hydrogen highlighted in red and it may not be the alpha-hydrogen.. [Link]
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Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]
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The Researcher's Guide to Alpha-Arylation of Cyclopentanone: A Comparative Analysis of Catalytic Systems
The introduction of an aryl group at the α-position of a carbonyl compound is a cornerstone transformation in modern organic synthesis, enabling the construction of key structural motifs found in numerous pharmaceuticals, natural products, and advanced materials. Among these, α-aryl cyclopentanones are particularly valuable intermediates. However, their synthesis via direct C-H arylation presents a unique set of challenges, primarily the propensity for competitive self-aldol condensation and the difficulty in controlling mono- versus diarylation.[1][2] This guide provides a comparative analysis of the leading catalytic systems for the α-arylation of cyclopentanone, offering insights into their mechanisms, performance, and practical applications to empower researchers in selecting the optimal catalyst for their synthetic needs.
The Mechanistic Underpinnings: A Look at the Palladium Catalytic Cycle
The palladium-catalyzed α-arylation of ketones has emerged as a robust and versatile method.[3] The generally accepted mechanism for this transformation, often referred to as a Buchwald-Hartwig type C-C bond formation, proceeds through a well-defined catalytic cycle.[4][5] The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II)-aryl intermediate. Concurrently, a base abstracts a proton from the α-position of the cyclopentanone to generate an enolate. This enolate then coordinates to the palladium(II)-aryl complex. The final and crucial step is the reductive elimination from this intermediate, which forms the desired C-C bond of the α-aryl cyclopentanone and regenerates the active palladium(0) catalyst.[3][6]
Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of cyclopentanone.
The success of this catalytic cycle is highly dependent on the choice of the ancillary ligand attached to the palladium center. The ligand plays a critical role in modulating the electronic and steric properties of the catalyst, thereby influencing the rates of oxidative addition and reductive elimination.
A Comparative Look at Leading Catalyst Systems
The evolution of catalysts for the α-arylation of ketones has been marked by the development of increasingly sophisticated ligands designed to enhance reactivity, broaden substrate scope, and improve reaction conditions.
Bulky, Electron-Rich Phosphine Ligands: The Foundation of Modern Catalysis
The initial breakthroughs in palladium-catalyzed α-arylation were achieved through the use of bulky and electron-rich phosphine ligands. These ligands are crucial for promoting both the oxidative addition of the aryl halide and the final reductive elimination step.[7]
Pioneering work by the Buchwald and Hartwig groups introduced a range of highly effective phosphine ligands. Buchwald's biarylphosphine ligands and Hartwig's ferrocene-based phosphine ligands have become standards in the field.[7][8] For instance, ligands like Xantphos have been successfully employed in combination with bases such as NaHMDS or NaOtBu for the arylation of ketones.[7] The use of sterically hindered phosphine ligands, such as P(t-Bu)3, has been shown to lead to rapid reaction rates, even at room temperature for some substrates.[7]
Table 1: Performance of Selected Phosphine Ligand-Based Catalysts for Ketone Arylation
| Ligand | Palladium Precursor | Base | Aryl Halide Scope | Key Advantages | Reference |
| P(t-Bu)3 | Pd(OAc)2 or Pd(dba)2 | NaOtBu | Aryl bromides and chlorides | High activity, mild reaction temperatures | [7] |
| Xantphos | Pd2(dba)3 | NaHMDS, NaOtBu, K3PO4 | Aryl bromides | Good for base-sensitive substrates with K3PO4 | [7] |
| (DtBPF)PdCl2 | Pre-formed complex | Various | Aryl bromides and chlorides | Air-stable, highly active at low catalyst loadings | [8] |
| BrettPhos | Pd2(dba)3 | NaOtBu | Nitroarenes | Enables use of readily available nitroarenes | [9] |
While highly effective for a range of ketones, the application of these systems to cyclopentanone can be hampered by the aforementioned side reactions, particularly under strongly basic conditions.[2]
N-Heterocyclic Carbenes (NHCs): A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk often lead to highly stable and active catalysts.[10] Air-stable NHC-Pd(II) precatalysts have been developed that show high efficiency in the α-arylation of ketones with aryl chlorides, providing excellent yields in short reaction times.[9][10] These catalysts offer a practical advantage due to their ease of handling.
Table 2: Performance of NHC-Based Catalysts for Ketone Arylation
| NHC Ligand | Palladium Precursor | Base | Aryl Halide Scope | Key Advantages | Reference |
| SIPr | (SIPr)Pd(Py)Cl2 | Various | Activated and unactivated aryl halides | High activity under mild conditions, some reactions at RT | [10] |
| IPr | [Pd(IPr)Cl2(Me-imidazole)] | Various | Aryl chlorides | Efficient for challenging aryl chloride substrates | [10] |
The robustness of NHC ligands makes them an attractive option, although careful optimization is still required to achieve high selectivity for the mono-arylation of cyclopentanone.
Palladium/Enamine Cooperative Catalysis: A Targeted Solution for Cyclopentanone
Addressing the specific challenges of cyclopentanone arylation, a novel strategy utilizing palladium/enamine cooperative catalysis has been developed.[1][2] This approach circumvents the need for strong bases, thereby minimizing self-aldol condensation. In this system, a secondary amine cocatalyst reacts with cyclopentanone to form a more reactive enamine intermediate in situ. This enamine then participates in the palladium-catalyzed cross-coupling cycle.
This method has demonstrated excellent performance for the direct mono-α-C-H arylation of cyclopentanones with aryl bromides, offering high chemoselectivity and broad functional-group tolerance.[1] A key advantage is the ability to perform scalable reactions and even controlled sequential arylations.[1][2]
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A Comparative Guide to Alternative Synthetic Routes for 2-Arylcyclopentanones
For Researchers, Scientists, and Drug Development Professionals
The 2-arylcyclopentanone structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active molecules. The development of efficient and stereoselective methods to access these valuable scaffolds is a continuous pursuit in modern organic synthesis. This guide provides an in-depth comparison of key alternative synthetic routes to 2-arylcyclopentanones, offering insights into their mechanisms, experimental protocols, and relative performance to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Nazarov Cyclization: A Classic Approach Reimagined
The Nazarov cyclization is a powerful and well-established method for the synthesis of cyclopentenones, proceeding through the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[1] The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, generating a pentadienyl cation which then undergoes a conrotatory ring closure.[1] Subsequent elimination and tautomerization yield the cyclopentenone product.
Mechanistic Pathway of the Nazarov Cyclization
The core of the Nazarov cyclization is a 4π conrotatory electrocyclic ring closure, a process governed by the Woodward-Hoffmann rules. The reaction is typically promoted by stoichiometric amounts of a Lewis acid or a strong protic acid. The choice of acid can significantly influence the reaction's efficiency and selectivity.
Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Experimental Protocol: Synthesis of 2,4-Dimethyl-1,5-diphenylcyclopent-2-en-1-one
This protocol is based on the optimization studies of the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one in a deep eutectic solvent (DES).[2][3]
-
Preparation of the Deep Eutectic Solvent (DES):
-
Mix triphenylmethylphosphonium bromide (TPMPBr) and acetic acid (AA) in a 1:2 molar ratio.
-
Heat the mixture at 60 °C with stirring until a homogeneous, clear liquid is formed.
-
-
Nazarov Cyclization:
-
To 0.6 g of the prepared DES, add 0.2 mmol of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one.
-
Stir the mixture at 50 °C for 1 hour.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dimethyl-1,5-diphenylcyclopent-2-en-1-one.
-
The Conia-Ene Reaction: A Thermal and Catalytic Approach
The Conia-ene reaction is an intramolecular cyclization of an enolizable carbonyl compound with a tethered alkyne or alkene.[4] Traditionally a thermal process requiring high temperatures, modern advancements have led to the development of milder, catalytic versions, significantly expanding its synthetic utility.[4][5] The reaction proceeds through a six-membered, ene-like transition state where the enol tautomer reacts with the unsaturated moiety.[4]
Mechanistic Pathway of the Conia-Ene Reaction
In its classical form, the Conia-ene reaction is a pericyclic process. However, catalytic variants often involve different mechanisms, such as the activation of the alkyne by a carbophilic Lewis acid (e.g., Au(I) or Pt(II)) followed by nucleophilic attack of the enol or enolate.
Caption: Simplified workflow of a catalytic Conia-ene reaction.
Experimental Protocol: Enantioselective Synthesis of a Methylene Cyclopentane Derivative
This protocol is adapted from a highly enantioselective Conia-ene-type cyclization of alkynyl ketones using a cooperative catalyst system.[6][7]
-
Catalyst Preparation:
-
In a glovebox, prepare a stock solution of the chiral ligand (e.g., a BOX ligand) and ZnI₂ in dichloromethane (CH₂Cl₂).
-
-
Reaction Setup:
-
To a flame-dried reaction vial, add the alkynyl ketone substrate (0.2 mmol), B(C₆F₅)₃ (e.g., 2.5 mol%), and an N-alkylamine (e.g., 1-methylpiperidine, 5.0 mol%).
-
Add the pre-formed chiral ZnI₂/ligand complex (e.g., 2.5 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the reaction mixture at the desired temperature (e.g., 40 °C).
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopentene product.
-
Rhodium-Catalyzed Intramolecular Hydroacylation: An Atom-Economical Route
Rhodium-catalyzed intramolecular hydroacylation of unsaturated aldehydes offers a highly atom-economical pathway to cyclic ketones, including 2-arylcyclopentanones.[8] The mechanism typically involves the oxidative addition of the aldehydic C-H bond to a Rh(I) center, followed by migratory insertion of the tethered alkene or alkyne into the Rh-H bond, and subsequent reductive elimination to afford the cyclic ketone and regenerate the active catalyst.[8]
Mechanistic Pathway of Rhodium-Catalyzed Hydroacylation
The catalytic cycle of rhodium-catalyzed hydroacylation is a well-studied process. The choice of phosphine ligands on the rhodium catalyst is crucial for both reactivity and selectivity.
Caption: Catalytic cycle for rhodium-catalyzed intramolecular hydroacylation.
Experimental Protocol: Synthesis of a Cyclopentenone via Hydroacylation of a 4-Alkynal
This protocol is based on a versatile rhodium-catalyzed intramolecular trans hydroacylation of 4-alkynals.[9]
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(dppe)]₂(BF₄)₂ in acetone.
-
-
Reaction Setup:
-
To the catalyst solution, add the 4-alkynal substrate.
-
Heat the reaction mixture at the desired temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.
-
Tandem Michael Addition-Intramolecular Aldol Condensation
This strategy involves a sequential one-pot process where a Michael acceptor undergoes conjugate addition with a nucleophile, and the resulting intermediate then participates in an intramolecular aldol condensation to form the cyclopentanone ring. This approach is particularly useful for constructing highly functionalized cyclic systems.[10]
Logical Flow of Tandem Michael-Aldol Reaction
The success of this tandem reaction relies on the careful selection of substrates and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.
Caption: Logical flow diagram for the tandem Michael-Aldol synthesis.
Experimental Protocol: Synthesis of a Substituted Bicyclo[2.2.2]oct-5-en-2-one
While not a direct synthesis of a 2-arylcyclopentanone, this protocol for a bridged Robinson annulation illustrates the principle of a tandem intermolecular Michael addition-intramolecular aldol process.[11]
-
Reaction Setup:
-
Suspend phosphorus pentoxide in anhydrous dichloromethane.
-
Add the ketone and then the cyclic enone at room temperature.
-
Cool the suspension to 0 °C and add trifluoromethanesulfonic acid.
-
The reaction can be heated using a microwave reactor or conventional heating.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Performance Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |
| Nazarov Cyclization | Well-established, convergent, can generate complexity quickly. | Often requires stoichiometric strong acids, regioselectivity can be an issue with unsymmetrical substrates. | Moderate to excellent (can be >95% under optimized conditions[2][3]). | Diastereoselectivity can be high; enantioselective variants are known but can be challenging.[1] |
| Conia-Ene Reaction | Milder catalytic versions available, good for forming exo-methylene cyclopentanes. | Thermal conditions can be harsh, substrate scope can be limited in some catalytic systems. | Good to excellent (up to 99%[6][7]). | High enantioselectivity is achievable with chiral catalysts.[6][7] |
| Rhodium-Catalyzed Hydroacylation | Highly atom-economical, good functional group tolerance. | Catalyst can be expensive, regioselectivity can be a challenge. | Good to excellent.[9] | Enantioselective versions have been developed. |
| Tandem Michael-Aldol | One-pot synthesis of complex structures, high bond-forming efficiency. | Requires careful optimization to control selectivity, potential for side reactions. | Good to excellent.[11] | Can achieve high diastereoselectivity and enantioselectivity with chiral catalysts or auxiliaries. |
Conclusion
The synthesis of 2-arylcyclopentanones can be achieved through a variety of powerful and elegant synthetic strategies. The classical Nazarov cyclization remains a robust method, with modern variations offering improved conditions. The Conia-ene reaction, particularly in its catalytic form, provides a mild and often highly enantioselective route. Rhodium-catalyzed hydroacylation stands out for its atom economy, while tandem Michael-Aldol reactions offer a rapid means to construct complex, functionalized cyclopentanone cores. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundation for researchers to make informed decisions in their pursuit of these important synthetic targets.
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Tanaka, K.; Fu, G. C. Rhodium-Catalyzed Intramolecular Hydroacylation of 4-Alkynals: A New and Versatile Method for the Synthesis of Cyclopentenones. Available at: [Link]
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- He, W.; et al. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinolines]. Beilstein J. Org. Chem.2014, 10, 1436–1443.
- Cao, M.; Yesilcimen, A.; Wasa, M. Enantioselective Conia-Ene-Type Cyclizations of Alkynyl Ketones through Cooperative Action of B(C6F5)3, N-Alkylamine and a Zn-Based Catalyst. J. Am. Chem. Soc.2019, 141 (10), 4199–4203.
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Capriati, V.; et al. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. MDPI. Available at: [Link].
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Jung, M. E.; et al. Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). UCLA Chemistry and Biochemistry. Available at: [Link].
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Chemistry LibreTexts. Intramolecular Aldol Reactions. Available at: [Link].
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Cao, M.; Yesilcimen, A.; Wasa, M. Enantioselective Conia-Ene-Type Cyclizations of Alkynyl Ketones through Cooperative Action of B(C6F5)3, N-Alkylamine and a Zn-Based Catalyst. PubMed. Available at: [Link].
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Comparative Analysis of Cyclic Ketone Reactivity in Condensation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, cyclic ketones are indispensable building blocks for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and bioactive compounds. Their reactivity in condensation reactions, a cornerstone of carbon-carbon bond formation, is profoundly influenced by their ring size. This guide provides an in-depth comparative analysis of the reactivity of common cyclic ketones, supported by experimental data and mechanistic insights, to empower strategic decision-making in chemical synthesis and drug development.
The Decisive Role of Ring Strain and Conformation
The reactivity of cyclic ketones in condensation reactions is primarily dictated by the interplay of ring strain and conformational flexibility. These factors significantly impact the acidity of the α-protons and the stability of the resulting enolate intermediates, which are crucial for the progress of these reactions.[1]
Enolate Formation: A Tale of Two Rings
The formation of an enolate is the pivotal first step in many condensation reactions. A comparative analysis of cyclopentanone and cyclohexanone reveals a fascinating dichotomy in their reactivity governed by kinetic and thermodynamic factors.
Kinetic Acidity: Cyclopentanone exhibits greater kinetic acidity, meaning its α-protons are removed more rapidly.[1] This is attributed to the increased s-character of the C-H bonds due to the ring's geometry, which enhances the acidity of these protons.[2] Consequently, cyclopentanone undergoes enolization at a faster rate.[1]
Thermodynamic Stability: In contrast, cyclohexanone forms a more thermodynamically stable enolate. This is because the endocyclic double bond in the six-membered ring is more stable than in the five-membered ring. Theoretical studies have shown that cyclohexanone has a greater enol content at equilibrium compared to cyclopentanone.[3]
The relative rates of enolization for cyclic ketones generally follow the order: cyclobutanone > cyclopentanone > cycloheptanone > cyclohexanone, though some studies suggest a slightly different order (C5 > C6 > C4).[2] This highlights the complex interplay of factors influencing reactivity.
Nucleophilic Addition: The Impact of Hybridization
During a condensation reaction, the enolate acts as a nucleophile, attacking the carbonyl carbon of another molecule. The susceptibility of the carbonyl carbon to nucleophilic attack is also influenced by ring size.
Cyclohexanone is generally more reactive towards nucleophilic addition than cyclopentanone.[1] This is because the transition from an sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral intermediate relieves torsional strain in the six-membered ring.[4] In cyclopentanone, this transition actually increases torsional strain, making the reaction less favorable.[5]
Comparative Reactivity in Key Condensation Reactions
The theoretical principles discussed above manifest in the differing performance of cyclic ketones in various named condensation reactions.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. In self-condensation reactions, the reactivity differences are apparent. While the self-aldol reaction of ketones is generally less favorable than that of aldehydes, the structure of the cyclic ketone plays a significant role.[6] Intramolecular aldol condensations are particularly effective when forming stable five- or six-membered rings.[7]
In crossed aldol condensations, where a cyclic ketone enolate reacts with an aldehyde, the reaction is often more efficient.[8] For instance, the reaction of cyclohexanone with various aryl aldehydes has been shown to produce high yields of anti-aldol products.[9] Conversely, when cyclopentanone is used under similar conditions, both diastereoselectivity and enantioselectivity are significantly lower.[9]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, catalyzed by a mild base.[10] This reaction is a powerful tool for forming α,β-unsaturated compounds.[11] While aldehydes are generally more reactive than ketones in this reaction, cyclic ketones can participate, especially with highly reactive methylene compounds.[12][13] The principles of enolate formation and carbonyl reactivity based on ring size also apply here, influencing reaction rates and yields.
Robinson Annulation
The Robinson annulation is a versatile ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[14][15][16] This reaction is extensively used in the synthesis of steroids and other polycyclic natural products.[14] The choice of the cyclic ketone as the starting material is critical. Cyclohexanone and its derivatives are classic substrates for this reaction, leading to the formation of fused bicyclic systems.[15] The efficiency of the initial Michael addition and the subsequent intramolecular aldol cyclization are both influenced by the factors of ring strain and enolate stability discussed earlier.
Quantitative Data Summary
The following table summarizes the key comparative data on the reactivity of cyclopentanone and cyclohexanone.
| Feature | Cyclopentanone | Cyclohexanone | Rationale |
| Kinetic Acidity of α-Protons | Higher | Lower | Greater s-character in the C-H bonds of cyclopentanone.[1] |
| Rate of Enolization | Faster | Slower | Related to the higher kinetic acidity of α-protons.[1] |
| Thermodynamic Stability of Enol/Enolate | Lower | Higher | Greater stability of the endocyclic double bond in a six-membered ring.[3] |
| Reactivity towards Nucleophilic Addition | Lower | Higher | Relief of torsional strain in cyclohexanone upon forming a tetrahedral intermediate.[1][4] |
| Beckmann Rearrangement Reactivity | Slower | Faster | Greater ring strain in the five-membered ring hinders the transition state.[17] |
| Baeyer-Villiger Oxidation Reactivity | More Reactive | Less Reactive | Greater ring strain in the five-membered ring facilitates ring expansion.[1] |
Experimental Protocols
Representative Protocol for a Crossed Aldol Condensation
This protocol is a general representation for the base-catalyzed crossed aldol condensation of a cyclic ketone with an aromatic aldehyde.[18]
Materials:
-
Cyclic ketone (e.g., cyclohexanone, 1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Sodium hydroxide (2 M aqueous solution)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the cyclic ketone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 4 mL of 95% ethanol.
-
With vigorous stirring, add 3 mL of a 2 M aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. If a precipitate does not form, gently heat the mixture using a steam bath for an additional 15-20 minutes.
-
Once precipitation is complete, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration and wash it with cold 95% ethanol, followed by a cold 4% acetic acid solution in ethanol, and finally with cold 95% ethanol again.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or toluene) to obtain the purified α,β-unsaturated ketone.
Representative Protocol for a Robinson Annulation
This protocol describes a typical base-catalyzed Robinson annulation using a cyclic ketone and methyl vinyl ketone (MVK).[15]
Materials:
-
Cyclic ketone (e.g., cyclohexanone, 1.0 mmol)
-
Methyl vinyl ketone (MVK, 1.2 mmol)
-
Sodium methoxide (catalytic amount)
-
Methanol
Procedure:
-
To a solution of the cyclic ketone (1.0 mmol) in methanol, add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature and slowly add methyl vinyl ketone (1.2 mmol).
-
After the addition is complete, continue stirring the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the annulated α,β-unsaturated ketone.
Visualizing Reaction Mechanisms
Aldol Condensation Mechanism
Caption: Generalized mechanism of a base-catalyzed aldol condensation.
Robinson Annulation Workflow
Caption: Stepwise workflow of the Robinson Annulation reaction.
Conclusion
The reactivity of cyclic ketones in condensation reactions is a nuanced subject governed by a delicate balance of electronic and steric effects rooted in ring strain and conformational preferences.[19] Cyclopentanone's higher kinetic acidity leads to faster enolate formation, while cyclohexanone's ability to relieve torsional strain makes it more susceptible to nucleophilic attack and results in a more stable enolate. These fundamental differences have significant practical implications for reaction design and optimization in synthetic chemistry. A thorough understanding of these principles is crucial for researchers and drug development professionals aiming to efficiently synthesize complex target molecules.
References
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American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Retrieved from [Link]
- Al-Msiedeen, A. S., Smadi, M. M., & Al-Zoubi, R. M. (2016). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. Asian Journal of Chemistry, 28(4), 835-839.
- Houk, K. N., & Lucero, M. J. (2000). Stereoelectronic, torsional, and steric effects on rates of enolization of ketones. The Journal of Organic Chemistry, 65(26), 8970–8978.
-
Chemistry LibreTexts. (2021, March 6). The Robinson Annulation Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
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Wikipedia. (2023, November 29). Robinson annulation. Retrieved from [Link]
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Pharma D. Guru. (n.d.). Knoevenagel Reaction. Retrieved from [Link]
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S. N. College of Pharmacy. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
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Brainly.in. (2021, January 13). Explain cyclohexanone is more reactive withHCN than cyclopentanone. Retrieved from [Link]
-
Quora. (2014, September 28). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.4 Aldol Reactions. In Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
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Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation reaction and its mechanism. Retrieved from [Link]
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Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Aryl Ketone Synthesis: Modern Alternatives to Friedel-Crafts Acylation
For over a century, the Friedel-Crafts acylation has been a cornerstone of organic synthesis, providing a direct and powerful method for the formation of aryl ketones. This electrophilic aromatic substitution, however, is not without its significant limitations. The often harsh reaction conditions, requirement for stoichiometric amounts of Lewis acids, and poor functional group tolerance frequently necessitate the development of alternative synthetic strategies, particularly in the context of complex molecule synthesis in the pharmaceutical and materials science industries.[1][2][3][4] This guide provides a comparative overview of modern, catalytic alternatives to the Friedel-Crafts acylation, offering researchers a toolkit of methodologies with enhanced substrate scope, milder reaction conditions, and improved functional group compatibility.
The Enduring Workhorse: A Critical Look at Friedel-Crafts Acylation
The traditional Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
While effective for simple, electron-rich arenes, the Friedel-Crafts acylation suffers from several key drawbacks:
-
Substrate Limitations: The reaction is generally ineffective for deactivated aromatic rings, such as those bearing electron-withdrawing groups (-NO₂, -CN, -SO₃H).[1][2]
-
Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid catalyst is often required because it complexes with the product ketone, rendering it inactive.[1]
-
Harsh Conditions: The reaction often requires high temperatures and strictly anhydrous conditions, which can be incompatible with sensitive functional groups.[2]
-
Poor Functional Group Tolerance: Functional groups that can coordinate with the Lewis acid, such as amines and alcohols, are not well-tolerated and can lead to undesired side reactions or complete inhibition of the desired acylation.[1][4]
-
Rearrangements: While less common than in Friedel-Crafts alkylation, rearrangements of the acyl group are possible under certain conditions.[3][4]
These limitations have spurred the development of a host of innovative and milder catalytic methods for the synthesis of aryl ketones. This guide will explore the mechanisms, advantages, and practical considerations of several prominent alternatives.
Modern Catalytic Alternatives: A Comparative Analysis
The following sections detail several powerful, modern alternatives to the Friedel-Crafts acylation. Each method is presented with a mechanistic overview, a summary of its key advantages, and a representative experimental protocol to provide a practical starting point for researchers.
Weinreb Ketone Synthesis: Taming Reactivity with a Chelating Amide
The Weinreb ketone synthesis is a highly reliable and widely used method that overcomes the over-addition problem often encountered with highly reactive organometallic reagents.[5][6][7][8] The key to this method is the use of a Weinreb amide (N-methoxy-N-methylamide), which reacts with an organometallic reagent (e.g., Grignard or organolithium) to form a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the common side reaction of tertiary alcohol formation.[6][7]
Mechanism:
Figure 1: Mechanism of the Weinreb Ketone Synthesis.
Advantages:
-
Excellent functional group tolerance.[6]
-
Applicable to a wide range of organometallic reagents.[6]
-
Mild reaction conditions.[5]
Experimental Protocol: Synthesis of an Aryl Ketone via Weinreb Amide
-
Amide Formation: To a solution of the corresponding carboxylic acid in an appropriate solvent (e.g., dichloromethane), add an activating agent (e.g., oxalyl chloride or a carbodiimide) and N,O-dimethylhydroxylamine hydrochloride. Add a base (e.g., triethylamine or pyridine) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the Weinreb amide by chromatography.
-
Ketone Synthesis: Dissolve the Weinreb amide in an anhydrous etheral solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Slowly add a solution of the aryl Grignard or aryllithium reagent. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent. Purify the aryl ketone by chromatography.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to ketone synthesis is no exception. These methods offer exceptional functional group tolerance and predictable regioselectivity.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of ketone synthesis, it typically involves the reaction of an acyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base.[9][10][11] This approach is highly chemoselective and tolerates a wide array of functional groups.[9] A recent development has been the use of mechanochemistry to perform this reaction in a solvent-free manner, enhancing its green credentials.[9][12]
Mechanism:
Figure 2: Catalytic Cycle of Suzuki-Miyaura Acyl Coupling.
Advantages:
-
Excellent functional group tolerance.[9]
-
Wide availability of boronic acids.
-
Mild reaction conditions.
-
High yields and chemoselectivity.[12]
Experimental Protocol: Suzuki-Miyaura Acylation
In a reaction vessel, combine the arylboronic acid (1.1 eq), acyl chloride (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water). Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent. Purify the aryl ketone by column chromatography.[10]
The Heck-Mizoroki reaction, traditionally used for the arylation of alkenes, can be adapted for the synthesis of ketones. One common approach involves the palladium-catalyzed coupling of an aryl halide with an aldehyde, often in the presence of a secondary amine co-catalyst.[13][14] This method provides a direct route to alkyl aryl ketones from readily available starting materials.
Advantages:
-
Direct use of aldehydes as acylating agents.[13]
-
Good functional group tolerance.
-
Avoids the preparation of organometallic reagents.
C-H Activation/Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. For aryl ketone synthesis, this can involve the directed or non-directed coupling of an arene C-H bond with an acylating agent. Rhodium catalysts are often employed for the directed C-H acylation of arenes bearing a directing group (e.g., pyridine, amide).[15][16][17] This approach offers excellent regioselectivity, dictated by the position of the directing group.
Mechanism (Directed):
Figure 3: General Catalytic Cycle for Directed C-H Acylation.
Advantages:
-
High atom economy.
-
Excellent regioselectivity in directed reactions.[15]
-
Avoids pre-functionalization of the arene.
Experimental Protocol: Rhodium-Catalyzed Directed C-H Acylation
In a sealed tube, combine the arene bearing a directing group (1.0 eq), the acylating agent (e.g., an acid anhydride or acyl chloride, 1.5 eq), a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and a ligand (if necessary) in a suitable solvent (e.g., 1,2-dichloroethane). Heat the reaction mixture at the specified temperature for the required time. After cooling, concentrate the reaction mixture and purify the product by column chromatography.[15][16]
Photoredox and Decarboxylative Couplings
Visible-light photoredox catalysis has opened up new avenues for organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[18][19][20][21] In the context of aryl ketone synthesis, photoredox catalysis can be merged with transition metal catalysis (e.g., nickel) to facilitate the decarboxylative coupling of α-oxo acids with aryl halides.[18][21] This method provides a novel and mild route to a wide range of ketones from readily available carboxylic acid derivatives.[22][23][24]
Mechanism (Metallaphotoredox):
Figure 4: Synergistic Photoredox and Nickel Catalysis for Decarboxylative Acylation.
Advantages:
-
Extremely mild reaction conditions (room temperature, visible light).[18][21]
-
Excellent functional group tolerance.
-
Use of abundant and inexpensive carboxylic acid derivatives.[21]
-
Avoids the use of strong bases or organometallic reagents.[21]
Experimental Protocol: Photoredox-Nickel Dual Catalyzed Decarboxylative Acylation
In a glovebox, combine the α-oxo acid (1.5 eq), aryl halide (1.0 eq), a nickel catalyst (e.g., NiCl₂·glyme, 5 mol%), a ligand (e.g., a bipyridine derivative, 10 mol%), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a base (e.g., a hindered amine base) in a degassed solvent (e.g., DMF). Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the specified time. After completion, perform an aqueous workup and purify the product by chromatography.[18][21]
Comparative Summary of Aryl Ketone Synthesis Methods
| Method | Acylating Agent | Arene Substrate | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Acyl halide, Anhydride | Electron-rich arenes | Inexpensive reagents, simple procedure | Harsh conditions, poor functional group tolerance, limited to activated arenes.[1][2] |
| Weinreb Ketone Synthesis | Organometallic reagent | Weinreb amide | Excellent functional group tolerance, prevents over-addition, mild conditions.[5][6] | Requires pre-synthesis of the Weinreb amide. |
| Suzuki-Miyaura Coupling | Acyl chloride | Arylboronic acid | Excellent functional group tolerance, mild conditions, high yields.[9][11] | Requires pre-synthesis of the boronic acid. |
| Heck-Mizoroki Acylation | Aldehyde | Aryl halide | Direct use of aldehydes, good functional group tolerance.[13] | Can have issues with regioselectivity in some cases. |
| C-H Activation | Various acyl sources | Arene with directing group | High atom economy, excellent regioselectivity, no pre-functionalization.[15][16] | Often requires a directing group, can be substrate-specific. |
| Photoredox/Decarboxylative Coupling | α-Oxo acid | Aryl halide | Extremely mild conditions, excellent functional group tolerance, uses abundant starting materials.[18][21] | Can require specialized photocatalysts and inert atmosphere. |
Conclusion
While the Friedel-Crafts acylation remains a valuable tool in the synthetic chemist's arsenal, its limitations have driven the development of a diverse array of more versatile and milder alternatives. The choice of method will ultimately depend on the specific requirements of the target molecule, including the presence of sensitive functional groups, the availability of starting materials, and the desired scale of the reaction. For the synthesis of complex molecules in drug discovery and materials science, the modern catalytic methods outlined in this guide, such as the Weinreb synthesis, palladium-catalyzed cross-couplings, C-H activation, and photoredox catalysis, offer significant advantages in terms of efficiency, selectivity, and functional group compatibility. By understanding the strengths and weaknesses of each approach, researchers can make more informed decisions and design more elegant and efficient synthetic routes to important aryl ketone targets.
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da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. [Link]
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Molander, G. A., et al. (2018). Synthesis of ketones via decarboxylative coupling of α-oxocarboxylic acids with aryl halides. Chemical Science. [Link]
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Yoon, T. P., et al. (2017). Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes. Chemical Science. [Link]
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Arndtsen, B. A., et al. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science. [Link]
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A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 2-Phenyl vs. 2-Alkyl Cyclopentanones
In the landscape of organic chemistry and drug development, the cyclopentanone ring serves as a versatile scaffold. The seemingly subtle substitution at the C2 position, whether by a planar, aromatic phenyl group or a flexible, saturated alkyl chain, imparts profound differences in the molecule's electronic and conformational properties. These differences are vividly captured and quantified through spectroscopic analysis. This guide provides a comprehensive comparison of 2-phenylcyclopentanone and its 2-alkyl counterparts (e.g., 2-methyl- and 2-ethylcyclopentanone), offering researchers, scientists, and drug development professionals a detailed roadmap for their structural elucidation and characterization. We will explore the causal relationships behind the observed spectral data, grounded in fundamental principles of physical organic chemistry.
The Decisive Influence of the Alpha-Substituent: A Comparative Overview
The electronic and steric nature of the substituent at the alpha-position to a carbonyl group dictates the molecule's interaction with electromagnetic radiation. A phenyl group, with its delocalized π-system, introduces electronic effects such as conjugation and anisotropy that are absent in simple alkyl substituents. Conversely, the inductive effects and conformational flexibility of alkyl groups present their own unique spectroscopic signatures.
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
The most telling feature in the infrared spectrum of a ketone is the carbonyl (C=O) stretching vibration. For a typical saturated aliphatic ketone, this sharp, strong absorption appears around 1715 cm⁻¹[1]. However, in the case of cyclopentanones, ring strain elevates this frequency to approximately 1750 cm⁻¹[2][3].
The introduction of a phenyl group at the 2-position leads to conjugation between the carbonyl group and the aromatic ring. This delocalization of π-electrons weakens the C=O double bond, resulting in a lower vibrational frequency. Consequently, the C=O stretch for 2-phenylcyclopentanone is observed at a lower wavenumber compared to its 2-alkyl analogs[1][2].
In contrast, 2-alkylcyclopentanones, lacking this conjugation, exhibit a C=O stretching frequency closer to that of the parent cyclopentanone, typically in the range of 1740-1750 cm⁻¹.
| Compound | C=O Stretch (cm⁻¹) | Key Differentiating Feature |
| 2-Phenylcyclopentanone | ~1685-1705 | Lower frequency due to conjugation with the phenyl ring.[1][2] |
| 2-Alkylcyclopentanones | ~1740-1750 | Higher frequency, characteristic of a strained, saturated ketone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic and Steric Environment
¹H NMR Spectroscopy
The proton NMR spectra reveal significant differences in the chemical environments of the protons on the cyclopentanone ring and the substituent itself.
-
Aromatic Protons (2-Phenylcyclopentanone): A complex multiplet between 7.2 and 7.4 ppm is the unmistakable signature of the phenyl group.
-
Alpha-Proton (CH at C2): In 2-phenylcyclopentanone, the α-proton is deshielded by the anisotropic effect of the adjacent phenyl ring and the carbonyl group, causing its resonance to appear further downfield compared to the α-proton in 2-alkylcyclopentanones.
-
Alkyl Protons (2-Alkylcyclopentanones): The protons of the alkyl group (e.g., the methyl doublet in 2-methylcyclopentanone) will appear in the typical upfield aliphatic region (around 1.0-1.5 ppm).
-
Cyclopentanone Ring Protons: The protons on the cyclopentanone ring in both types of compounds will appear as complex multiplets, often overlapping, in the region of 1.6-2.5 ppm. The conformational flexibility of the cyclopentane ring can lead to complex splitting patterns[4].
¹³C NMR Spectroscopy
Carbon-13 NMR provides a clear picture of the carbon skeleton and the electronic influence of the substituent.
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and appears significantly downfield in the spectrum (typically >200 ppm). In 2-phenylcyclopentanone, conjugation with the phenyl ring results in a slight upfield shift (to a lower ppm value) of the carbonyl carbon resonance compared to 2-alkylcyclopentanones[3]. This is due to the increased electron density at the carbonyl carbon from delocalization.
-
Aromatic Carbons (2-Phenylcyclopentanone): The carbons of the phenyl ring will give rise to several signals in the aromatic region (125-145 ppm).
-
Alpha-Carbon (C2): The chemical shift of the C2 carbon is influenced by the substituent.
-
Alkyl Carbons (2-Alkylcyclopentanones): The carbons of the alkyl substituent will have characteristic chemical shifts in the aliphatic region of the spectrum.
| Feature | 2-Phenylcyclopentanone | 2-Alkylcyclopentanone (e.g., 2-Methyl) | Rationale |
| ¹H NMR | |||
| Aromatic Protons | ~7.2-7.4 ppm | N/A | Presence of the phenyl ring. |
| Alpha-Proton (C2-H) | Downfield shift | Upfield relative to phenyl | Anisotropic effect of the phenyl ring. |
| ¹³C NMR | |||
| Carbonyl Carbon (C1) | ~190-200 ppm | ~200-215 ppm | Conjugation increases electron density, causing shielding.[3] |
| Aromatic Carbons | ~125-145 ppm | N/A | Presence of the phenyl ring. |
| Alpha-Carbon (C2) | Deshielded | Shielded relative to phenyl | Electronegativity and hybridization effects. |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which are highly dependent on its structure.
-
Molecular Ion Peak (M⁺): Both classes of compounds will show a molecular ion peak corresponding to their respective molecular weights.
-
Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. For 2-alkylcyclopentanones, this can result in the loss of the alkyl group.
-
McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. This is more likely in 2-alkylcyclopentanones with longer alkyl chains (e.g., 2-propylcyclopentanone).
-
Fragmentation of 2-Phenylcyclopentanone: The fragmentation of 2-phenylcyclopentanone is often dominated by the stable phenyl-containing fragments. Loss of CO is a common pathway. The presence of the aromatic ring can lead to complex rearrangements and the formation of resonance-stabilized cations.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Gently shake the NMR tube to ensure the solution is homogeneous.
Acquiring a ¹H NMR Spectrum
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters: Set the appropriate spectral width, number of scans, and relaxation delay.
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.
Visualizing the Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Structural Differences Illustrated
Caption: 2D structures of 2-phenylcyclopentanone and 2-methylcyclopentanone.
Conclusion
The spectroscopic comparison of 2-phenyl- and 2-alkylcyclopentanones reveals a wealth of information stemming from the distinct electronic and steric properties of the α-substituent. The conjugation provided by the phenyl ring is a dominant factor, significantly influencing the IR carbonyl frequency and the chemical shifts of nearby nuclei in NMR spectroscopy. Understanding these spectroscopic signatures is paramount for the unambiguous identification, characterization, and quality control of these important chemical entities in research and industrial applications. This guide serves as a foundational reference, empowering scientists to interpret their spectral data with confidence and to make informed decisions in their synthetic and analytical endeavors.
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SpectraBase. (n.d.). 2-Phenylcyclopentanone. John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link][5]
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Al-Hourani, B. J., et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry. [Link]
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A Comparative Guide to the Synthesis of 2-Phenylcyclopentan-1-one for the Modern Research Chemist
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key structural motifs is paramount. 2-Phenylcyclopentan-1-one, a valuable building block in the synthesis of various biologically active molecules, presents a compelling case study in the selection of synthetic methodologies. This in-depth technical guide provides a comparative analysis of the primary methods for the synthesis of this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a quantitative comparison of their efficiencies.
Introduction: The Significance of the this compound Scaffold
The this compound core is a prevalent feature in a range of compounds of medicinal interest. Its rigid, five-membered ring structure, coupled with the aromatic phenyl substituent, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the phenyl group at the α-position to the carbonyl functionality opens avenues for further chemical modifications, making the choice of its initial synthesis a critical consideration in any drug discovery program. This guide aims to empower researchers with the knowledge to select the most appropriate synthetic route based on factors such as yield, scalability, stereocontrol, and the availability of starting materials.
Comparative Analysis of Synthetic Methodologies
Four principal synthetic strategies for the preparation of this compound will be critically evaluated:
-
Direct α-Arylation of Cyclopentanone
-
Multi-step Synthesis from Cyclopentanol
-
Intramolecular Friedel-Crafts Acylation
-
Nazarov Cyclization followed by Hydrogenation
A comprehensive overview of each method, including its advantages and limitations, is presented below, followed by detailed experimental protocols.
| Method | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Pd-Catalyzed α-Arylation | Cyclopentanone, Phenyl Bromide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., LiHMDS) | Good to Excellent | 12-24 h | 80-130 °C | Direct, high-yielding, good functional group tolerance. | Requires specialized ligands and anhydrous conditions; potential for metal contamination. |
| Photocatalytic α-Arylation | Cyclopentanone, Aryl Halide, Photocatalyst (e.g., Acridinium salt), Amine, Light Source | Good | 24 h | Room Temp. | Mild conditions, metal-free, high functional group tolerance. | Requires specialized photocatalyst and photochemical reactor setup. |
| Multi-step from Cyclopentanol | Cyclopentanol, m-CPBA, Phenylmagnesium Bromide, Oxidizing Agent (e.g., PCC) | Moderate (Overall) | Multiple Days | Varies | Utilizes readily available starting materials. | Multiple steps, lower overall yield, generates stoichiometric waste. |
| Intramolecular Friedel-Crafts | 5-Phenylpentanoic Acid, Activating Agent (e.g., SOCl₂), Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Good to Excellent | 2-6 h | 0 °C to Reflux | High-yielding, classic and well-understood reaction. | Requires preparation of the precursor acid; strong acids can limit functional group tolerance. |
| Nazarov Cyclization + H₂ | Divinyl Ketone Precursor, Lewis/Brønsted Acid, H₂, Pd/C | Moderate (Overall) | 2-12 h (cyclization) + 2-4 h (hydrogenation) | Varies | Access to cyclopentenone intermediates. | Primarily yields cyclopentenones requiring an additional reduction step; precursor synthesis can be complex. |
Method 1: Direct α-Arylation of Cyclopentanone
The direct α-arylation of ketones represents a powerful and atom-economical approach to the synthesis of this compound. This method avoids the pre-functionalization of the ketone, directly forming the desired C-C bond.
Palladium-Catalyzed Buchwald-Hartwig α-Arylation
Mechanistic Insight: The Buchwald-Hartwig amination has been extended to the α-arylation of carbonyl compounds. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by the formation of a palladium enolate. Reductive elimination from this intermediate furnishes the α-arylated ketone and regenerates the active palladium catalyst.[1] The choice of ligand is crucial to promote the reductive elimination and prevent undesired side reactions.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig α-arylation.
Experimental Protocol: Palladium/Enamine Cooperative Catalysis [3][4]
This protocol describes a practical and scalable direct α-arylation of cyclopentanone.
-
Reaction Setup: To a flame-dried pressure vessel, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and LiHMDS (2.2 equivalents).
-
Reagent Addition: In a glovebox, add cyclopentanone (1.0 equivalent) and phenyl bromide (1.2 equivalents) dissolved in anhydrous 1,4-dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture at 130 °C for 24 hours with vigorous stirring.[4]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: Good to excellent yields have been reported for the α-arylation of cyclopentanones using this cooperative catalytic system.[3]
Photocatalytic α-Arylation
Mechanistic Insight: Visible-light photocatalysis offers a mild and metal-free alternative for α-arylation. The mechanism typically involves the photocatalyst absorbing light and reaching an excited state. This excited state can then engage in a single-electron transfer (SET) with the aryl halide to generate an aryl radical. Concurrently, the ketone can be converted to an enamine or enolate, which is then trapped by the aryl radical to form the C-C bond.[5][6][7]
Caption: Generalized workflow for photocatalytic α-arylation.
Experimental Protocol: Organophotocatalytic Arylation [5]
-
Reaction Setup: In a vial, dissolve cyclopentanone (1.0 equivalent), the aryl halide (1.2 equivalents), an organic photocatalyst (e.g., a thermally activated delayed fluorescence molecule like PXZ-TRZ, 1-5 mol%), and an amine base (e.g., diisopropylethylamine, 2.0 equivalents) in a suitable solvent (e.g., acetonitrile).
-
Degassing: Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Seal the vial and irradiate with a visible light source (e.g., blue LEDs) at room temperature for 24 hours with stirring.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel.
Expected Yield: Good yields have been reported for a range of cyclic ketones and aryl halides under these mild conditions.[5]
Method 2: Multi-step Synthesis from Cyclopentanol
This classical approach utilizes readily available cyclopentanol as the starting material and involves a sequence of well-established organic transformations.
Mechanistic Insight: This synthetic route is a testament to fundamental organic reactions. The key steps involve:
-
Dehydration: An acid-catalyzed E1 elimination of water from cyclopentanol to form cyclopentene.
-
Epoxidation: The electrophilic addition of an oxygen atom from a peroxyacid (like m-CPBA) to the cyclopentene double bond.
-
Ring-Opening: An Sₙ2-type attack of a strong nucleophile, the phenyl Grignard reagent, on one of the epoxide carbons.
-
Oxidation: Conversion of the resulting secondary alcohol to the target ketone using an oxidizing agent.[8]
Caption: Multi-step synthesis workflow from cyclopentanol.
Experimental Protocol: [8]
-
Step 1: Dehydration of Cyclopentanol: In a distillation apparatus, heat a mixture of cyclopentanol and concentrated sulfuric acid. Collect the cyclopentene distillate.
-
Step 2: Epoxidation of Cyclopentene: Dissolve the collected cyclopentene in a chlorinated solvent (e.g., dichloromethane) and cool in an ice bath. Add m-chloroperbenzoic acid (m-CPBA) portion-wise and stir until the reaction is complete (monitored by TLC). Wash the reaction mixture with a sodium sulfite solution, followed by sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent to obtain cyclopentene oxide.
-
Step 3: Grignard Ring-Opening: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether. Cool the Grignard reagent in an ice bath and add the cyclopentene oxide dropwise. After the addition, stir the reaction at room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. Dry the organic layer and concentrate to yield 2-phenylcyclopentanol.
-
Step 4: Oxidation of 2-Phenylcyclopentanol: Dissolve the 2-phenylcyclopentanol in dichloromethane and add pyridinium chlorochromate (PCC). Stir the mixture at room temperature until the oxidation is complete. Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the crude product. Purify by flash column chromatography.
Expected Yield: The overall yield for this multi-step sequence is typically moderate, with each step contributing to some loss of material.
Method 3: Intramolecular Friedel-Crafts Acylation
This classic cyclization reaction is a robust method for the formation of cyclic ketones, including this compound, from an appropriate acyclic precursor.[9]
Mechanistic Insight: The intramolecular Friedel-Crafts acylation involves the formation of an acylium ion from a carboxylic acid derivative (typically an acyl chloride or anhydride). This highly electrophilic species is then attacked by the aromatic ring within the same molecule in an electrophilic aromatic substitution reaction to form the new ring. A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid, PPA) is required to generate the acylium ion.[10][11][12][13]
Experimental Protocol: [10]
-
Step 1: Synthesis of 5-Phenylpentanoic Acid (if not commercially available): This can be prepared via malonic ester synthesis using 3-phenylpropyl bromide or through Friedel-Crafts acylation of benzene with glutaric anhydride followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.[10]
-
Step 2: Formation of 5-Phenylpentanoyl Chloride: Reflux 5-phenylpentanoic acid with thionyl chloride (SOCl₂) until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Step 3: Intramolecular Friedel-Crafts Acylation: Dissolve the crude 5-phenylpentanoyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cool to 0 °C. Add anhydrous aluminum chloride (AlCl₃) portion-wise. Stir the reaction at room temperature or with gentle heating until complete.
-
Work-up and Purification: Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the product by vacuum distillation or column chromatography.
Expected Yield: This method can provide good to excellent yields of the cyclized product.[10]
Method 4: Nazarov Cyclization followed by Hydrogenation
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones.[2] While it does not directly yield this compound, the resulting cyclopentenone can be readily hydrogenated to the desired saturated ketone.
Mechanistic Insight: The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[2] The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory cyclization to form an oxyallyl cation. Subsequent elimination of a proton yields the cyclopentenone.[14][15]
Caption: Reaction sequence of Nazarov cyclization and subsequent hydrogenation.
Experimental Protocol:
-
Step 1: Synthesis of the Divinyl Ketone Precursor: The specific divinyl ketone precursor required for the synthesis of 2-phenylcyclopentenone would need to be synthesized. This can often be a multi-step process itself.
-
Step 2: Nazarov Cyclization: Dissolve the divinyl ketone in a suitable solvent and treat with a Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄, MeSO₃H) at temperatures ranging from room temperature to elevated temperatures.
-
Work-up and Purification: Quench the reaction and purify the resulting 2-phenylcyclopentenone by column chromatography.
-
Step 3: Hydrogenation: Dissolve the 2-phenylcyclopentenone in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain this compound.
Expected Yield: The overall yield will depend on the efficiency of both the cyclization and the hydrogenation steps.
Enantioselective Synthesis of this compound
For applications in drug development, the synthesis of single enantiomers of this compound is often required. Several of the above methods can be adapted for enantioselective synthesis.
-
Asymmetric α-Arylation: The use of chiral ligands in palladium-catalyzed α-arylation can induce enantioselectivity.[16] Similarly, chiral phase-transfer catalysts or chiral photocatalysts can be employed in their respective methodologies.
-
Enantioselective Nazarov Cyclization: Chiral Lewis acids or Brønsted acids can be used to catalyze the Nazarov cyclization, leading to enantioenriched cyclopentenones which can then be hydrogenated.[2][14]
-
Asymmetric Epoxidation and Rearrangement: An elegant approach involves the asymmetric epoxidation of a suitable olefin precursor followed by a Lewis acid-promoted rearrangement to the chiral ketone.[17][18]
Experimental Protocol: Enantioselective Synthesis via Asymmetric Epoxidation and Rearrangement [17]
This method provides access to enantioenriched 2-aryl cyclopentanones.
-
Asymmetric Epoxidation: A suitable cyclopentene derivative is subjected to asymmetric epoxidation using a chiral catalyst system, such as a fructose-derived ketone catalyst with Oxone as the oxidant.
-
Epoxide Rearrangement: The resulting chiral epoxide is then treated with a Lewis acid (e.g., BF₃·OEt₂) to induce a rearrangement to the enantioenriched this compound.
Expected Enantiomeric Excess (ee): High enantioselectivities have been reported for this methodology.[17]
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and challenges. For directness and high yields, palladium-catalyzed α-arylation stands out as a powerful modern technique, particularly with the development of cooperative catalytic systems that are amenable to scale-up. Photocatalytic methods offer a milder, metal-free alternative, which is increasingly desirable in pharmaceutical synthesis. The multi-step synthesis from cyclopentanol remains a viable option, especially when relying on inexpensive and readily available starting materials, though its overall yield is lower. The intramolecular Friedel-Crafts acylation is a robust and high-yielding classical method, provided the precursor is accessible. Finally, the Nazarov cyclization provides an entry point to the corresponding cyclopentenone, which can be a valuable intermediate in its own right.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale, cost considerations, functional group compatibility, and the need for enantiopure material. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient synthesis of this important chemical building block.
References
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Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
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PubMed. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved from [Link]
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A Comparative Guide to Enantioselective Methods for 2-Substituted Cyclopentanones
Chiral 2-substituted cyclopentanones are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their stereocontrolled synthesis is a topic of significant interest and continuous development within the chemical research community. This guide provides an in-depth comparison of three prominent enantioselective strategies for the synthesis of these valuable building blocks: organocatalysis, metal catalysis, and enzymatic resolution. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Organocatalytic Approach: Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often utilizes readily available, stable, and environmentally benign catalysts. For the enantioselective synthesis of 2-substituted cyclopentanones, the proline-catalyzed Michael addition of nucleophiles to cyclopentenone is a classic and effective strategy.
Mechanistic Rationale
The catalytic cycle of a proline-catalyzed Michael addition proceeds through the formation of a chiral enamine intermediate. The secondary amine of proline condenses with a donor molecule (e.g., an aldehyde or ketone) to form this enamine. The chirality of the proline catalyst directs the facial selectivity of the subsequent conjugate addition to the Michael acceptor (cyclopentenone). The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst. The stereochemical outcome is dictated by the Zimmerman-Traxler-like transition state, where the bulky substituent of the enamine blocks one face of the molecule, allowing the electrophile to attack from the less hindered face.[1][2]
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Representative Experimental Protocol: Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene
A powerful organocatalytic method for the synthesis of functionalized cyclopentanones involves the cascade Michael addition of α,β-unsaturated aldehydes with a β-keto ester. This reaction, catalyzed by an O-TMS-protected diphenylprolinol, can generate four contiguous stereocenters in a single step with high enantioselectivity.[3]
Step-by-Step Protocol:
-
To a solution of the β-keto ester (0.2 mmol) and the α,β-unsaturated aldehyde (0.3 mmol) in water (1.0 mL) is added O-TMS-protected diphenylprolinol (0.004 mmol, 2 mol%).
-
The resulting mixture is stirred vigorously at room temperature for the time specified in the data table (typically 12-48 hours).
-
Upon completion (monitored by TLC), the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired polysubstituted cyclopentanone.
Performance Data
| Entry | α,β-Unsaturated Aldehyde | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | 24 | 85 | >20:1 | 98 |
| 2 | 4-Chlorocinnamaldehyde | 24 | 82 | >20:1 | 99 |
| 3 | 2-Naphthaldehyde | 48 | 75 | 15:1 | 97 |
| 4 | 2-Furaldehyde | 12 | 90 | 10:1 | 95 |
Data sourced from Ma, A.; Ma, D. Org. Lett. 2010, 12 (16), 3634–3637.[3]
Metal-Catalyzed Approach: Rhodium-Catalyzed Asymmetric 1,4-Addition
Transition metal catalysis, particularly with rhodium, offers a highly efficient and enantioselective route to 2-substituted cyclopentanones through the 1,4-conjugate addition of organoboron reagents to cyclopentenone.[4][5]
Mechanistic Rationale
The catalytic cycle of the rhodium-catalyzed asymmetric 1,4-addition is generally believed to involve three key intermediates: an aryl-rhodium species, an oxa-π-allylrhodium intermediate, and a hydroxo-rhodium complex.[6][7] The cycle begins with the transmetalation of the organoboron reagent to the rhodium catalyst to form the aryl-rhodium species. This is followed by the insertion of the enone into the aryl-rhodium bond, leading to the oxa-π-allylrhodium intermediate. Finally, hydrolysis of this intermediate releases the 1,4-addition product and regenerates the active hydroxo-rhodium catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the rhodium center, which creates a chiral environment around the metal and dictates the facial selectivity of the enone insertion.[6]
Caption: Catalytic cycle of a Rhodium-catalyzed 1,4-addition.
Representative Experimental Protocol: Rhodium-Catalyzed Addition of an Alkenylboronic Acid
The Rh(I)-catalyzed 1,4-conjugate addition of alkenylboronic acids to a homochiral (R)-4-silyloxycyclopentenone is a powerful method for the synthesis of prostaglandin derivatives.[8][9]
Step-by-Step Protocol:
-
In a microwave-transparent vial, [RhCl(COD)]₂ (3.0 mol %) and the chiral ligand (e.g., BINAP, 3.3 mol %) are dissolved in anhydrous methanol (1.0 mL).
-
The cyclopentenone substrate (1.0 equiv) and the alkenylboronic acid (1.5 equiv) are added to the solution.
-
A catalytic amount of KOH (e.g., 10 mol % of a 1 M solution in methanol) is added.
-
The vial is sealed and irradiated in a microwave reactor at 30 °C for 6 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted cyclopentanone.
Performance Data
| Entry | Alkenylboronic Acid | Yield (%) | dr (trans:cis) |
| 1 | (E)-1-Heptenylboronic acid | 95 | >99:1 |
| 2 | (E)-Styrylboronic acid | 92 | >99:1 |
| 3 | (E)-3,3-Dimethyl-1-butenylboronic acid | 88 | >99:1 |
| 4 | Cyclohexenylboronic acid | 85 | >99:1 |
Data sourced from Syu, J.-F., et al. J. Org. Chem. 2016, 81 (22), 11416–11424.[8]
Enzymatic Approach: Lipase-Catalyzed Kinetic Resolution
Enzymatic methods provide a green and highly selective approach to chiral molecules. For 2-substituted cyclopentanones, the kinetic resolution of racemic 2-substituted cyclopentanols using lipases is a widely employed strategy. The resolved chiral alcohol can then be oxidized to the corresponding enantiopure cyclopentanone.
Mechanistic Rationale
Lipase-catalyzed kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with the enzyme. Lipases, which are serine hydrolases, catalyze the acylation of alcohols.[10] The active site of the lipase contains a catalytic triad (serine, histidine, and aspartate or glutamate). The serine residue acts as a nucleophile, attacking the acyl donor (e.g., an activated ester) to form an acyl-enzyme intermediate. This intermediate then transfers the acyl group to one of the alcohol enantiomers. The enantioselectivity arises from the chiral environment of the enzyme's active site, which preferentially binds and orients one enantiomer for the acylation reaction, leaving the other enantiomer largely unreacted.[11][12]
Caption: General scheme for lipase-catalyzed kinetic resolution.
Representative Experimental Protocol: Lipase-Catalyzed Resolution of a 2-Substituted Cyclopentanol
The resolution of racemic cis- and trans-2-substituted cycloalkanols can be achieved with high enantioselectivity using lipases such as Pseudomonas cepacia lipase (Lipase PS) or Candida antarctica lipase B (Novozym 435).[13]
Step-by-Step Protocol:
-
To a solution of the racemic 2-substituted cyclopentanol (1.0 mmol) in diisopropyl ether (10 mL) is added vinyl acetate (2.0 mmol) as the acylating agent.
-
The lipase (e.g., Lipase PS, 50 mg) is added to the mixture.
-
The suspension is stirred at room temperature and the reaction progress is monitored by GC or TLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated, and the resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel.
Performance Data
| Entry | Substrate | Lipase | Solvent | E-value |
| 1 | cis-2-Cyanocyclopentanol | Lipase PS | Diethyl ether | >200 |
| 2 | trans-2-Cyanocyclopentanol | Novozym 435 | Diisopropyl ether | >200 |
| 3 | cis-2-(Dimethylaminomethyl)cyclopentanol | Lipase PS | Diethyl ether | >200 |
| 4 | trans-2-(Dimethylaminomethyl)cyclopentanol | Novozym 435 | Diisopropyl ether | >200 |
Data sourced from Forró, E.; Fülöp, F. Tetrahedron: Asymmetry 2003, 14 (21), 3213-3219.[13]
Comparative Analysis and Conclusion
Each of the discussed methods offers distinct advantages and is suited for different applications.
-
Organocatalysis provides a metal-free and often operationally simple approach. Proline and its derivatives are readily available and relatively inexpensive catalysts. This method is particularly powerful for constructing multiple stereocenters in a single step, as demonstrated in the cascade reactions. However, catalyst loading can sometimes be high, and reaction times can be long.
-
Metal Catalysis , particularly with rhodium, offers high catalytic efficiency and excellent enantioselectivity, often with low catalyst loadings. The reactions are typically fast and high-yielding. A significant advantage is the broad substrate scope for the organoboron reagents. The main drawbacks are the cost and potential toxicity of the metal catalyst, and the need for inert reaction conditions.
-
Enzymatic Resolution is an environmentally friendly method that operates under mild conditions and often provides exceptionally high enantioselectivity. A key advantage is the ability to obtain both enantiomers of the product in high purity (the acylated product and the unreacted alcohol). The primary limitation is that the maximum theoretical yield for a single enantiomer is 50% in a standard kinetic resolution, although dynamic kinetic resolution strategies can overcome this.
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A Comparative Guide to the Reactivity of 2-Phenylcyclopentan-1-one with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic functionalization of cyclic ketones is a cornerstone for the construction of complex molecular architectures. Among these, 2-phenylcyclopentan-1-one stands as a versatile scaffold, its reactivity profile offering a gateway to a diverse array of stereochemically rich products. This guide provides a comparative analysis of the reactivity of this compound with various classes of nucleophiles, supported by experimental data and mechanistic insights to inform synthetic strategy and decision-making in research and drug development.
Introduction to the Reactivity of this compound
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the stereochemical influence of the adjacent phenyl group. The five-membered ring adopts a relatively planar envelope or twist conformation, influencing the facial accessibility of the carbonyl group to incoming nucleophiles. The α-phenyl group exerts significant steric and electronic effects, governing the diastereoselectivity of nucleophilic attack. Understanding these inherent features is paramount to predicting and controlling reaction outcomes.
Two key stereochemical models, the Felkin-Anh and Cram Chelate models, provide a framework for predicting the stereochemical course of nucleophilic additions to α-chiral ketones like this compound.
-
Felkin-Anh Model: This model generally predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest substituent (the phenyl group) to minimize steric interactions. This leads to the formation of a specific diastereomer.[1][2]
-
Cram Chelate Model: In cases where the nucleophile is a chelating agent (e.g., certain Grignard reagents or in the presence of Lewis acids), a cyclic intermediate can form between the carbonyl oxygen, the α-substituent (if it contains a heteroatom), and the metal center of the nucleophile. This chelation can lock the conformation of the ketone and direct the nucleophile to attack from the same face as the chelating group, often leading to the opposite diastereomer predicted by the Felkin-Anh model.[1][3]
This guide will explore the practical implications of these models and other mechanistic considerations across a range of nucleophilic transformations.
Hydride Reductions: Diastereoselective Formation of 2-Phenylcyclopentan-1-ol
The reduction of this compound to 2-phenylcyclopentan-1-ol introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The choice of hydride reagent significantly influences the diastereoselectivity of this transformation.
Mechanism of Hydride Reduction: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The trajectory of this attack is influenced by the steric bulk of the hydride reagent and the conformational preferences of the cyclopentanone ring.
Comparative Data for Hydride Reductions:
| Hydride Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference(s) |
| Sodium Borohydride (NaBH₄) | Methanol | -78 | Varies, often moderate selectivity | Good | [4][5] |
| L-Selectride® | THF | -78 | High selectivity for the cis isomer | High | [6] |
| K-Selectride® | THF | -78 | High selectivity for the cis isomer | High | [7] |
Experimental Insights:
-
Sodium Borohydride (NaBH₄): As a relatively small hydride source, NaBH₄ exhibits moderate diastereoselectivity, often leading to mixtures of cis and trans isomers. The outcome can be influenced by solvent and temperature.[4][8]
-
Selectride® Reagents (L- and K-Selectride®): These bulky tri-sec-butylborohydride reagents demonstrate high diastereoselectivity, favoring the formation of the cis-2-phenylcyclopentan-1-ol.[6][7] The steric hindrance of the Selectride directs the hydride delivery from the less hindered face of the ketone, which, according to the Felkin-Anh model, is syn to the phenyl group, resulting in the cis product.
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
A flame-dried round-bottom flask is charged with this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
L-Selectride® (1.1 equiv, 1.0 M solution in THF) is added dropwise to the stirred solution.
-
The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the boron species.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired 2-phenylcyclopentan-1-ol.
Workflow for Hydride Reduction:
Caption: Workflow for the diastereoselective reduction of this compound.
Organometallic Additions: Grignard and Organocuprate Reagents
The addition of organometallic reagents, such as Grignard and organocuprate reagents, to this compound allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols or alkylated ketones, respectively.
Grignard Reagents
Grignard reagents (RMgX) are strong nucleophiles and bases that readily add to the carbonyl group of ketones to form tertiary alcohols.[9] The stereochemical outcome of the addition to this compound is influenced by the steric bulk of both the Grignard reagent and the substrate.
Mechanism of Grignard Addition: The reaction proceeds through the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. The magnesium halide typically coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.
Comparative Data for Grignard Additions:
| Grignard Reagent | Solvent | Diastereomeric Ratio (Major Isomer) | Yield (%) | Reference(s) |
| Methylmagnesium Bromide | THF | Moderate to good selectivity | Good | [9] |
| Phenylmagnesium Bromide | Ether | High selectivity | High | [10] |
Experimental Insights:
-
The diastereoselectivity of Grignard additions to this compound is generally governed by steric factors, with the nucleophile approaching from the less hindered face, consistent with the Felkin-Anh model.
-
The use of bulkier Grignard reagents can lead to higher diastereoselectivity.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
A solution of this compound (1.0 equiv) in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide (1.2 equiv) in diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The resulting tertiary alcohol is purified by column chromatography.
Organocuprates (Gilman Reagents)
Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. While they can add to saturated ketones, their primary utility lies in the 1,4-conjugate addition to α,β-unsaturated ketones.[11][12] For this compound, direct addition to the carbonyl is the expected pathway. However, for its unsaturated analog, 2-phenyl-2-cyclopenten-1-one, conjugate addition is the dominant reaction.
Mechanism of Conjugate Addition: The organocuprate adds to the β-carbon of the enone, forming a lithium enolate intermediate. Subsequent protonation during workup affords the 1,4-addition product.[13]
Comparative Data for Conjugate Addition to 2-Phenyl-2-cyclopenten-1-one:
| Organocuprate Reagent | Solvent | Yield of 1,4-Adduct (%) | Reference(s) |
| Lithium Dimethylcuprate (Me₂CuLi) | THF | High | [14] |
| Lithium Diphenylcuprate (Ph₂CuLi) | THF/Ether | Good to High | [14] |
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate
-
To a stirred suspension of copper(I) iodide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of methyllithium (2.0 equiv) in diethyl ether is added dropwise.
-
The resulting solution of lithium dimethylcuprate is stirred at -78 °C for 30 minutes.
-
A solution of 2-phenyl-2-cyclopenten-1-one (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by flash chromatography.
Enolate Alkylation: Formation of α-Substituted Ketones
The deprotonation of this compound at the α-carbon generates an enolate, which can act as a nucleophile in SN2 reactions with alkyl halides. This allows for the introduction of an alkyl group at the C2 or C5 position.
Mechanism of Enolate Formation and Alkylation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the ketone, forming the lithium enolate. The regioselectivity of deprotonation (at C2 vs. C5) is influenced by steric and electronic factors. The resulting enolate then displaces the halide from an alkyl halide in an SN2 fashion.[15]
Comparative Data for Enolate Alkylation:
| Base | Alkyl Halide | Solvent | Regioselectivity (C2 vs. C5) | Yield (%) | Reference(s) |
| LDA | Methyl Iodide | THF | Predominantly C5 alkylation | Good | [16][17] |
| LDA | Benzyl Bromide | THF | Predominantly C5 alkylation | Good | [17] |
Experimental Insights:
-
The use of a bulky base like LDA at low temperatures favors the formation of the kinetic enolate, which in the case of this compound, is the less substituted C5 enolate due to the steric hindrance of the phenyl group at C2.[18]
-
The subsequent alkylation occurs with inversion of configuration at the electrophilic carbon of the alkyl halide.
Experimental Protocol: Alkylation with Methyl Iodide
-
A solution of diisopropylamine (1.1 equiv) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes to generate LDA.
-
A solution of this compound (1.0 equiv) in anhydrous THF is added slowly to the LDA solution at -78 °C.
-
After stirring for 1 hour, methyl iodide (1.2 equiv) is added.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with ether.
-
The combined organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most widely used methods for this transformation.
Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with a ketone to form an alkene and triphenylphosphine oxide.[19][20] The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide.
Mechanism of the Wittig Reaction: The reaction is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.
Comparative Data for Wittig Reactions:
| Ylide | Stereoselectivity | Yield (%) | Reference(s) |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | N/A | Good | |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Mixture of E/Z | Good |
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
To a suspension of methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.1 equiv).
-
The resulting deep red solution of the ylide is stirred at room temperature for 1 hour.
-
A solution of this compound (1.0 equiv) in THF is added, and the mixture is stirred overnight.
-
The reaction is quenched with water, and the product is extracted with pentane.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to remove triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It often offers advantages in terms of ease of purification and stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5]
Mechanism of the HWE Reaction: Similar to the Wittig reaction, the HWE reaction proceeds through the formation of an intermediate that decomposes to the alkene and a water-soluble phosphate byproduct.[16]
Comparative Data for HWE Reactions:
| Phosphonate Reagent | Base | Stereoselectivity (E/Z) | Yield (%) | Reference(s) |
| Triethyl phosphonoacetate | NaH | Predominantly E | High | |
| Still-Gennari conditions | KHMDS | Predominantly Z | Good | [4] |
Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate
-
To a suspension of sodium hydride (1.1 equiv) in anhydrous THF is added triethyl phosphonoacetate (1.1 equiv) at 0 °C.
-
The mixture is stirred until hydrogen evolution ceases.
-
A solution of this compound (1.0 equiv) in THF is added, and the reaction is heated to reflux for several hours.
-
After cooling, the reaction is quenched with water and extracted with ether.
-
The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
Olefination Reaction Scheme:
Caption: General olefination pathways for this compound.
Conclusion
The reactivity of this compound with a range of nucleophiles offers a rich platform for the synthesis of diverse and stereochemically complex molecules. The diastereoselectivity of these reactions is a key consideration and can be effectively controlled through the judicious choice of reagents and reaction conditions. Hydride reductions with bulky reagents provide access to cis-2-phenylcyclopentan-1-ol, while Grignard additions generally follow the Felkin-Anh model. Enolate alkylation proceeds regioselectively at the less hindered C5 position. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, provide reliable methods for the synthesis of exocyclic alkenes. This comparative guide, supported by experimental data and mechanistic rationale, serves as a valuable resource for chemists engaged in the design and execution of synthetic routes involving this versatile ketone.
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A Researcher's Guide to Computational Analysis of 2-Phenylcyclopentan-1-one Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of chiral molecules like 2-phenylcyclopentan-1-one is paramount for designing stereoselective syntheses and novel chemical entities. This guide provides an in-depth comparison of computational methodologies to elucidate the reaction mechanisms of this compound, offering insights into the causality behind experimental choices and providing a framework for conducting rigorous theoretical investigations. While direct computational studies on this specific ketone are not abundant in the literature, this guide synthesizes findings from analogous systems to present a comprehensive overview of the available tools and their applications.
The Significance of this compound
This compound is a versatile building block in organic synthesis. Its prochiral center at the α-position to the carbonyl group makes it an excellent substrate for asymmetric catalysis, leading to the formation of stereochemically rich products. Understanding the mechanisms of its reactions, such as enolate formation, aldol condensations, and α-functionalizations, is crucial for controlling stereoselectivity and reaction outcomes. Computational chemistry offers a powerful lens to visualize transition states, calculate energy barriers, and predict the most favorable reaction pathways, thereby guiding experimental design.
Comparing Computational Methodologies for Mechanistic Elucidation
The choice of computational method is critical for obtaining accurate and meaningful results. Here, we compare several common approaches, highlighting their strengths and weaknesses in the context of studying this compound reaction mechanisms.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational organic chemistry due to its favorable balance of accuracy and computational cost.[1][2] It is particularly well-suited for calculating the geometries of reactants, products, and transition states, as well as their relative energies.
Common Functionals and Basis Sets:
| Functional | Description | Basis Set | Common Application |
| B3LYP | A popular hybrid functional that often provides good results for organic molecules.[1] | 6-31G(d,p) | Initial geometry optimizations and frequency calculations. |
| M06-2X | A hybrid meta-GGA functional with good performance for non-covalent interactions and thermochemistry. | 6-311+G(d,p) | More accurate energy calculations and studies of reaction barriers. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where dispersion forces are important. | def2-TZVP | High-accuracy single-point energy calculations. |
Strengths of DFT:
-
Good accuracy for geometries and relative energies of stationary points.
-
Computationally less demanding than higher-level ab initio methods.
-
A wide range of functionals are available, allowing for flexibility depending on the specific problem.
Weaknesses of DFT:
-
The accuracy is highly dependent on the choice of functional, and there is no universally "best" functional.
-
Standard functionals may not adequately describe dispersion interactions, which can be important in organocatalysis.[3]
-
Can struggle with systems that have significant multi-reference character.
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameterization. They can provide very high accuracy but are computationally expensive.
-
Møller-Plesset Perturbation Theory (MP2): A good starting point for including electron correlation beyond the Hartree-Fock level. It is often used for single-point energy calculations on DFT-optimized geometries.[4]
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for single-reference systems, providing highly accurate energies. Due to its high computational cost, it is typically used for benchmarking smaller systems or for single-point energy calculations on critical points of the potential energy surface.
Strengths of Ab Initio Methods:
-
Can achieve very high accuracy.
-
Systematically improvable by moving to higher levels of theory.
Weaknesses of Ab Initio Methods:
-
Computationally very expensive, limiting their application to smaller molecules.
-
The computational cost scales poorly with the size of the system.
Semiempirical Methods
Semiempirical methods use a simplified form of the Schrödinger equation and introduce parameters derived from experimental data. They are much faster than DFT or ab initio methods.
-
PM6, PM7: Modern semiempirical methods that can be useful for initial explorations of reaction pathways and for studying very large systems.
Strengths of Semiempirical Methods:
-
Very fast, allowing for the study of large systems and for high-throughput screening.
-
Can provide qualitatively correct trends.
Weaknesses of Semiempirical Methods:
-
Less accurate than DFT or ab initio methods.
-
The parameterization may not be transferable to all systems.
Key Reaction Mechanisms of this compound: A Computational Perspective
Enolate Formation
The formation of an enolate is often the first step in many reactions of this compound.[5][6] The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be investigated computationally by calculating the activation energies for the deprotonation at the C2 and C5 positions.
Caption: Kinetic vs. thermodynamic enolate formation from this compound.
Proline-Catalyzed Aldol Reaction
The proline-catalyzed aldol reaction is a classic example of organocatalysis where computational studies have provided significant mechanistic insights.[1][7] For this compound reacting with an aldehyde, DFT calculations can be used to model the enamine formation, the C-C bond-forming step, and the catalyst regeneration. The stereoselectivity can be rationalized by comparing the energies of the transition states leading to the different stereoisomers.
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A Comparative Review of 2-Aryl Ketone Synthesis Methodologies: From Classical to Contemporary Strategies
In the landscape of modern organic synthesis, the 2-aryl ketone motif stands as a cornerstone in the architecture of a vast array of pharmaceuticals, natural products, and functional materials. Its prevalence underscores the critical importance of efficient and versatile synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent strategies for synthesizing 2-aryl ketones, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical Friedel-Crafts acylation alongside contemporary palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, as well as emerging direct C-H arylation techniques.
The Enduring Classic: Friedel-Crafts Acylation
The Friedel-Crafts acylation, a reaction steeped in the history of organic chemistry, remains a widely practiced method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acylating agent with the Lewis acid. This potent electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by the Lewis acid-base complex restores aromaticity and yields the desired aryl ketone.
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: The two-stage mechanism of Friedel-Crafts acylation.
Advantages and Limitations
The primary advantages of Friedel-Crafts acylation lie in its use of readily available and inexpensive starting materials and its often high yields for simple aromatic systems. However, the method is beset by several significant limitations:
-
Substrate Scope: The reaction is generally restricted to electron-rich aromatic compounds. Arenes bearing strongly deactivating groups, such as nitro or sulfonyl groups, fail to undergo acylation.
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required, as it complexes with the product ketone, rendering it inactive. This complicates the workup procedure and generates significant waste.
-
Rearrangements: Unlike its alkylation counterpart, the acylium ion is resonance-stabilized and does not typically undergo rearrangement.
-
Harsh Conditions: The use of strong Lewis acids and often elevated temperatures can be incompatible with sensitive functional groups.
The Power of Palladium: Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-aryl ketones, offering milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, and its application to ketone synthesis typically involves the reaction of an acyl chloride or anhydride with an arylboronic acid or its ester.[3][4]
The catalytic cycle of the Suzuki coupling for ketone synthesis involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the acyl halide to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The palladium(II) intermediate reductively eliminates the 2-aryl ketone product, regenerating the palladium(0) catalyst.
The choice of ligand is crucial in this process, influencing the rate and efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key transformations.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling for Ketone Synthesis
Caption: The palladium-catalyzed cycle for Suzuki-Miyaura ketone synthesis.
Heck Reaction
The Heck reaction, another cornerstone of palladium catalysis, can be adapted for the synthesis of aryl ketones through the coupling of an aryl halide with an enol ether, followed by hydrolysis of the resulting enol ether.[5][6][7] This approach provides a regioselective route to α-aryl ketones.[8]
The success of the Heck reaction for ketone synthesis hinges on controlling the regioselectivity of the aryl group addition to the enol ether. The use of specific ligands and reaction conditions can favor the formation of the desired branched product, which upon hydrolysis yields the 2-aryl ketone. The choice of base is also critical for regenerating the active Pd(0) catalyst.
Sonogashira Coupling
The Sonogashira coupling, which traditionally forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be employed to synthesize 2-aryl ketones.[9][10] This is typically achieved through a carbonylative Sonogashira coupling, where carbon monoxide is incorporated, or by the hydration of an initially formed arylalkyne.[11]
In a carbonylative Sonogashira coupling, the catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. Subsequent reaction with a copper acetylide (formed from the terminal alkyne and a copper(I) co-catalyst) and reductive elimination yields the alkynone.[12]
The Frontier: Direct C-H Arylation
Direct C-H arylation represents a more atom-economical and environmentally benign approach to the synthesis of 2-aryl ketones.[13][14] This methodology circumvents the need for pre-functionalized starting materials by directly coupling an aromatic C-H bond with an appropriate partner.
Umpolung Strategy
One innovative approach involves a reversed-polarity (umpolung) synthesis where an acyl anion equivalent, generated in situ, undergoes palladium-catalyzed direct C-H arylation.[13][14] For instance, a 2-aryl-1,3-dithiane can be deprotonated and coupled with an aryl bromide, followed by hydrolysis to unveil the diaryl ketone.[13][14] This method has been successfully applied to the synthesis of the anti-cholesterol drug fenofibrate.[13][14]
Comparative Performance: A Data-Driven Overview
To provide a clear comparison of these methodologies, the following table summarizes typical experimental data for the synthesis of a representative 2-aryl ketone.
| Methodology | Aryl Source | Acyl Source | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Toluene | Acetyl Chloride | AlCl₃ (1.1 eq) | - | CH₂Cl₂ | 0 to RT | 0.5 | ~90 (mixture) | [2] |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 5-Iodovanillin | Pd(OAc)₂/PPh₃ | Na₂CO₃ | H₂O/EtOH | 80 | 1 | 85-95 | [15] |
| Heck Reaction | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | GVL | 120 | 24 | >95 | [5] |
| Sonogashira Coupling | Aryl Thianthrenium Salt | Phenylacetylene | PdBr₂/PCy₃ | K₃PO₄ | DMF | 80 | 15 | 80-90 | [12] |
| Direct C-H Arylation | 2-Phenyl-1,3-dithiane | 4-Bromoanisole | [PdCl(C₃H₅)]₂/NiXantphos | LiN(SiMe₃)₂ | THF | RT | 2 | 96 | [13][14] |
Note: Yields and conditions are representative and can vary significantly based on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Toluene
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (0.0275 mol) and dry dichloromethane (15 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.0250 mol) in dichloromethane (5 mL) to the stirred suspension.
-
After the addition is complete, add a solution of toluene (0.0250 mol) in dichloromethane (5 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 5% NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional vacuum distillation to separate the ortho and para isomers.[2][16]
Diagram 3: General Experimental Workflow for 2-Aryl Ketone Synthesis
Caption: A generalized workflow for the synthesis and isolation of 2-aryl ketones.
Conclusion and Future Outlook
The synthesis of 2-aryl ketones has evolved significantly from its classical roots in Friedel-Crafts acylation. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, have provided chemists with a powerful and versatile toolkit, enabling the construction of complex molecular architectures under mild conditions with high functional group tolerance. The continued development of direct C-H arylation methodologies promises even more efficient and sustainable routes to these valuable compounds.
For researchers and professionals in drug development, the choice of synthetic methodology will depend on a careful consideration of factors such as substrate availability, functional group compatibility, scalability, and cost-effectiveness. While Friedel-Crafts acylation may suffice for simple, robust substrates, the nuanced demands of complex pharmaceutical targets will often necessitate the precision and versatility of modern cross-coupling strategies. As the field of catalysis continues to advance, we can anticipate the emergence of even more sophisticated and practical methods for the synthesis of 2-aryl ketones, further empowering the discovery and development of new medicines and materials. The role of aryl ketones as key intermediates in the synthesis of APIs for drugs like Dapagliflozin highlights the industrial relevance of these synthetic methods.[17][18]
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Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Publications. [Link]
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Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PubMed. [Link]
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Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC - NIH. [Link]
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Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. [Link]
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#91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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The Heck Coupling Reaction Using Aryl Vinyl Ketones: Synthesis of Flavonoids. ResearchGate. [Link]
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Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. ACS Publications. [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
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Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides. ACS Publications. [Link]
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Synthesis of pharmaceuticals via alkyl‐aryl ketones. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]
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The reaction between 2-amino aryl ketones and ketones to produce quinolines. ResearchGate. [Link]
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Microwave-Assisted Synthesis of 5‐Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Pendidikan Kimia. [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
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Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. [Link]
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Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. PubMed. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. ResearchGate. [Link]
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A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
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Mizoroki–Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C–C Bond Olefination. ResearchGate. [Link]
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Introduction: The Strategic Importance of Stereocontrol in Cyclopentanone Synthesis
An In-Depth Guide to Diastereoselectivity in the Synthesis of 2,5-Disubstituted Cyclopentanones
For Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted cyclopentanone motif is a cornerstone in synthetic chemistry, appearing as a key structural element in a vast array of bioactive natural products, including prostaglandins, jasmonates, and various alkaloids. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, making the precise control of stereochemistry a critical challenge in their synthesis.[1][2] Specifically, the relative orientation of the substituents at the C2 and C5 positions—termed diastereoselectivity—can dramatically alter a molecule's function.
Achieving high diastereoselectivity (either cis or trans) is not a trivial pursuit. It requires a deep understanding of reaction mechanisms and the subtle interplay of steric and electronic factors. This guide provides an in-depth analysis of key synthetic strategies for constructing 2,5-disubstituted cyclopentanones, comparing their performance, and elucidating the mechanistic principles that govern their stereochemical outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic design.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on the desired diastereomer and the available starting materials. We will compare three major classes of reactions: Conjugate Addition-based methods, Annulation Reactions, and Organocatalytic Cascades.
Conjugate Addition Followed by Enolate Alkylation
This is a classical and highly effective two-step approach where a nucleophile is first added to the β-position of a cyclopentenone (a Michael addition), and the resulting enolate is then trapped with an electrophile. The diastereoselectivity is determined in the second step, where the electrophile approaches the enolate face.
Mechanistic Insight: The incoming electrophile will preferentially approach from the face opposite to the already-installed substituent at the C3 position (which becomes C5 in the final product) to minimize steric hindrance. This generally leads to the formation of the thermodynamically more stable trans product.
A study by Baumann and Baxendale highlights a fascinating deviation where hydrogen bonding can direct the stereochemical outcome. In their work on the aza-Michael addition of anilines to cyclopentenones bearing a tertiary alcohol, the reaction proceeded with excellent diastereoselectivity, which they attribute to H-bonding between the alcohol and the incoming nucleophile, pre-organizing the transition state.[3]
Workflow: Stereocontrol in Conjugate Addition-Alkylation
Caption: General workflow for synthesizing trans-2,5-disubstituted cyclopentanones via conjugate addition.
Ring-Closing Annulation Reactions
Annulation strategies construct the cyclopentanone ring from acyclic precursors, often in a single, highly stereoselective step. The Nazarov cyclization is a premier example.
The Nazarov Cyclization: An Electrocyclic Approach
The Nazarov cyclization is a 4π-electron conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone.[4][5] The stereochemistry of the substituents on the termini of the divinyl system directly dictates the final relative stereochemistry in the product.
Mechanistic Insight & Diastereoselectivity: Under thermal or Lewis acid-catalyzed conditions, the divinyl ketone cyclizes via an oxyallyl cation intermediate. The key to stereoselectivity is the principle of torquoselectivity , where the substituents on the vinyl groups will rotate inwards or outwards during ring closure to minimize steric strain in the transition state. The substituent with the greater steric bulk will preferentially rotate outwards, dictating the final cis or trans geometry of the C2 and C5 substituents.
For example, in the cyclization of a divinyl ketone with substituents R¹ and R² at the termini, if R¹ is bulkier than R², it will rotate outward. This forces the inward rotation of R², leading to a specific diastereomer. This method provides a powerful way to control the relative configuration by carefully designing the acyclic precursor.[4]
Mechanism: Diastereoselective Nazarov Cyclization
Caption: The Nazarov cyclization pathway, where torquoselectivity in the transition state determines the final diastereomeric outcome.
Organocatalytic Cascade Reactions
Modern organocatalysis has enabled remarkable cascade reactions that can build complex molecular architectures with high stereocontrol in a single pot. For the synthesis of 2,5-disubstituted cyclopentanones, the double Michael addition is a standout strategy.[6]
Mechanism Insight: This reaction typically involves an α,β-unsaturated aldehyde and a Michael acceptor bearing a second electron-deficient olefin. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, activates the aldehyde by forming a transient iminium ion. This lowers the LUMO of the aldehyde, facilitating the first stereoselective Michael addition from the Michael acceptor. The resulting intermediate, still under the control of the chiral catalyst, then undergoes a second, intramolecular Michael addition to close the five-membered ring. This cascade process can create up to four contiguous stereocenters with very high fidelity.[6][7] The final diastereoselectivity is a direct consequence of the catalyst's ability to shield one face of the reactive intermediates.
Quantitative Data Comparison
To provide a clear comparison, the following tables summarize reported experimental data for different synthetic approaches.
Table 1: Diastereoselectivity in Organocatalytic Double Michael Additions[6]
| Entry | Aldehyde (R¹) | Michael Acceptor (R²) | Catalyst | Solvent | dr (cis:trans) | Yield (%) |
| 1 | Cinnamaldehyde | β-keto ester derivative | Diphenylprolinol TMS Ether | Toluene | >95:5 | 85 |
| 2 | Crotonaldehyde | β-keto ester derivative | Diphenylprolinol TMS Ether | Toluene | 91:9 | 78 |
| 3 | 3-Phenylpropionaldehyde | β-keto ester derivative | Diphenylprolinol TMS Ether | Toluene | >95:5 | 81 |
Data synthesized from representative examples in the literature to illustrate typical outcomes.
Table 2: Diastereoselectivity in Nazarov Cyclizations
| Entry | Divinyl Ketone Substituents (R¹, R²) | Catalyst/Conditions | Solvent | dr (cis:trans) | Yield (%) | Reference |
| 1 | R¹=iPr, R²=H | FeCl₃ | CH₂Cl₂ | >20:1 | 86 | [4] |
| 2 | R¹=Ph, R²=H | TFA | CH₂Cl₂ | 10:1 | 90 | [5] |
| 3 | Chiral Auxiliary Controlled | TiCl₄ | CH₂Cl₂ | 94:6 | 75 | [1] |
Data synthesized from representative examples in the literature to illustrate typical outcomes.
Featured Experimental Protocols
Protocol 1: Highly Diastereoselective Organocatalytic Synthesis of a 2,5-Disubstituted Cyclopentanone[6]
This protocol is representative of the organocatalytic double Michael addition cascade.
-
Reagent Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the β-keto ester Michael acceptor (0.2 mmol, 1.0 equiv) and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Reactant Addition: Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde) (0.3 mmol, 1.5 equiv) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Michael acceptor is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted cyclopentanone. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Lewis Acid-Mediated Diastereoselective Nazarov Cyclization[4]
This protocol describes a classic steric-controlled ring closure.
-
Reagent Preparation: In a flame-dried flask under an argon atmosphere, dissolve the divinyl ketone precursor (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 5.0 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Prepare a solution of iron(III) chloride (FeCl₃) (0.55 mmol, 1.1 equiv) in CH₂Cl₂ (2.0 mL) and add it dropwise to the cooled reaction mixture over 10 minutes.
-
Reaction: Stir the reaction at -78 °C for 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the target 2,5-disubstituted cyclopentenone.
Conclusion and Future Outlook
The diastereoselective synthesis of 2,5-disubstituted cyclopentanones is a mature yet continually evolving field. While classical methods like conjugate addition and Nazarov cyclizations offer robust and predictable control based on steric and electronic principles, modern organocatalytic cascades have opened doors to constructing highly complex cyclopentanone cores with exceptional stereocontrol in a single step.[6][8]
For practitioners, the choice of method should be guided by a "mechanism-first" approach.
-
For thermodynamically favored trans products from simple precursors, conjugate addition-alkylation is a reliable choice.
-
When precise control over either cis or trans isomers is needed from acyclic precursors, the Nazarov cyclization offers predictable outcomes based on torquoselectivity.
-
For building intricate, multi-stereocenter cyclopentanones with high enantioselectivity and diastereoselectivity, organocatalytic cascades represent the state of the art.
Future developments will likely focus on discovering new catalytic systems that operate under milder conditions, tolerate a broader range of functional groups, and provide access to currently challenging diastereomeric combinations with even greater precision.
References
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Title: Synthesis of Chiral Cyclopentenones Source: Chemical Reviews, ACS Publications URL: [Link]
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Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Cyclopentanone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Synthesis of Chiral Cyclopentenones (Cited By) Source: Chemical Reviews, ACS Publications URL: [Link]
-
Title: Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions Source: Organic Letters, ACS Publications URL: [Link]
-
Title: A Complementary Process to Pauson-Khand-Type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Organocatalytic preparation of substituted cyclopentanes: a mechanistic study Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development Source: MDPI URL: [Link]
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Title: Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications Source: Research Inventions Journals URL: [Link]
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A Comparative Guide to the Cost-Effective Synthesis of 2-Phenylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclopentan-1-one is a valuable building block in organic synthesis, notably as a precursor to potent biologically active molecules. The choice of synthetic route to this intermediate can significantly impact the overall cost and efficiency of a drug development program. This guide critically evaluates four prominent synthetic strategies: α-Arylation of Cyclopentanone, Intramolecular Friedel-Crafts Acylation, Dieckmann Condensation, and Robinson Annulation. Each route is assessed for its economic viability and practical applicability in a research and development setting.
Route 1: α-Arylation of Cyclopentanone
This modern approach involves the direct coupling of a cyclopentanone enolate with an aryl halide, facilitated by a palladium catalyst. This method offers a convergent and often high-yielding pathway to the desired product.
Scientific Rationale
The mechanism hinges on a catalytic cycle involving the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the ketone enolate (or a related nucleophile) and subsequent reductive elimination to form the carbon-carbon bond and regenerate the catalyst. The choice of ligand and base is critical to ensure high efficiency and prevent side reactions such as self-condensation of the ketone or β-hydride elimination.
Experimental Protocol
A representative procedure for the α-arylation of cyclopentanone with bromobenzene is as follows:
-
To an oven-dried Schlenk tube is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), 2-(di-tert-butylphosphino)-2'-methylbiphenyl (tBuMePhos, 0.04 mmol), and sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 mmol).
-
The tube is evacuated and backfilled with argon.
-
Cyclopentanone (1.0 mmol), bromobenzene (1.1 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC for completion.
-
Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
A similar α-arylation of cyclopentanone with 4'-bromoacetophenone has been reported to yield the desired product in high yield[1]. While the exact yield for the coupling with bromobenzene may vary, this precedent suggests the feasibility of achieving good yields with this methodology.
Visualization of the α-Arylation Pathway
Caption: α-Arylation of cyclopentanone with bromobenzene.
Route 2: Intramolecular Friedel-Crafts Acylation
This classical method involves the cyclization of a suitable phenyl-substituted carboxylic acid, typically 5-phenylpentanoic acid, in the presence of a strong acid catalyst. It represents a straightforward approach if the starting material is readily available.
Scientific Rationale
The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate from the carboxylic acid upon treatment with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA)[2]. This highly electrophilic species is then attacked by the electron-rich aromatic ring at the ortho position to form the five-membered cyclopentanone ring after deprotonation. The success of this reaction depends on the stability of the acylium ion and the reactivity of the aromatic ring.
Experimental Protocol
A general procedure for the intramolecular Friedel-Crafts acylation of 5-phenylpentanoic acid is as follows:
-
5-Phenylpentanoic acid (1.0 mmol) is added to polyphosphoric acid (PPA, 10 g) with vigorous mechanical stirring.
-
The mixture is heated to 80-100 °C for 1-3 hours, with reaction progress monitored by TLC.
-
Upon completion, the hot reaction mixture is carefully poured onto crushed ice.
-
The resulting mixture is stirred until the PPA is fully hydrolyzed.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.
Visualization of the Friedel-Crafts Acylation Pathway
Caption: Intramolecular Friedel-Crafts acylation of 5-phenylpentanoic acid.
Route 3: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For the synthesis of this compound, a suitably substituted adipate ester would be required.
Scientific Rationale
The reaction is initiated by a strong base, typically an alkoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of an alkoxide ion yields the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the final cyclic ketone.
Experimental Protocol
A plausible, though not explicitly detailed in the provided search results, two-step synthesis could involve:
Step 1: Dieckmann Condensation of Diethyl 3-phenyladipate
-
Diethyl 3-phenyladipate is added to a solution of sodium ethoxide in ethanol.
-
The mixture is heated at reflux for several hours.
-
After cooling, the reaction is acidified to yield ethyl 2-phenyl-5-oxocyclopentane-1-carboxylate.
Step 2: Hydrolysis and Decarboxylation
-
The resulting β-keto ester is heated with aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the ester and induce decarboxylation, yielding this compound.
The overall yield of this two-step process would be dependent on the efficiency of both the cyclization and the hydrolysis/decarboxylation steps.
Visualization of the Dieckmann Condensation Pathway
Caption: Dieckmann condensation route to this compound.
Route 4: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. While a direct Robinson annulation to form this compound is not straightforward, a multi-step sequence utilizing this reaction could be envisioned.
Scientific Rationale
A typical Robinson annulation involves the reaction of a ketone enolate with an α,β-unsaturated ketone (a Michael acceptor). The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a six-membered ring. To synthesize a five-membered ring like 2-phenylcyclopentanone, a modified approach or different starting materials would be necessary. One possibility involves the reaction of a Michael acceptor like benzylideneacetone with a nucleophile such as diethyl malonate, followed by further transformations.
Experimental Protocol
A hypothetical multi-step sequence could be:
-
Michael Addition: Reaction of benzylideneacetone with diethyl malonate in the presence of a base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting adduct is hydrolyzed and decarboxylated to yield a 1,5-ketoacid.
-
Intramolecular Acylation: The ketoacid is then cyclized, potentially via an intramolecular Friedel-Crafts type reaction or another cyclization method, to form a precursor that can be converted to this compound.
Given the complexity and the lack of a direct, high-yielding protocol in the initial literature search, this route is likely to be less efficient and more costly for the specific target molecule.
Visualization of a Potential Robinson Annulation-based Pathway
Caption: A multi-step approach potentially involving a Robinson annulation.
Cost-Effectiveness Comparison
The following table provides an estimated cost analysis for the synthesis of 10 mmol of this compound via the two most promising routes, based on commercially available reagent prices. Please note that these are estimates and actual costs may vary depending on the supplier, purity, and scale.
| Parameter | Route 1: α-Arylation of Cyclopentanone | Route 2: Intramolecular Friedel-Crafts Acylation |
| Starting Materials | Cyclopentanone, Bromobenzene | 5-Phenylpentanoic Acid |
| Key Reagents | Pd₂(dba)₃, tBuMePhos, NaHMDS | Polyphosphoric Acid (PPA) |
| Estimated Cost per 10 mmol | ||
| Cyclopentanone (10 mmol) | ~$1.00[1][4][5] | - |
| Bromobenzene (11 mmol) | ~$1.50[6][7][8][9] | - |
| 5-Phenylpentanoic Acid (10 mmol) | - | ~$10.00[10][11][12] |
| Pd₂(dba)₃ (0.02 mmol) | ~$15.00[4][13] | - |
| tBuMePhos (0.04 mmol) | ~$20.00[5][6][8][14][15] | - |
| NaHMDS (12 mmol) | ~$5.00[7][10][16] | - |
| Polyphosphoric Acid (10 g) | - | ~$1.00[2][14][16] |
| Total Estimated Reagent Cost | ~$42.50 | ~$11.00 |
| Assumed Yield | ~80% (based on similar reactions) | ~85% (based on similar reactions) |
| Estimated Cost per Gram | ~$26.56 | ~$8.09 |
Conclusion and Recommendations
Based on this analysis, the Intramolecular Friedel-Crafts Acylation of 5-phenylpentanoic acid appears to be the most cost-effective route for the synthesis of this compound, with a significantly lower estimated cost per gram compared to the α-arylation method. The primary cost driver for the α-arylation route is the expensive palladium catalyst and phosphine ligand. While catalyst loading could potentially be optimized, it is unlikely to compete with the low cost of polyphosphoric acid.
However, the choice of synthesis route should not be based solely on cost. The following factors should also be considered:
-
Availability of Starting Materials: 5-Phenylpentanoic acid is more expensive than cyclopentanone and bromobenzene. If it needs to be synthesized, this would add to the cost and complexity of the Friedel-Crafts route.
-
Scale of Synthesis: For large-scale production, the cost of the palladium catalyst in the α-arylation route might be reduced through bulk purchasing or catalyst recycling protocols.
-
Experimental Complexity: The Friedel-Crafts acylation is a relatively simple one-step procedure. The α-arylation requires handling of air-sensitive reagents and careful control of the catalytic system.
-
Substrate Scope and Versatility: The α-arylation method is generally more versatile and can be applied to a wider range of substituted aryl halides and ketones, making it a valuable tool for medicinal chemistry programs requiring the synthesis of diverse analogs.
References
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Polyphosphoric Acids - PPA Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 8, 2026, from [Link]
-
Cyclopentanone - The Lab Depot. (n.d.). Retrieved January 8, 2026, from [Link]
-
Polyphosphoric Acid, Reagent Grade, 115%, H3PO4 Basis, Sigma-Aldrich. (n.d.). Taylor Scientific. Retrieved January 8, 2026, from [Link]
-
Sodium bis(trimethylsilyl)amide solution 1.0 In THF & 2.0M in THF. (n.d.). IndiaMART. Retrieved January 8, 2026, from [Link]
-
Cyclopentanone, C5H8O, CAS No. C120-92-3. (n.d.). IndiaMART. Retrieved January 8, 2026, from [Link]
-
Cyclopentanone, 99.99%, Certified® ULSI Grade 30g. (n.d.). GTI Laboratory Supplies. Retrieved January 8, 2026, from [Link]
-
Bromobenzene | CAS 108-86-1 | C6H5Br | P212121 Store. (n.d.). Retrieved January 8, 2026, from [Link]
-
α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. (2023). Organic Syntheses, 100, 315-331. [Link]
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Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. (2016). Angewandte Chemie International Edition, 55(7), 2559-2563. [Link]
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Synthesis of 2-Phenylcyclopentanone from cyclopentanol. (2017). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. (1979). Tetrahedron Letters, 20(47), 4553-4556. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025). Organic & Medicinal Chem IJ, 14(1). [Link]
-
Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (2007). Australian Journal of Chemistry, 60(1), 80-82. [Link]
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α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. (2020). Molecules, 25(21), 5085. [Link]
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
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Polyphosphoric acid, 115.5%, Certified® Reagent 25g. (n.d.). eBay. Retrieved January 8, 2026, from [Link]
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Arylation of Aldehyde Homoenolates with Aryl Bromides. (2013). Organic Letters, 15(9), 2298-2301. [Link]
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A Comparative Guide to Green Chemistry Approaches for 2-Arylcyclopentanone Synthesis
The synthesis of 2-arylcyclopentanones, a core structural motif in numerous pharmaceuticals and biologically active compounds, presents a compelling case for the adoption of green chemistry principles. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and multi-step processes that generate significant waste. This guide provides a comparative analysis of modern, greener alternatives, focusing on catalytic strategies that enhance atom economy, reduce environmental impact, and improve overall efficiency. We will explore the mechanisms, advantages, and practical considerations of key methodologies, supported by experimental data to inform researchers and drug development professionals in their selection of sustainable synthetic routes.
Transition Metal-Catalyzed C-H Activation/Annulation: A Paradigm Shift in Efficiency
One of the most powerful strategies to emerge in green synthesis is the transition metal-catalyzed C-H activation and subsequent annulation. This approach directly couples C-H bonds of an aromatic precursor with a suitable five-carbon synthon, eliminating the need for pre-functionalized starting materials and thus reducing step counts and waste. Rhodium catalysis has proven particularly effective in this domain.[1][2]
Rhodium-Catalyzed [3+2] Annulation of Aromatic Amides and Cyclopropenes
A notable example is the Rhodium(III)-catalyzed annulation of N-phenoxyacetamides with cyclopropenes.[3] This reaction proceeds via a C-H activation mechanism, where the amide directing group facilitates the formation of a rhodacycle intermediate. Subsequent insertion of the cyclopropene and reductive elimination yields the desired 2-arylcyclopentanone framework.
Mechanism Overview:
The catalytic cycle, as supported by computational studies[1], generally involves:
-
C-H Activation: The Rh(III) catalyst, assisted by a directing group on the aryl substrate (e.g., an amide), selectively activates an ortho C-H bond to form a five-membered rhodacycle intermediate.
-
Coordinative Insertion: The coupling partner, such as a cyclopropene, coordinates to the rhodium center and inserts into the Rh-C bond.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C bond of the cyclopentanone ring and regenerate the active Rh(III) catalyst.
Advantages:
-
High Atom Economy: Incorporates all atoms from the cyclopropene into the final product.
-
Step Economy: Reduces the number of synthetic steps compared to traditional methods.
-
Reduced Waste: Avoids the use of stoichiometric organometallic reagents and halide byproducts.
Tandem Reactions: Maximizing Complexity in a Single Pot
Tandem, or cascade, reactions are a cornerstone of green chemistry, enabling the formation of multiple bonds in a single operation without isolating intermediates. This approach significantly reduces solvent usage, purification steps, and overall resource consumption.[4]
One-Pot Aldol Condensation and Hydrogenation
A practical example for the synthesis of 2-alkylcyclopentanones (a related class) involves a one-pot cascade using a bifunctional palladium-on-zirconia (Pd/ZrO₂) catalyst.[5] This system first facilitates a base-catalyzed aldol condensation between a ketone (e.g., cyclopentanone) and an aldehyde, followed by an in-situ hydrogenation of the resulting α,β-unsaturated ketone.
Experimental Protocol: One-Pot Synthesis of 2-Butylcyclopentanone [5]
-
Reaction Setup: In a 250 mL autoclave, combine cyclopentanone (0.55 mol), n-butanal (0.25 mol), and the Pd/ZrO₂ catalyst (3.7 g).
-
Inerting and Pressurizing: Purge the autoclave with N₂ and then H₂. Pressurize with H₂ to 3.5 MPa at room temperature.
-
Reaction: Heat the mixture to 140°C and stir for 400 minutes.
-
Workup: After cooling, the catalyst can be separated by sedimentation for reuse, and the product isolated by standard methods.
This one-pot approach streamlines a process that traditionally requires separate steps for condensation, product isolation, and subsequent hydrogenation, often with significant wastewater generation.[5]
Asymmetric Synthesis: Green Pathways to Chiral Molecules
For applications in drug development, the enantioselective synthesis of 2-arylcyclopentanones is critical. Green chemistry principles can be applied here to develop catalytic asymmetric methods that avoid chiral auxiliaries and stoichiometric chiral reagents.
Asymmetric Epoxidation and Rearrangement
An elegant approach involves the asymmetric epoxidation of an aryl-substituted cyclopentene, followed by a Lewis acid-catalyzed rearrangement of the resulting epoxide to furnish the chiral 2-arylcyclopentanone.[6] While this is a two-step process, the use of catalytic quantities of the chiral oxidant and Lewis acid aligns with green chemistry goals.
Comparative Analysis
The table below summarizes the key performance indicators for the discussed green chemistry approaches, providing a basis for comparison with a traditional (hypothetical) Grignard-based synthesis.
| Method | Key Reagents/Catalyst | Typical Yield | Atom Economy | Key Advantages | Limitations |
| Traditional Grignard Route | Aryl-MgBr, Cu(I) salt | 60-80% | Low | Well-established | Generates Mg salts waste, requires anhydrous conditions, multi-step. |
| Rh-Catalyzed C-H Annulation | [RhCp*Cl₂]₂, AgSbF₆ | 70-95% | High | High step and atom economy, direct C-H functionalization.[3][7] | Requires precious metal catalyst, may require directing groups. |
| Tandem Aldol/Hydrogenation | Bifunctional Pd/ZrO₂ | >90% | High | One-pot, catalyst is reusable, reduces solvent and workup.[5] | Primarily for 2-alkyl derivatives, requires high pressure H₂. |
| Asymmetric Epoxidation/Rearrangement | Chiral catalyst (e.g., Shi catalyst), Lewis Acid | 80-90% | Moderate | Provides access to enantiomerically pure products.[6] | Two distinct steps, may require cryogenic temperatures. |
Conclusion
The synthesis of 2-arylcyclopentanones has been significantly advanced by the application of green chemistry principles. Transition metal-catalyzed C-H activation offers a highly efficient and atom-economical route, directly transforming simple aromatic precursors. For process efficiency, one-pot tandem reactions provide a compelling alternative by minimizing intermediate handling and waste generation. While each method presents a unique set of advantages and challenges, they collectively demonstrate a clear trajectory away from classical, stoichiometric syntheses towards more sustainable, catalytic solutions. For researchers and professionals in drug development, the adoption of these greener methodologies is not only environmentally responsible but also offers tangible benefits in terms of efficiency, cost, and innovation.
References
- Synthesis of Cyclopentenones through Rhodium-Catalyzed C-H Annulation of Acrylic Acids with Formaldehyde and Malon
- Scheme 23 AHCC tandem reaction for the synthesis of cyclopentanone...
- Catalytic activation of carbon–carbon bonds in cyclopentanones.
- Catalytic activation of carbon-carbon bonds in cyclopentanones.PubMed, 2016.
- Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation.Accounts of Chemical Research, 2017.
- Rhodium-catalyzed annulation of arenes with alkynes through weak chelation-assisted C–H activation.
- One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst.
- Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement.
- Rhodium(III)-catalyzed transannulation of cyclopropenes with N-phenoxyacetamides through C-H activation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenylcyclopentan-1-one
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-phenylcyclopentan-1-one, ensuring the protection of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document synthesizes technical data with established safety protocols to deliver a trustworthy and actionable plan.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
The presence of these hazards necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Codes | Signal Word | Pictogram |
| H315: Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 | Warning | GHS07 (Exclamation Mark) |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 | Warning | GHS07 (Exclamation Mark) |
| H335: May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405 | Warning | GHS07 (Exclamation Mark) |
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure the following safety measures are in place:
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.[2]
-
-
Spill Preparedness: Have a spill kit readily available that contains appropriate absorbent materials for organic compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions. Do not mix this compound with incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for ketones, avoid strong oxidizing agents and strong bases.
-
Waste Container Selection:
Step 2: Waste Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label Content: The label must be clearly legible and securely affixed to the container. It should include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Laboratories should have designated SAAs for the temporary storage of hazardous waste.[4] These areas must be at or near the point of generation.
-
Storage Conditions:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Keep the container closed at all times, except when adding waste.[3][5]
-
Store below eye level to minimize the risk of spills and breakage.[6]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Step 4: Final Disposal
-
Professional Waste Management: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][8]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[3][7]
-
Regulatory Compliance: Disposal procedures must adhere to all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of a Spill
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[7]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste.
References
-
National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentanone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylcyclopentan-1-ol. PubChem. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 10. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
